molecular formula C13H12ClNO3 B1348935 Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate CAS No. 77156-85-5

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

Cat. No.: B1348935
CAS No.: 77156-85-5
M. Wt: 265.69 g/mol
InChI Key: IXMRUGGFGJIANG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H12ClNO3 and its molecular weight is 265.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-chloro-7-methoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-3-18-13(16)10-7-15-11-6-8(17-2)4-5-9(11)12(10)14/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMRUGGFGJIANG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352551
Record name ethyl 4-chloro-7-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77156-85-5
Record name ethyl 4-chloro-7-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate, a key intermediate in pharmaceutical research and development. The synthesis is primarily accomplished through a well-established two-step process commencing with the Gould-Jacobs reaction to construct the core quinoline scaffold, followed by a chlorination step. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Core Synthesis Pathway

The synthesis of this compound is efficiently achieved in two primary stages:

  • Gould-Jacobs Reaction: This initial step involves the condensation of 3-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate. Subsequent thermal cyclization of this intermediate yields Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. The Gould-Jacobs reaction is a robust method for the preparation of 4-hydroxyquinoline derivatives.[1][2]

  • Chlorination: The hydroxyl group at the 4-position of the quinoline ring is then displaced with a chlorine atom. This transformation is typically accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃), converting the 4-hydroxyquinoline intermediate into the final product, this compound.

Experimental Protocols

The following protocols are based on established methodologies for the Gould-Jacobs reaction and subsequent chlorination of 4-hydroxyquinolines.

Step 1: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

This procedure details the formation of the 4-hydroxyquinoline core.

1. Condensation of 3-Methoxyaniline and Diethyl Ethoxymethylenemalonate:

  • In a round-bottom flask, a mixture of 3-methoxyaniline and a slight excess of diethyl ethoxymethylenemalonate is heated.

  • The reaction is typically conducted at a temperature range of 100-130°C for 1 to 2 hours.

  • During this stage, ethanol is evolved as a byproduct.

2. Thermal Cyclization:

  • The crude enamine intermediate from the condensation step is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

  • The mixture is then heated to a high temperature, generally around 250°C, to induce intramolecular cyclization.

  • This cyclization is usually maintained for 30 to 60 minutes.

  • Upon cooling, the product, Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, precipitates from the reaction mixture.

  • The precipitate is collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.

Step 2: Synthesis of this compound (Chlorination)

This protocol describes the conversion of the 4-hydroxy intermediate to the final 4-chloro product.

  • Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is suspended in an excess of phosphorus oxychloride (POCl₃), which acts as both the reagent and the solvent.

  • The reaction mixture is heated to reflux, typically around 100-110°C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the excess POCl₃ is removed under reduced pressure.

  • The residue is then carefully quenched by pouring it onto crushed ice.

  • The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.

Quantitative Data

The following tables summarize the typical quantitative data for each step of the synthesis.

Table 1: Quantitative Data for the Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

ParameterValueReference
Reactants
3-Methoxyaniline1.0 equivalent[3]
Diethyl Ethoxymethylenemalonate1.0 - 1.2 equivalents
Condensation Conditions
Temperature100 - 130 °C
Reaction Time1 - 2 hours
Cyclization Conditions
SolventDowtherm A or Diphenyl Ether
Temperature~ 250 °C
Reaction Time30 - 60 minutes
Yield Not specified

Table 2: Quantitative Data for the Synthesis of this compound

ParameterValueReference
Reactant
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate1.0 equivalent
Reagent/Solvent
Phosphorus Oxychloride (POCl₃)Excess[1]
Reaction Conditions
Temperature100 - 110 °C (Reflux)[1]
Reaction Time2 - 4 hours (TLC monitored)
Yield High (exact value not specified)

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Synthesis_Pathway cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination 3-Methoxyaniline 3-Methoxyaniline Intermediate_1 Enamine Intermediate 3-Methoxyaniline->Intermediate_1 + DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate_1 Product_1 Ethyl 4-hydroxy-7-methoxy quinoline-3-carboxylate Intermediate_1->Product_1 Heat (~250°C) (Cyclization) Product_2 Ethyl 4-chloro-7-methoxy quinoline-3-carboxylate Product_1->Product_2 POCl₃ (Chlorination) Experimental_Workflow cluster_gould_jacobs Gould-Jacobs Reaction cluster_chlorination Chlorination start_gj Mix 3-Methoxyaniline and DEEM heat_condensation Heat (100-130°C) start_gj->heat_condensation cyclization Add to High-Boiling Solvent and Heat (~250°C) heat_condensation->cyclization cool_precipitate Cool and Precipitate cyclization->cool_precipitate filter_wash_gj Filter and Wash cool_precipitate->filter_wash_gj intermediate_product Ethyl 4-hydroxy-7-methoxy quinoline-3-carboxylate filter_wash_gj->intermediate_product start_chlorination Suspend Intermediate in POCl₃ intermediate_product->start_chlorination reflux Heat to Reflux start_chlorination->reflux remove_pocl3 Remove Excess POCl₃ reflux->remove_pocl3 quench Quench with Ice remove_pocl3->quench filter_wash_cl Filter and Wash quench->filter_wash_cl final_product Ethyl 4-chloro-7-methoxy quinoline-3-carboxylate filter_wash_cl->final_product

References

An In-depth Technical Guide to Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 77156-85-5

This technical guide provides a comprehensive overview of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a quinoline derivative with a molecular formula of C13H12ClNO3.[1] It is a solid at room temperature and its chemical structure plays a crucial role in its reactivity and utility as a synthetic building block. Below is a summary of its key properties.

PropertyValueSource
CAS Number 77156-85-5[2]
Molecular Formula C13H12ClNO3[1]
Molecular Weight 265.69 g/mol
Appearance Solid
Purity Typically >97%[1]

Spectroscopic data is essential for the characterization of this compound. While specific spectra are proprietary to chemical suppliers, typical analytical techniques for confirmation of its structure include:

  • ¹H NMR: To determine the number and environment of protons.

  • ¹³C NMR: To identify the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups such as the carbonyl ester and aromatic rings.

Synthesis

The synthesis of this compound is typically achieved through a multi-step process, often employing the Gould-Jacobs reaction as a key step for the formation of the quinoline core.[3][4] This is followed by a chlorination step.

Experimental Protocol: A plausible synthetic route

This protocol is a composite based on established chemical principles for quinoline synthesis, including the Gould-Jacobs reaction and subsequent chlorination.

Step 1: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate via Gould-Jacobs Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0 mole of 3-methoxyaniline with 1.1 moles of diethyl ethoxymethylenemalonate.

  • Condensation: Heat the mixture on a steam bath for approximately 1 hour to facilitate the initial condensation reaction, allowing for the evaporation of the ethanol byproduct.

  • Cyclization: In a separate flask, heat a high-boiling point solvent such as Dowtherm A to its boiling point (approximately 250°C).[5] Carefully add the product from the previous step to the hot solvent. Continue heating for 1-2 hours to induce cyclization.

  • Isolation and Purification: Cool the reaction mixture, which should result in the precipitation of the cyclized product. Filter the solid and wash with a non-polar solvent like Skellysolve B to remove impurities. The resulting solid is Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

Step 2: Chlorination to this compound

  • Reaction Setup: Suspend the dried Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate from the previous step in a suitable solvent like toluene or use neat phosphorus oxychloride.

  • Chlorination: Add phosphorus oxychloride (POCl3) to the suspension.[6] Heat the mixture to reflux (around 100-110°C) and maintain for 2-4 hours.

  • Work-up: After cooling the reaction mixture to room temperature, carefully pour it into a beaker of crushed ice. This will quench the excess POCl3.

  • Neutralization and Extraction: Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms. Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow 3-Methoxyaniline 3-Methoxyaniline Condensation Condensation 3-Methoxyaniline->Condensation Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Condensation Cyclization (Gould-Jacobs) Cyclization (Gould-Jacobs) Condensation->Cyclization (Gould-Jacobs) Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate Cyclization (Gould-Jacobs)->Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate Chlorination (POCl3) Chlorination (POCl3) Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate->Chlorination (POCl3) This compound This compound Chlorination (POCl3)->this compound Purification Purification This compound->Purification

A generalized workflow for the synthesis of the target compound.

Biological Activity and Applications

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex, biologically active molecules. Its applications are mainly in the development of anticancer and antimalarial drugs.

Anticancer Drug Development

This compound is a key precursor in the synthesis of several tyrosine kinase inhibitors (TKIs), most notably Lenvatinib. Lenvatinib is an orally active, multi-targeted TKI used in the treatment of various cancers, including thyroid and liver cancer.[7]

The mechanism of action of drugs derived from this intermediate involves the inhibition of key signaling pathways that are crucial for tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.

G cluster_pathway Signaling Pathways in Cancer Targeted by Derived Drugs Lenvatinib Lenvatinib VEGFR VEGFR Lenvatinib->VEGFR inhibits FGFR FGFR Lenvatinib->FGFR inhibits RET RET Lenvatinib->RET inhibits PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->PI3K_Akt FGFR->RAS_RAF_MEK_ERK RET->PI3K_Akt RET->RAS_RAF_MEK_ERK Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation

Inhibition of key signaling pathways by drugs derived from the title compound.
Antimalarial Potential

The quinoline scaffold is a well-established pharmacophore in antimalarial drug discovery. Derivatives of 4-oxo-3-carboxyl quinolones have shown potent activity against Plasmodium falciparum, the parasite responsible for malaria.[8] The mechanism of action is believed to involve the inhibition of the parasite's mitochondrial cytochrome bc1 complex, which disrupts the electron transport chain and leads to parasite death.

G cluster_malaria Antimalarial Mechanism of Action Quinolone_Derivative Quinolone Derivative Mitochondrion Parasite Mitochondrion Quinolone_Derivative->Mitochondrion Cytochrome_bc1 Cytochrome bc1 Complex Mitochondrion->Cytochrome_bc1 Electron_Transport_Chain Electron Transport Chain Cytochrome_bc1->Electron_Transport_Chain inhibits ATP_Production ATP Production Electron_Transport_Chain->ATP_Production disrupts Parasite_Death Parasite Death ATP_Production->Parasite_Death

Targeting the parasite's respiratory chain by quinolone derivatives.
Antimicrobial Activity

Some quinoline derivatives are known for their antibacterial and antifungal properties.[9] For a closely related compound, Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate, antimicrobial activity has been reported with Minimum Inhibitory Concentrations (MIC) against various microbes.[10] While not the primary application of the title compound, this suggests a broader potential for the quinoline scaffold in antimicrobial research.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is intended for research and development purposes only. A Safety Data Sheet (SDS) should be consulted for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its importance is underscored by its role in the synthesis of life-saving anticancer drugs like Lenvatinib. Furthermore, its quinoline core structure presents opportunities for the development of novel antimalarial and potentially antimicrobial agents. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for professionals in the pharmaceutical and chemical research fields.

References

An In-depth Technical Guide to Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential biological relevance of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate. This quinoline derivative serves as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents.

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₃H₁₂ClNO₃
Molecular Weight 265.69 g/mol
CAS Number 77156-85-5
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Chloroform, and Methanol

Synthetic Protocol: Gould-Jacobs Reaction

The synthesis of this compound can be achieved through a multi-step process, with the core quinoline structure being formed via the Gould-Jacobs reaction. This method involves the condensation of an aniline derivative with an alkoxymethylenemalonate, followed by cyclization and subsequent chlorination.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-((3-methoxyphenyl)amino)maleate

  • In a round-bottom flask, combine 3-methoxyaniline (1.0 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.05 equivalents).

  • Heat the mixture at 120-130°C for 2 hours, allowing for the evaporation of ethanol.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The resulting crude product is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

  • Add the crude product from Step 1 to a high-boiling point solvent, such as Dowtherm A.

  • Heat the mixture to 250°C and maintain this temperature for 30 minutes to facilitate cyclization.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry under vacuum to yield Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

Step 3: Synthesis of this compound

  • Suspend Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (1.0 equivalent) in phosphorus oxychloride (POCl₃) (3.0-5.0 equivalents).

  • Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Biological Context and Signaling Pathways

Quinoline derivatives, particularly 4-chloroquinolines, are known to be key intermediates in the synthesis of compounds with a broad range of biological activities, including antimalarial and anticancer properties. Many of these compounds exert their effects by inhibiting key enzymes in cellular signaling pathways, such as receptor tyrosine kinases (RTKs). The inhibition of RTK signaling can disrupt downstream pathways responsible for cell proliferation, survival, and angiogenesis, making them attractive targets for cancer therapy.

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G A 3-Methoxyaniline + Diethyl 2-(ethoxymethylene)malonate B Condensation (120-130°C) A->B C Diethyl 2-((3-methoxyphenyl)amino)maleate B->C D Cyclization (Dowtherm A, 250°C) C->D E Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate D->E F Chlorination (POCl3, reflux) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Below is a diagram representing a simplified Receptor Tyrosine Kinase (RTK) signaling pathway, which is a common target for quinoline-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Ligand Growth Factor Ligand->RTK Inhibitor Ethyl 4-chloro-7-methoxy- quinoline-3-carboxylate (Potential Inhibitor) Inhibitor->RTK

Caption: Simplified RTK signaling pathway and potential point of inhibition.

"Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate is a quinoline derivative of significant interest in medicinal chemistry and pharmaceutical development. Its core structure serves as a versatile scaffold and a key intermediate in the synthesis of several targeted therapeutic agents, most notably tyrosine kinase inhibitors. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, plausible experimental protocols for its synthesis, and an exploration of its role in the context of drug discovery, particularly in the development of anticancer therapies. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through detailed diagrams.

Physicochemical Properties

This compound is a multifaceted molecule with a range of physicochemical properties that are critical to its function as a synthetic intermediate. A summary of its key properties is provided below.

Identification and Structure
PropertyValue
IUPAC Name This compound
CAS Number 77156-85-5
Molecular Formula C₁₃H₁₂ClNO₃[1][2]
Molecular Weight 265.69 g/mol [1][2]
Canonical SMILES CCOC(=O)c1cnc2cc(ccc2c1[Cl])OC
InChI Key IXMRUGGFGJIANG-UHFFFAOYSA-N
Calculated Physicochemical Data

The following table summarizes key physicochemical parameters that have been calculated for this compound. These values are essential for predicting its behavior in various chemical and biological systems.

PropertyValueSource
logP 3.6641Chemdiv
logD 3.6641Chemdiv
logSw -4.3104Chemdiv
Hydrogen Bond Acceptors 5Chemdiv
Polar Surface Area 37.388 ŲChemdiv

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be constructed based on established methodologies for analogous quinoline derivatives. The following represents a generalized, multi-step synthesis.

Plausible Synthetic Workflow

The synthesis likely proceeds through a Gould-Jacobs reaction followed by chlorination.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_reaction2 Step 2: Cyclization cluster_reaction3 Step 3: Chlorination A 3-Methoxyaniline R1 Heat (e.g., in an oil bath) A->R1 B Diethyl (ethoxymethylene)malonate B->R1 P1 Intermediate Anilinomethylene R1->P1 R2 High-boiling solvent (e.g., Dowtherm A) Heat P1->R2 P2 Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate R2->P2 R3 Phosphorus oxychloride (POCl₃) Heat P2->R3 P3 This compound R3->P3

A plausible synthetic workflow for this compound.
Detailed Methodologies (Hypothetical)

Step 1: Synthesis of Diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate (Intermediate Anilinomethylene)

  • In a round-bottom flask, combine equimolar amounts of 3-methoxyaniline and diethyl (ethoxymethylene)malonate.

  • Heat the mixture, typically at a temperature of 100-120°C, for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the ethanol byproduct is removed under reduced pressure. The crude product is often used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

  • The crude intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

  • The mixture is heated to a high temperature (typically around 250°C) to induce cyclization. This reaction is usually complete within 1-2 hours.

  • Upon cooling, the product precipitates out of the solvent and can be collected by filtration. The solid is washed with a non-polar solvent like hexane to remove residual high-boiling solvent.

Step 3: Synthesis of this compound

  • The dried ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is suspended in an excess of phosphorus oxychloride (POCl₃).

  • The mixture is heated to reflux (around 110°C) and maintained at this temperature for several hours until the reaction is complete, as indicated by TLC.

  • After cooling, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is cautiously quenched with ice water and neutralized with a base (e.g., sodium bicarbonate solution).

  • The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Role in Drug Development

This compound is a crucial building block in the synthesis of several targeted therapies, particularly multi-kinase inhibitors used in oncology. Its chemical structure allows for further functionalization, making it an ideal precursor for complex drug molecules.

A notable application is in the synthesis of Lenvatinib, an oral receptor tyrosine kinase (RTK) inhibitor.[3] Lenvatinib targets vascular endothelial growth factor (VEGF) receptors, fibroblast growth factor (FGF) receptors, and other kinases implicated in tumor growth and angiogenesis.

Representative Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

The end-products synthesized from this compound often function by inhibiting receptor tyrosine kinases. The diagram below illustrates a generalized RTK signaling pathway, which is a common target for such inhibitors.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK (Active) RTK->P_RTK 2. Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) P_RTK->Adaptor 3. Recruitment PI3K PI3K P_RTK->PI3K Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription 4. Nuclear Translocation Akt Akt PI3K->Akt Akt->Transcription Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation 5. Cellular Response Ligand Growth Factor (Ligand) Ligand->RTK 1. Binding & Dimerization Inhibitor Tyrosine Kinase Inhibitor (e.g., Lenvatinib) Inhibitor->P_RTK Inhibition

A generalized Receptor Tyrosine Kinase (RTK) signaling pathway targeted by inhibitors derived from this compound.

Spectral Data

While specific, high-resolution spectral data for this compound is not publicly available in the reviewed literature, several chemical suppliers indicate its availability upon request. Researchers requiring this data for characterization are advised to consult commercial suppliers. The expected spectral features would include:

  • ¹H NMR: Signals corresponding to the ethyl ester protons (a quartet and a triplet), aromatic protons on the quinoline ring, and a singlet for the methoxy group protons.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, carbons of the quinoline ring system, the methoxy carbon, and the ethyl group carbons.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester, C-O stretches, C-Cl stretch, and aromatic C=C and C-H stretches.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (265.69 g/mol ) and characteristic fragmentation patterns.

Conclusion

This compound is a compound of considerable importance in the field of synthetic medicinal chemistry. Its well-defined structure and reactive sites make it an invaluable intermediate for the construction of complex, biologically active molecules. While a comprehensive public database of its experimental physical and spectral properties is lacking, its established role as a precursor to potent tyrosine kinase inhibitors underscores its significance in the ongoing development of targeted cancer therapies. Further research into the properties and applications of this and related quinoline derivatives is likely to yield new opportunities for drug discovery.

References

In-Depth Technical Guide: Spectral and Experimental Profile of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data, synthesis, and potential biological relevance of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate. This quinoline derivative serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of kinase inhibitors.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.08s1HH-2 (quinoline ring)
8.25d, J = 9.2 Hz1HH-5 (quinoline ring)
7.57 - 7.37m2HH-6, H-8 (quinoline ring)
4.41q, J = 7.1 Hz2H-OCH₂CH₃
3.98s3H-OCH₃
1.38t, J = 7.1 Hz3H-OCH₂CH₃

Solvent: DMSO-d₆; Spectrometer Frequency: 300 MHz. Data sourced from a study on deuterated ligands for GABAᴀ receptors.[1]

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
164.32C=O (ester)
162.83C-7 (quinoline ring)
151.62C-4 (quinoline ring)
150.81C-8a (quinoline ring)
142.02C-2 (quinoline ring)
126.85C-5 (quinoline ring)
122.12C-6 (quinoline ring)
121.11C-3 (quinoline ring)
120.56C-4a (quinoline ring)
108.36C-8 (quinoline ring)
62.15-OCH₂CH₃
56.45-OCH₃
14.49-OCH₂CH₃

Solvent: DMSO-d₆; Spectrometer Frequency: 75 MHz. Data sourced from a study on deuterated ligands for GABAᴀ receptors.[1]

Mass Spectrometry (MS) Data

While a full experimental mass spectrum is not publicly available, high-resolution mass spectrometry (HRMS) data has been reported.

IonCalculated m/zFound m/z
[M+H]⁺266.0578266.0578

Ionization Mode: Electrospray Ionization (ESI).[1]

The molecular formula of this compound is C₁₃H₁₂ClNO₃, with a molecular weight of 265.70 g/mol .

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of related deuterated ligands.[1]

Step 1: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

  • A mixture of the appropriately substituted aniline (e.g., 3-methoxyaniline) and diethyl ethoxymethylenemalonate is condensed.

  • The resulting intermediate undergoes a thermal cyclization via the Gould-Jacobs reaction to form the 4-hydroxyquinoline core. This is typically achieved by heating in a high-boiling solvent like diphenyl ether.

  • The crude product is purified, often by recrystallization from a suitable solvent like ethanol, to yield Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

Step 2: Chlorination to this compound

  • To a solution of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM), a catalytic amount of N,N-dimethylformamide (DMF) is added.

  • The mixture is stirred, and oxalyl chloride (1.1 eq) is added dropwise.

  • The reaction mixture is heated to reflux and monitored by a suitable technique (e.g., thin-layer chromatography) until the starting material is consumed.

  • Upon completion, the reaction is carefully quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification by recrystallization or column chromatography affords the final product, this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H).

  • Analysis: Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared.

  • Acquisition: The IR spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Analysis: The positions of characteristic absorption bands are identified and assigned to specific functional groups (e.g., C=O, C-O, C-Cl, aromatic C=C).

Mass Spectrometry (MS)

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatography system.

  • Acquisition: Mass spectra are acquired using an appropriate ionization technique, such as Electrospray Ionization (ESI), in positive ion mode.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions are determined. High-resolution mass spectrometry can be used to confirm the elemental composition.

Biological Context and Signaling Pathways

Quinoline derivatives are a prominent class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, particularly as kinase inhibitors in cancer therapy. While this compound is primarily a synthetic intermediate, its core structure is found in molecules that target key signaling pathways involved in cell growth, proliferation, and survival. One of the most relevant pathways is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and indicates the points at which quinoline-based inhibitors can exert their effects.

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Quinoline Quinoline-based Inhibitors Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

PI3K/Akt/mTOR Signaling Pathway and Quinoline Inhibition.

This pathway is initiated by the activation of Receptor Tyrosine Kinases (RTKs), which in turn activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates Akt. Activated Akt can then phosphorylate and activate numerous downstream targets, including the mTORC1 complex, ultimately leading to increased cell proliferation and survival. Quinoline-based inhibitors have been developed to target key kinases in this pathway, including PI3K, Akt, and mTOR, thereby blocking the downstream signaling and inhibiting cancer cell growth.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the typical workflow for the synthesis and characterization of this compound.

Experimental_Workflow Start Starting Materials: 3-Methoxyaniline & Diethyl ethoxymethylenemalonate Condensation Condensation & Gould-Jacobs Cyclization Start->Condensation Intermediate Ethyl 4-hydroxy-7- methoxyquinoline-3-carboxylate Condensation->Intermediate Chlorination Chlorination with Oxalyl Chloride/DMF Intermediate->Chlorination Product Ethyl 4-chloro-7- methoxyquinoline-3-carboxylate Chlorination->Product Purification Purification (Recrystallization/ Column Chromatography) Product->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR IR IR Characterization->IR MS MS Characterization->MS

Synthesis and Characterization Workflow.

References

The Pharmacological Potential of Quinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, is a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable spectrum of biological activities, leading to the development of numerous therapeutic agents. This technical guide provides an in-depth overview of the significant pharmacological properties of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial activities. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in the ongoing research and development of novel quinoline-based therapeutics.

Anticancer Activity

Quinoline derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and signaling pathways that are essential for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected quinoline derivatives against various cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-chalcone derivative 12eMGC-803 (Gastric)1.38[1]
HCT-116 (Colon)5.34[1]
MCF-7 (Breast)5.21[1]
Phenylsulfonylurea derivative 7HepG-2 (Liver)2.71[1]
A549 (Lung)7.47[1]
MCF-7 (Breast)6.55[1]
Quinoline chalcone 6HL60 (Leukemia)0.59[1]
N-(4-((6-methoxy-2-methyl-7-(2-morpholinoethoxy)quinolin-3-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea (52)A549 (Lung)0.96[2]
4-morpholino-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one (40b)Not Specified0.62 µg/mL[2]
Compound 91b1A549 (Lung)15.38 µg/mL[3]
AGS (Gastric)4.28 µg/mL[3]
KYSE150 (Esophageal)4.17 µg/mL[3]
KYSE450 (Esophageal)1.83 µg/mL[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Quinoline derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several quinoline derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival.

PI3K_Akt_mTOR_pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K S6K mTORC1->S6K Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis S6K->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Quinoline Derivative Quinoline Derivative Quinoline Derivative->PI3K Quinoline Derivative->Akt Quinoline Derivative->mTORC1

Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class. Their activity spans a broad range of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected quinoline derivatives, presented as minimum inhibitory concentration (MIC) values.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Quinoline-based hydroxyimidazolium hybrid 7bStaphylococcus aureus2[4]
Klebsiella pneumoniae50[4]
Mycobacterium tuberculosis H37Rv10[4]
Quinoline-based hydroxyimidazolium hybrid 7cCryptococcus neoformans15.6[4]
Quinoline-based hydroxyimidazolium hybrid 7dCryptococcus neoformans15.6[4]
Quinoline derivative 2Bacillus cereus1.56[5]
Staphylococcus aureus3.12[5]
Escherichia coli3.12[5]
Quinoline derivative 6Bacillus cereus3.12[5]
Staphylococcus aureus3.12[5]
Escherichia coli3.12[5]
Diarylpyrazolylquinoline derivative 3Aspergillus fumigatus0.98[6]
Experimental Protocol: Agar Dilution Method for MIC Determination

The agar dilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A series of agar plates containing varying concentrations of the antimicrobial agent are prepared. A standardized inoculum of the test microorganism is then spotted onto the surface of each plate. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Materials:

  • Test microorganism

  • Mueller-Hinton agar (or other suitable agar medium)

  • Quinoline derivative stock solution

  • Sterile petri dishes

  • Sterile saline or broth for inoculum preparation

  • Inoculating loop or multipoint inoculator

  • Incubator

Procedure:

  • Preparation of Antimicrobial-Containing Agar Plates:

    • Prepare a series of twofold dilutions of the quinoline derivative in a suitable solvent.

    • Melt the agar medium and cool it to 45-50°C.

    • Add a specific volume of each antimicrobial dilution to a specific volume of molten agar to achieve the desired final concentrations. Mix well.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no antimicrobial agent.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation:

    • Spot a small, standardized volume (e.g., 1-2 µL) of the inoculum onto the surface of each agar plate, including the control plate.

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading the Results:

    • After incubation, examine the plates for visible growth at the inoculation spots.

    • The MIC is the lowest concentration of the quinoline derivative that shows no visible growth.

Antiviral Activity

Quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including Dengue virus, Zika virus, and influenza virus.

Quantitative Antiviral Activity Data

The following table presents the in vitro antiviral activity of selected quinoline derivatives.

Compound/DerivativeVirusIC50 (µM)Reference
Quinoline derivative 1Dengue Virus Serotype 2 (DENV-2)3.03[7]
Quinoline derivative 2Dengue Virus Serotype 2 (DENV-2)0.49[7]
Diarylpyrazolylquinoline derivative 3Dengue Virus Serotype 1 (DENV-1)1.21[6]
Dengue Virus Serotype 2 (DENV-2)0.81[6]
Dengue Virus Serotype 3 (DENV-3)0.73[6]
Dengue Virus Serotype 4 (DENV-4)1.56[6]
2,8-bis(trifluoromethyl)quinoline 141aZika Virus (ZIKV)0.8[8]
2,8-bis(trifluoromethyl)quinoline 142Zika Virus (ZIKV)0.8[8]
Quinoline derivative 1aeInfluenza A Virus (IAV)1.87[9]
Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.

Principle: A confluent monolayer of susceptible host cells is infected with a known amount of virus. The cells are then overlaid with a semi-solid medium containing the test compound. The number of plaques (zones of cell death) that form is counted, and the reduction in plaque number in the presence of the compound is used to determine its antiviral activity.

Materials:

  • Susceptible host cell line (e.g., Vero cells for Dengue virus)

  • Virus stock

  • Complete culture medium

  • Quinoline derivative stock solution

  • Semi-solid overlay medium (e.g., containing carboxymethyl cellulose or agar)

  • Staining solution (e.g., crystal violet)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the host cells into culture plates to form a confluent monolayer.

  • Virus Infection:

    • Prepare serial dilutions of the virus stock.

    • Remove the culture medium from the cells and infect them with a standardized amount of virus (e.g., 100 plaque-forming units per well).

    • Incubate for 1-2 hours to allow for virus adsorption.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivative in the semi-solid overlay medium.

    • After the virus adsorption period, remove the virus inoculum and add the overlay medium containing the test compound.

  • Incubation:

    • Incubate the plates at the optimal temperature for virus replication until plaques are visible (typically 3-7 days).

  • Plaque Visualization and Counting:

    • Remove the overlay medium and fix the cells (e.g., with formaldehyde).

    • Stain the cells with a staining solution (e.g., crystal violet).

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Anti-inflammatory Activity

Quinoline derivatives have shown significant anti-inflammatory properties in various in vivo models. Their mechanism of action often involves the inhibition of pro-inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of a quinoline derivative.

Compound/DerivativeAnimal ModelAssayDose% Inhibition of EdemaReference
Cyclopenta [a] anthracene quinolin-2-one derivative (39)MiceXylene-induced ear edemaNot specified63.19%[10]
1-oxa-3,5-diaza-anthracen-6-one derivative (40)MiceXylene-induced ear edemaNot specified68.28%[10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% w/v in sterile saline)

  • Quinoline derivative suspension/solution

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the laboratory conditions for at least one week.

    • Divide the animals into groups (e.g., control, standard drug, and test compound groups).

  • Compound Administration:

    • Administer the quinoline derivative (or vehicle for the control group, and a standard anti-inflammatory drug like indomethacin for the standard group) orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measurement of Paw Volume:

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathway: NF-κB Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Some quinoline derivatives exert their anti-inflammatory effects by inhibiting this pathway.

NFkB_pathway Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation IκBα-NF-κB IκBα-NF-κB Complex (Cytoplasm) IKK Complex->IκBα-NF-κB Ub Ubiquitination & Degradation IκBα->Ub NF-κB NF-κB (p50/p65) NF-κB_n NF-κB (Nucleus) NF-κB->NF-κB_n Translocation IκBα-NF-κB->IκBα IκBα-NF-κB->NF-κB Ub->NF-κB Release DNA DNA NF-κB_n->DNA Binding Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription Quinoline Derivative Quinoline Derivative Quinoline Derivative->IKK Complex Quinoline Derivative->NF-κB_n Inhibition of Translocation

Inhibition of the NF-κB signaling pathway by quinoline derivatives.

Antimalarial Activity

Quinolines are among the most important classes of antimalarial drugs, with quinine, chloroquine, and mefloquine being well-known examples. Research continues to explore new quinoline derivatives to combat drug-resistant strains of Plasmodium falciparum.

Quantitative Antimalarial Activity Data

The following table summarizes the in vitro antimalarial activity of selected quinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Compound/DerivativeP. falciparum StrainIC50 (µM)Reference
1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea (1)CQR1.2[2]
4-aminoquinoline-pyrimidine hybridD6 (CQS)<0.033[11]
W2 (CQR)0.033[11]
4-aminoquinoline-pyrimidine-piperazine hybridCQS<1[11]
CQR0.13-0.14[11]
Quinoline-sulfonamide hybridW2 (CQR)0.05-0.40[12]
Ethyl (Z)-4-(2-hydrazineylidene-1,2-dihydroquinolin-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate (5)Not Specified0.014-5.87 µg/mL[2]
3-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)quinolin-2(1H)-one (6)Not Specified0.014-5.87 µg/mL[2]
5-(2-chloro quinolin-3-yl)-1,3,4-oxadiazole-2-thiol (7)Not Specified0.014-5.87 µg/mL[2]
Experimental Protocol: In Vitro Culture and Drug Susceptibility Testing of Plasmodium falciparum

Principle: P. falciparum is cultured in vitro in human erythrocytes. The susceptibility of the parasite to antimalarial drugs is determined by measuring the inhibition of parasite growth in the presence of the drug.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 supplemented with human serum or Albumax)

  • Quinoline derivative stock solution

  • 96-well microtiter plates

  • Gas mixture (5% CO2, 5% O2, 90% N2)

  • SYBR Green I dye

  • Lysis buffer

  • Fluorescence plate reader

Procedure:

  • Parasite Culture Maintenance:

    • Maintain asynchronous P. falciparum cultures in human erythrocytes at a 2-5% hematocrit in complete culture medium.

    • Incubate at 37°C in a modular incubation chamber flushed with the gas mixture.

  • Drug Susceptibility Assay:

    • Synchronize the parasite culture to the ring stage (e.g., using sorbitol treatment).

    • Prepare serial dilutions of the quinoline derivative in complete culture medium in a 96-well plate.

    • Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well.

    • Include drug-free control wells and uninfected erythrocyte control wells.

    • Incubate the plate for 72 hours under the same conditions as for culture maintenance.

  • Growth Inhibition Measurement (SYBR Green I Assay):

    • After 72 hours, add SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1 hour.

    • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis:

    • Subtract the background fluorescence of uninfected erythrocytes.

    • Plot the fluorescence intensity against the drug concentration and determine the IC50 value.

Synthesis of Biologically Active Quinoline Derivatives

A variety of synthetic methods have been developed for the preparation of the quinoline scaffold and its derivatives. The choice of method depends on the desired substitution pattern.

Experimental Workflow: General Synthesis of a 2-Azetidinone-Substituted Quinoline

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Schiff Base Formation cluster_2 Step 3: Azetidinone Ring Formation Acetanilide Acetanilide 2-Chloro-3-formylquinoline 2-Chloro-3-formylquinoline Acetanilide->2-Chloro-3-formylquinoline Cyclization Vilsmeier Reagent Vilsmeier Reagent (DMF, POCl3) Vilsmeier Reagent->2-Chloro-3-formylquinoline 2-Chloro-3-formylquinoline_2 2-Chloro-3-formylquinoline Schiff Base Schiff Base 2-Chloro-3-formylquinoline_2->Schiff Base Condensation Amine Substituted Amine Amine->Schiff Base Schiff Base_2 Schiff Base Azetidinone Derivative 2-Azetidinone-Substituted Quinoline Schiff Base_2->Azetidinone Derivative Cyclization Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Azetidinone Derivative

References

The Pivotal Role of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate, a key quinoline derivative, serves as a versatile scaffold and crucial intermediate in the synthesis of a diverse array of bioactive molecules. Its unique structural features, including the reactive chloro- and ester-moieties, coupled with the methoxy group's electronic influence, make it a valuable starting material for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and its significant role in the generation of compounds with potent anticancer, antimalarial, and antimicrobial activities. Detailed experimental protocols, quantitative biological data of its derivatives, and workflow visualizations are presented to facilitate further research and drug discovery efforts in this promising area of medicinal chemistry.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic therapeutic agents.[1][2] Among the vast family of quinoline derivatives, this compound has emerged as a particularly important building block. Its strategic functionalization allows for facile chemical modifications, enabling the exploration of vast chemical spaces and the optimization of pharmacological properties. This guide will elucidate the synthesis and derivatization of this key intermediate and highlight its contribution to the development of potent drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₂ClNO₃Chemdiv
Molecular Weight 265.69 g/mol Chemdiv
CAS Number 77156-85-5
Appearance Off-white to light yellow powder
Solubility Soluble in DMSO, Chloroform[3]

Synthesis of this compound

General Synthetic Workflow

The logical flow for the synthesis of the title compound and its subsequent use in drug discovery is depicted below.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization & Screening cluster_optimization Lead Optimization A Starting Materials (e.g., 3-methoxyaniline) B Gould-Jacobs Reaction A->B C Cyclization B->C D Chlorination (e.g., with POCl3) C->D E This compound D->E F Nucleophilic Substitution at C4 E->F G Modification of Ester Group E->G H Library of Derivatives F->H G->H I Biological Screening (in vitro assays) H->I J Hit Identification I->J K Structure-Activity Relationship (SAR) Studies J->K L In vivo Testing K->L M ADMET Profiling L->M N Optimized Lead Compound M->N

Caption: General workflow for the synthesis and medicinal chemistry applications of this compound.

Representative Experimental Protocol (Adapted)

The following is a representative protocol for the synthesis of a 4-chloroquinoline derivative, which can be adapted for this compound. This protocol is based on established chemical transformations for similar structures.[4][5]

Step 1: Synthesis of Diethyl (3-methoxyanilino)methylenemalonate A mixture of 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 100-110 °C for 2 hours. The ethanol formed during the reaction is removed by distillation. The resulting crude product is used in the next step without further purification.

Step 2: Cyclization to Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate The crude product from Step 1 is added to a high-boiling point solvent such as Dowtherm A and heated to 240-250 °C for 30 minutes. Upon cooling, the product crystallizes out and is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried.

Step 3: Chlorination to this compound The dried product from Step 2 is refluxed in an excess of phosphorus oxychloride (POCl₃) for 2-4 hours. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate solution). The resulting precipitate is filtered, washed with water, and dried to yield this compound. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Role in the Synthesis of Anticancer Agents

This compound is a key intermediate in the synthesis of several tyrosine kinase inhibitors. One of the most notable examples is its indirect role in the synthesis of Lenvatinib, a multi-kinase inhibitor used in the treatment of various cancers.[6] While the direct precursor to Lenvatinib is 4-chloro-7-methoxyquinoline-6-carboxamide, the underlying quinoline synthesis shares common principles.[6] The 4-chloro position is crucial for the subsequent nucleophilic aromatic substitution reaction to introduce the aryloxy side chain.

General Pathway to Tyrosine Kinase Inhibitors

The following diagram illustrates the general synthetic strategy for preparing quinoline-based tyrosine kinase inhibitors.

G A This compound Key Intermediate B Nucleophilic Aromatic Substitution (SNAr at C4 position) A->B Reaction with aminophenols C Amidation/Ester Modification (at C3 position) B->C D Diverse Library of Quinoline Derivatives (Potential Kinase Inhibitors) C->D E Biological Evaluation (Kinase Inhibition Assays) D->E F Lead Compound (e.g., Lenvatinib precursor) E->F

Caption: Synthetic pathway from the core scaffold to potential kinase inhibitors.

Applications in Antimalarial Drug Discovery

The 7-chloro-4-aminoquinoline scaffold is the cornerstone of several important antimalarial drugs, including chloroquine.[7] this compound serves as a valuable starting material for the synthesis of novel 4-aminoquinoline derivatives with potential antimalarial activity. The 4-chloro group is readily displaced by various amines, allowing for the introduction of diverse side chains designed to overcome drug resistance.

Quantitative Data on Antimalarial Derivatives

The following table summarizes the in vitro antimalarial activity of some quinoline derivatives, highlighting the potential of this chemical class. Note that these are derivatives and not the title compound itself.

Compound IDModification from CoreP. falciparum StrainIC₅₀ (µM)Reference
CQ (Reference Drug)3D7 (sensitive)0.02[7]
CQ (Reference Drug)W2 (resistant)0.25[7]
Derivative A 4-aminoalkyl sidechainDd2 (resistant)0.0048[8]
Derivative B 4-amino-triazolopyrimidine hybridW2 (resistant)0.11[7]
Experimental Protocol: Antimalarial Activity Assay

The in vitro antimalarial activity is typically assessed using a SYBR Green I-based fluorescence assay.

  • Parasite Culture: Plasmodium falciparum strains are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted.

  • Assay: Asynchronous parasite cultures are incubated with various concentrations of the test compounds in 96-well plates for 72 hours.

  • Measurement: After incubation, the plates are lysed, and SYBR Green I dye is added. The fluorescence intensity, which correlates with parasite growth, is measured using a fluorescence plate reader.

  • Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Antimicrobial Potential of Quinoline Derivatives

Quinoline derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[9][10] The core structure of this compound can be modified to generate novel antimicrobial agents.

Quantitative Data on Antimicrobial Derivatives

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative quinoline derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Derivative C Staphylococcus aureus (MRSA)4.0[11]
Derivative D Escherichia coli100
Derivative E Pseudomonas aeruginosa100[9]
Vancomycin Clostridium difficile0.5
Derivative F Clostridium difficile1.0[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: Standard and clinically isolated bacterial strains are used.

  • Inoculum Preparation: Bacterial colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Assay: The test compounds are serially diluted in Mueller-Hinton broth in 96-well microtiter plates. The standardized bacterial inoculum is added to each well.

  • Incubation: The plates are incubated at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its synthetic accessibility and the reactivity of its functional groups provide a robust platform for the development of novel therapeutic agents targeting a wide range of diseases. Future research should continue to explore the derivatization of this scaffold to identify new lead compounds with improved efficacy, selectivity, and pharmacokinetic profiles. The strategic application of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of next-generation drugs based on this privileged quinoline core.

References

The Versatile Building Block: A Technical Guide to Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate is a key heterocyclic building block in the realm of medicinal chemistry and drug discovery. Its quinoline core, substituted with a reactive chlorine atom at the 4-position, an electron-donating methoxy group at the 7-position, and an ethyl carboxylate group at the 3-position, provides a versatile scaffold for the synthesis of a wide array of complex molecules. This technical guide offers an in-depth exploration of the synthesis, reactivity, and application of this compound, with a particular focus on its role in the development of potent kinase inhibitors for targeted cancer therapy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 77156-85-5[1]
Molecular Formula C₁₃H₁₂ClNO₃[2]
Molecular Weight 265.69 g/mol [2]
Appearance Off-white to light yellow powder[3]
Purity Typically >97%[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, beginning with the Gould-Jacobs reaction to form the quinoline core, followed by chlorination.

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination 3-Methoxyaniline 3-Methoxyaniline Intermediate Ethyl 2-((3-methoxyphenyl)amino)methylene malonate 3-Methoxyaniline->Intermediate Condensation Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Intermediate Product1 Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate Intermediate->Product1 Thermal Cyclization (e.g., in Dowtherm A) Product2 This compound Product1->Product2 Chlorination POCl3 Phosphorus oxychloride (POCl₃) POCl3->Product2

Caption: Synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

  • Reaction Setup: In a round-bottom flask, combine 3-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Condensation: Heat the mixture, with stirring, at 100-110°C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.

  • Cyclization: Add a high-boiling point solvent such as Dowtherm A to the reaction mixture. Heat the mixture to 240-250°C for 30-60 minutes. During this time, the product will precipitate from the hot solution.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Dilute the mixture with a hydrocarbon solvent (e.g., hexane or toluene) and collect the precipitated solid by filtration. Wash the solid with the hydrocarbon solvent to remove residual Dowtherm A. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 2: Synthesis of this compound (Chlorination)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (1.0 equivalent) in phosphorus oxychloride (POCl₃, used in excess as both reagent and solvent). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Chlorination: Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The reaction progress should be monitored by TLC until the starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, carefully quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood. The acidic solution is then neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from ethanol or another suitable solvent.

Quantitative Data for Synthesis
StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
1Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate3-MethoxyanilineDiethyl ethoxymethylenemalonateDowtherm A240-2500.5-180-90
2This compoundEthyl 4-hydroxy-7-methoxyquinoline-3-carboxylatePOCl₃, cat. DMFPOCl₃105-1102-485-95

Note: Yields are representative and can vary based on reaction scale and purification methods.

Application in the Synthesis of Kinase Inhibitors

The chlorine atom at the 4-position of this compound is a versatile handle for introducing various functionalities through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reactivity is central to its use in the synthesis of multi-targeted tyrosine kinase inhibitors.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Suzuki-Miyaura Cross-Coupling Start_SNAr This compound Product_SNAr Ethyl 4-substituted-7-methoxyquinoline-3-carboxylate Start_SNAr->Product_SNAr Base (e.g., K₂CO₃) Solvent (e.g., DMF) Nucleophile Nucleophile (e.g., R-OH, R-NH₂) Nucleophile->Product_SNAr Start_Suzuki This compound Product_Suzuki Ethyl 4-aryl-7-methoxyquinoline-3-carboxylate Start_Suzuki->Product_Suzuki Pd Catalyst, Base Solvent (e.g., Dioxane/H₂O) Boronic_Acid Arylboronic Acid (Ar-B(OH)₂) Boronic_Acid->Product_Suzuki

Caption: Key reactions utilizing this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution with 4-Aminophenol

This protocol describes the synthesis of a key intermediate in the development of kinase inhibitors.

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 4-aminophenol (1.2 equivalents) and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Reaction: Heat the mixture to 80-100°C and stir for 4-8 hours, monitoring the reaction by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data for a Representative SNAr Reaction
ProductStarting MaterialReagentBaseSolventTemp. (°C)Time (h)Yield (%)
Ethyl 4-(4-hydroxyphenoxy)-7-methoxyquinoline-3-carboxylateThis compound4-AminophenolK₂CO₃DMF906~85

Note: Yield is an estimated value for a representative reaction.

Role in Targeting Kinase Signaling Pathways

Derivatives of this compound are prominent in the development of inhibitors targeting key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. These pathways are often driven by receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).

VEGFR Signaling Pathway

The VEGFR signaling cascade is a critical driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->VEGFR RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Inhibition of the VEGFR signaling pathway.

FGFR and PDGFR Signaling Pathways

Similar to VEGFR, the FGFR and PDGFR signaling pathways are also crucial in tumor growth and angiogenesis. Kinase inhibitors derived from the quinoline scaffold can often target multiple RTKs, leading to a broader anti-cancer effect.

G cluster_0 FGFR Pathway cluster_1 PDGFR Pathway FGF FGF FGFR FGFR FGF->FGFR FGFR_downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->FGFR_downstream FGFR_out Cell Proliferation, Angiogenesis FGFR_downstream->FGFR_out PDGF PDGF PDGFR PDGFR PDGF->PDGFR PDGFR_downstream Downstream Signaling (e.g., PI3K-AKT, RAS-MAPK) PDGFR->PDGFR_downstream PDGFR_out Cell Growth, Migration PDGFR_downstream->PDGFR_out Inhibitor Multi-targeted Quinoline Inhibitor Inhibitor->FGFR Inhibitor->PDGFR

Caption: Multi-targeted inhibition of FGFR and PDGFR pathways.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant biological activity. Its straightforward synthesis and the reactivity of its chloro-substituent make it an ideal starting material for the construction of libraries of potential drug candidates. The successful application of its derivatives as multi-targeted kinase inhibitors in oncology underscores the importance of this scaffold in modern drug discovery and development. This guide provides a foundational understanding for researchers and scientists looking to leverage the synthetic potential of this important intermediate.

References

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the discovery, synthesis, and pivotal role of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate in modern drug development, this technical guide serves as a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical industry.

This whitepaper elucidates the history, synthesis, and significance of this compound, a quinoline derivative that has emerged as a critical building block in the synthesis of targeted cancer therapies. While a singular "discovery" paper for this specific molecule is not readily apparent in historical literature, its development is intrinsically linked to the broader exploration of quinoline chemistry, most notably the Gould-Jacobs reaction, first reported in 1939. This foundational reaction provides the framework for synthesizing the core quinoline structure from which this vital intermediate is derived.

From Aniline to a Pharmaceutical Cornerstone: The Synthesis Pathway

The preparation of this compound is a testament to the elegance and utility of established organic chemistry principles. The synthesis is primarily a two-step process, commencing with the Gould-Jacobs reaction to construct the foundational 4-hydroxyquinoline ring system, followed by a chlorination step to yield the final product.

The initial and crucial step involves the reaction of 3-methoxyaniline with diethyl ethoxymethylenemalonate. This condensation and subsequent thermal cyclization, characteristic of the Gould-Jacobs reaction, affords Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. Following the formation of this hydroxyquinoline intermediate, a chlorination reaction is employed to replace the hydroxyl group at the 4-position with a chlorine atom. This transformation is critical as the 4-chloro substituent serves as an excellent leaving group for subsequent nucleophilic aromatic substitution reactions, enabling the facile introduction of various functionalities and the construction of more complex drug molecules.

A common and efficient method for this chlorination involves the use of phosphorus oxychloride (POCl₃), often in the presence of a base, or alternatively, oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

This procedure is adapted from established Gould-Jacobs reaction protocols for similar substrates.

  • Reagents: 3-Methoxyaniline, Diethyl ethoxymethylenemalonate, Dowtherm A (or diphenyl ether).

  • Procedure:

    • A mixture of 3-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents) is heated, typically on a steam bath, to initiate the condensation reaction, allowing for the evolution of ethanol.

    • The resulting intermediate, an anilinomethylenemalonate, is then added to a high-boiling solvent such as Dowtherm A, pre-heated to approximately 250 °C.

    • The reaction mixture is maintained at this temperature for a short period (e.g., 15-30 minutes) to facilitate the thermal cyclization.

    • Upon cooling, the product, Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, crystallizes from the solution and can be collected by filtration.

    • The crude product is washed with a suitable solvent, such as Skellysolve B, to remove the high-boiling solvent and other impurities.

Step 2: Synthesis of this compound

This protocol details the chlorination of the 4-hydroxyquinoline intermediate.

  • Reagents: Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, Phosphorus oxychloride (POCl₃) or Oxalyl chloride and catalytic N,N-dimethylformamide (DMF).

  • Procedure (using POCl₃):

    • Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is suspended in an excess of phosphorus oxychloride.

    • The mixture is heated to reflux for a period of 1-2 hours.

    • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully quenched by pouring it onto crushed ice.

    • The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.

Quantitative Data Summary

ParameterValueSource
Molecular Formula C₁₃H₁₂ClNO₃Commercial supplier data
Molecular Weight 265.69 g/mol Commercial supplier data
CAS Number 77156-85-5Commercial supplier data
Step 1 Yield Typically high, often >85%Based on analogous Gould-Jacobs reactions
Step 2 Yield Good to excellent, often >90%Based on analogous chlorination reactions

Visualizing the Process and Impact

To better illustrate the synthetic and biological context of this compound, the following diagrams are provided.

Synthesis_Workflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination 3-Methoxyaniline 3-Methoxyaniline Intermediate Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate 3-Methoxyaniline->Intermediate + Diethyl ethoxy- methylenemalonate (Heat) Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate Final_Product Ethyl 4-chloro-7-methoxy- quinoline-3-carboxylate Intermediate->Final_Product + POCl3 (Heat)

Synthetic pathway of this compound.

While this compound itself is not known to have direct biological activity, it is a crucial precursor for potent tyrosine kinase inhibitors (TKIs). These TKIs function by blocking signaling pathways that are often overactive in cancer cells, leading to reduced cell proliferation and survival. One such prominent TKI synthesized from this intermediate is Lenvatinib.

TKI_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) Growth_Factor->RTK Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream_Signaling Phosphorylation Lenvatinib Lenvatinib (derived from intermediate) Lenvatinib->RTK Inhibition Cell_Proliferation Cell Proliferation, Angiogenesis, Survival Downstream_Signaling->Cell_Proliferation

Simplified signaling pathway inhibited by tyrosine kinase inhibitors derived from the title compound.

The Pivotal Role in Drug Development

The true significance of this compound lies in its role as a versatile intermediate. The 4-chloro and 3-carboxylate functional groups provide two reactive handles for medicinal chemists to elaborate the molecular structure. This has enabled the development of a new generation of targeted therapies that have significantly improved outcomes for patients with various cancers. The history of this compound, therefore, is not just a story of chemical synthesis, but a narrative of enabling the creation of life-saving medicines.

An In-depth Technical Guide to Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry. This document details its chemical properties, synthesis, and potential biological activities, supported by experimental protocols and data presented for clarity and reproducibility.

Chemical Properties and Data

This compound is a heterocyclic compound with the molecular formula C₁₃H₁₂ClNO₃ and a molecular weight of 265.69 g/mol .[1] Its structure, featuring a quinoline core substituted with a chloro group at position 4, a methoxy group at position 7, and an ethyl carboxylate group at position 3, makes it a valuable intermediate in the synthesis of more complex molecules, including pharmacologically active agents.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compoundC₁₃H₁₂ClNO₃265.69Chloro at C4, Methoxy at C7, Ethyl ester at C3
Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylateC₁₄H₁₄ClNO₄295.72Chloro at C4, Methoxy at C6 & C7, Ethyl ester at C3[2]
4-Chloro-7-methoxyquinolineC₁₀H₈ClNO193.63Chloro at C4, Methoxy at C7
Ethyl 4,7-dichloroquinoline-3-carboxylateC₁₂H₉Cl₂NO₂270.11Chloro at C4 & C7, Ethyl ester at C3[3]

Table 2: Spectral Data for this compound (Predicted and Reported)

While specific, publicly available spectra for this compound are limited, data for closely related structures and online database entries suggest the following expected spectral characteristics.[4] Researchers are advised to confirm these with their own experimental data.

Spectral DataExpected Peaks/Signals
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methoxy group, and distinct aromatic protons of the quinoline ring.
¹³C NMR Resonances for the carbonyl carbon of the ester, carbons of the ethyl and methoxy groups, and the aromatic carbons of the quinoline core.
IR (cm⁻¹) Characteristic absorptions for C=O (ester), C-O (ether and ester), C=C and C=N (aromatic rings), and C-Cl bonds.
Mass Spec (m/z) A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The primary synthetic route to this compound is based on the Gould-Jacobs reaction. This well-established method for quinoline synthesis involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by cyclization and subsequent functional group manipulation.

Synthetic Pathway

The synthesis can be logically divided into two main stages: the formation of the 4-hydroxyquinoline intermediate and its subsequent chlorination.

Synthesis_Pathway A 3-Methoxyaniline C Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate A->C Condensation & Cyclization (Gould-Jacobs Reaction) B Diethyl ethoxymethylenemalonate B->C E This compound C->E Chlorination D Phosphorus Oxychloride (POCl3) D->E

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

This step follows the Gould-Jacobs reaction pathway.

  • Condensation: Mix equimolar amounts of 3-methoxyaniline and diethyl ethoxymethylenemalonate. The mixture is heated, typically at temperatures ranging from 100 to 140°C, for 1-2 hours. This reaction is often carried out neat or in a high-boiling solvent. Ethanol is evolved during this condensation step.

  • Cyclization: The resulting intermediate, a diethyl anilinomethylenemalonate, is cyclized without purification. This is achieved by heating at a higher temperature, usually around 240-260°C, in a high-boiling point solvent such as diphenyl ether or Dowtherm A. The cyclization is typically complete within 30-60 minutes.

  • Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane or petroleum ether to precipitate the product. The solid product, Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, is then collected by filtration and washed with the non-polar solvent to remove the high-boiling solvent. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 2: Synthesis of this compound

This step involves the chlorination of the 4-hydroxy group.

  • Reaction Setup: Suspend the dried Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in an excess of a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). A catalytic amount of a base like dimethylformamide (DMF) can be added to facilitate the reaction.

  • Chlorination: The reaction mixture is heated to reflux (around 100-110°C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃ and precipitate the product. The acidic solution is then neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is neutral or slightly basic.

  • Purification: The precipitated solid, this compound, is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a solvent like ethanol or by column chromatography on silica gel.

Potential Biological Activities and Experimental Protocols

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antimalarial properties. While specific biological data for this compound is not extensively reported, its structural similarity to other active quinolines suggests it may possess similar activities.

Antimicrobial Activity

Derivatives of 7-methoxyquinoline have shown promising antimicrobial and antibiofilm activities, particularly against urinary tract infection-causing pathogens.[5]

Table 3: Antimicrobial Activity of a Related 7-Methoxyquinoline Derivative

MicroorganismMIC (µg/mL) of 4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide[5]
E. coli7.812
C. albicans31.125

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity can be determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in the broth medium in a 96-well microtiter plate.

  • Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the different concentrations of the test compound. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimalarial Activity

Many quinoline-based compounds are potent antimalarial agents. For instance, certain 7-methoxy quinolones have demonstrated significant activity against Plasmodium falciparum.[6]

Table 4: Antimalarial Activity of a Related 7-Methoxy-4-oxo-quinoline Derivative

P. falciparum StrainEC₅₀ (µM) of a 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate derivative[6]
K1 (resistant)~0.25
3D7 (sensitive)~0.25

Experimental Protocol: In Vitro Antimalarial Assay against P. falciparum

The in vitro antimalarial activity can be assessed using a SYBR Green I-based fluorescence assay.

  • Parasite Culture: The chloroquine-sensitive (e.g., 3D7) and/or chloroquine-resistant (e.g., K1) strains of P. falciparum are maintained in continuous culture in human erythrocytes in a complete medium.

  • Drug Susceptibility Assay: The assay is performed in 96-well plates. Serial dilutions of the test compound are added to the wells. Synchronized ring-stage parasites are then added to each well.

  • Incubation: The plates are incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Fluorescence Measurement: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing SYBR Green I is then added to each well. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the 50% inhibitory concentration (IC₅₀) is determined by non-linear regression analysis.

Signaling Pathways and Logical Relationships

The potential mechanism of action for quinoline derivatives often involves the inhibition of key enzymes or interference with essential cellular processes. For example, in the context of cancer, related compounds target tyrosine kinases involved in cell proliferation and survival pathways.

Signaling_Pathway A Quinoline Derivative (e.g., Ethyl 4-chloro-7- methoxyquinoline-3-carboxylate) B Tyrosine Kinase A->B Inhibition C Signaling Cascade B->C Activation E Apoptosis B->E Inhibition of Anti-apoptotic signals D Cell Proliferation & Survival C->D Promotion D->E Suppression

Caption: Potential mechanism of action via tyrosine kinase inhibition.

This guide provides a foundational understanding of this compound for researchers. The provided protocols for synthesis and biological evaluation can serve as a starting point for further investigation into the therapeutic potential of this and related quinoline compounds. It is important to note that while the synthesis is well-grounded in established chemical principles, the biological activities are largely extrapolated from structurally similar compounds and require direct experimental verification for the title compound.

References

Methodological & Application

Synthesis of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate from 3-methoxyaniline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate, a key intermediate in pharmaceutical research, starting from 3-methoxyaniline. The synthetic pathway follows the well-established Gould-Jacobs reaction, which involves a three-step sequence: condensation, thermal cyclization, and chlorination.

I. Synthetic Pathway Overview

The synthesis begins with the condensation of 3-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate, diethyl (3-methoxyanilino)methylenemalonate, undergoes a high-temperature intramolecular cyclization to form Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. Subsequent chlorination of the 4-hydroxy group with phosphorus oxychloride yields the final product.

Synthesis_Workflow A 3-Methoxyaniline C Diethyl (3-methoxyanilino)methylenemalonate A->C Condensation B Diethyl ethoxymethylenemalonate B->C D Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate C->D Thermal Cyclization (e.g., Dowtherm A, ~250 °C) E This compound D->E Chlorination (POCl3)

Caption: Overall synthetic workflow for this compound.

II. Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Data of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
3-MethoxyanilineC₇H₉NO123.15-1 to 1Colorless liquid536-90-3
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.23N/A (liquid)Colorless liquid87-13-8
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylateC₁₃H₁₃NO₄247.25275White solid63463-15-0
This compoundC₁₃H₁₂ClNO₃265.70N/ASolid77156-85-5

Table 2: Reaction Parameters and Expected Yields

Reaction StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1. Condensation 3-Methoxyaniline, DEEMNone or EtOH100-1201-290-95
2. Cyclization Diethyl (3-methoxyanilino)methylenemalonateDowtherm A~2501-385-95
3. Chlorination Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, POCl₃None or TolueneReflux (~110)2-670-85

III. Experimental Protocols

Step 1: Condensation of 3-Methoxyaniline with Diethyl ethoxymethylenemalonate

This procedure details the formation of the intermediate, diethyl (3-methoxyanilino)methylenemalonate.

Condensation_Protocol cluster_reactants Reactants cluster_procedure Procedure cluster_workup Work-up & Isolation A 3-Methoxyaniline (1.0 eq) B Diethyl ethoxymethylenemalonate (1.05 eq) C Combine reactants in a round-bottom flask. D Heat the mixture at 100-120 °C for 1-2 hours. C->D E Monitor reaction completion by TLC. D->E F Cool the reaction mixture. E->F G Add petroleum ether to the cooled mixture and stir. F->G H Filter the precipitated solid. G->H I Wash the solid with cold petroleum ether. H->I J Dry the product under vacuum. I->J Chlorination_Protocol cluster_reactants Reactants cluster_procedure Procedure cluster_workup Work-up & Isolation A Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate (1.0 eq) B Phosphorus oxychloride (excess) C Suspend the quinolone in excess POCl3. D Heat the mixture to reflux (approx. 110 °C) for 2-6 hours. C->D E Monitor reaction completion by TLC. D->E F Cool the reaction mixture to room temperature. E->F G Slowly pour the cooled mixture onto crushed ice. F->G H Neutralize with a base (e.g., NaHCO3 solution). G->H I Extract the product with an organic solvent (e.g., ethyl acetate). H->I J Dry the organic layer, filter, and concentrate under vacuum. I->J

Application Notes and Protocols for the Chlorination of 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chlorination of 4-hydroxy-7-methoxyquinoline-3-carboxylate, a key transformation in the synthesis of various biologically active compounds. The primary method described utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent, a common and effective reagent for converting 4-hydroxyquinolines to their 4-chloro counterparts.

Introduction

The conversion of the hydroxyl group at the C4 position of the quinoline ring to a chlorine atom is a critical step in the synthesis of numerous pharmaceutical intermediates. The resulting 4-chloroquinoline moiety is a versatile precursor for introducing various nucleophiles, enabling the exploration of structure-activity relationships in drug discovery programs. This protocol details the materials, step-by-step procedure, and safety precautions for this transformation.

Data Presentation

The following table summarizes quantitative data from representative chlorination reactions of similar 4-hydroxyquinoline derivatives, providing an expected range for yield and reaction conditions.

Starting MaterialChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylatePOCl₃1,4-Dioxane1201-[1]
7-Methoxy-1H-quinolin-4-onePOCl₃-Reflux3-[2]
7-Methoxy-1H-quinolin-4-onePCl₃Diisopropylethylamine100172[2]
4-hydroxyl-7-chloroquinolinePOCl₃Toluene1003-[3]
Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylateSOCl₂/DMF (cat.)-90176.32[4]

Note: The yield for the direct chlorination of the title compound using POCl₃ was not explicitly found in the search results, but the provided data from analogous reactions suggest that a good yield can be expected.

Experimental Protocol

This protocol is a synthesized procedure based on established methods for the chlorination of 4-hydroxyquinolines.[1][2][3]

Materials:

  • Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • 1,4-Dioxane (anhydrous)

  • Ice water

  • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (1.0 eq) in anhydrous 1,4-dioxane.

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the suspension at room temperature with stirring. The reaction is exothermic, so slow addition may be necessary.

  • Reaction: Heat the reaction mixture to 120°C and maintain it at this temperature for 1-3 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of ice water with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated potassium carbonate or sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 4-chloro-7-methoxyquinoline-3-carboxylate.

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and toxic. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • The quenching and neutralization steps are exothermic and release acidic gases. Perform these steps slowly and with caution.

  • Handle all organic solvents in a well-ventilated area.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Chlorination_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 4-hydroxy-7-methoxy\nquinoline-3-carboxylate 4-hydroxy-7-methoxy quinoline-3-carboxylate 4-chloro-7-methoxy\nquinoline-3-carboxylate 4-chloro-7-methoxy quinoline-3-carboxylate 4-hydroxy-7-methoxy\nquinoline-3-carboxylate->4-chloro-7-methoxy\nquinoline-3-carboxylate + POCl3 POCl3 Phosphorus Oxychloride (POCl3) 1,4-Dioxane 1,4-Dioxane 120°C, 1-3h 120°C, 1-3h Byproducts H3PO4 + HCl Experimental_Workflow A Reaction Setup: Substrate in Dioxane B Add POCl3 A->B C Heat to 120°C (1-3h) B->C D Cool to RT C->D E Quench (Ice Water) D->E F Neutralize (K2CO3/NaHCO3) E->F G Extract (Ethyl Acetate) F->G H Wash (Brine) G->H I Dry (Na2SO4) H->I J Concentrate I->J K Purify (Column Chromatography) J->K L Final Product K->L

References

Application Notes and Protocols for the Synthesis of Anticancer Agents from Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of novel anticancer agents derived from the versatile starting material, Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate. This document details synthetic protocols, quantitative biological data, and the mechanistic insights into the action of these compounds, with a focus on their impact on key cancer-related signaling pathways.

Introduction

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects. This compound serves as a key building block for the synthesis of various substituted quinolines, particularly 4-anilinoquinoline derivatives. These compounds have garnered significant interest as they can act as inhibitors of crucial cellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR, EGFR, and VEGFR signaling cascades. The 4-chloro position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a diverse array of anilino- and other amino-containing moieties, leading to the generation of libraries of potential anticancer agents.

Data Presentation: Anticancer Activity of 4-Anilinoquinoline Derivatives

The anticancer efficacy of synthesized 4-anilinoquinoline derivatives is typically assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard metric for potency. The following tables summarize the cytotoxic activities of various 4-anilino-7-methoxyquinoline-3-carboxylate analogs.

Table 1: In Vitro Cytotoxicity (IC50, µM) of 4-Anilino-7-methoxyquinoline-3-carboxylate Derivatives

Compound IDR (Substitution on Aniline Ring)HeLa (Cervical Cancer)BGC823 (Gastric Cancer)HCT116 (Colon Carcinoma)MCF-7 (Breast Cancer)
3a 3-chloro> 2012.35Not TestedNot Tested
3b 4-chloro18.3310.26Not TestedNot Tested
3c 3-fluoro15.629.88Not TestedNot Tested
3d 4-fluoro17.2111.05Not TestedNot Tested
3e 3-chloro-4-fluoro10.188.32Not TestedNot Tested
Gefitinib (Reference Drug)17.1219.27Not TestedNot Tested

Data adapted from a study on 7-fluoro/8-methoxy-4-anilinoquinolines, which are structurally analogous to derivatives of this compound. The IC50 values for the 7-methoxy analogs were generally higher than their 8-methoxy counterparts, indicating the influence of the methoxy position on activity.[1]

Table 2: In Vitro Cytotoxicity (IC50, µM) of Quinazoline Analogs Targeting the β-catenin/TCF4 Pathway

Compound IDHCT116 (Colon Carcinoma)HepG2 (Hepatocellular Carcinoma)
14A 10.21 ± 0.9812.08 ± 1.02
14B 8.14 ± 0.529.87 ± 0.88
15B 7.23 ± 0.618.54 ± 0.74
17A 6.89 ± 0.497.91 ± 0.65
17B 5.64 ± 0.686.45 ± 0.55
Imatinib 8.21 ± 0.549.89 ± 0.91

Data from a study on 4,7-disubstituted 8-methoxyquinazolines, which share a similar substitution pattern and mechanism of action with potential derivatives of this compound. These compounds were shown to downregulate the β-catenin/TCF4 signaling pathway.[2]

Experimental Protocols

Synthesis of Ethyl 4-(substituted-anilino)-7-methoxyquinoline-3-carboxylates

This protocol describes a general method for the synthesis of 4-anilinoquinoline derivatives from this compound via nucleophilic aromatic substitution.[3][4]

Materials:

  • This compound

  • Substituted aniline (1.2 equivalents)

  • Isopropanol (or other high-boiling solvent like DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) supplies

  • Rotary evaporator

  • Silica gel for column chromatography or recrystallization solvents (e.g., ethanol)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and the desired substituted aniline (1.2 equivalents).

  • Add a suitable volume of isopropanol to dissolve the reactants.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Once the reaction is complete (typically after 5-12 hours), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure Ethyl 4-(substituted-anilino)-7-methoxyquinoline-3-carboxylate derivative.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, BGC823, HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized quinoline derivatives

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.

Materials:

  • Cancer cells

  • 6-well plates

  • Synthesized quinoline derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Harvest the cells (including both adherent and floating cells) by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Signaling Pathways and Mechanisms of Action

Derivatives of 4-anilinoquinoline are known to exert their anticancer effects by targeting and inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain 4-anilinoquinoline derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 4-Anilinoquinoline Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 4-anilinoquinoline derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the Ras/Raf/MEK/ERK pathway, promoting cell proliferation and survival. Overexpression or mutation of EGFR is common in various cancers. 4-Anilinoquinolines can act as EGFR inhibitors.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Inhibitor 4-Anilinoquinoline Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinoline derivatives.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is crucial for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Inhibition of VEGFR signaling can starve tumors of their blood supply.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds & Activates PLCg PLCγ VEGFR->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis Promotes Inhibitor 4-Anilinoquinoline Derivative Inhibitor->VEGFR Inhibits

Caption: Inhibition of the VEGFR signaling pathway by 4-anilinoquinoline derivatives.

Experimental Workflow

The overall workflow for the synthesis and evaluation of novel anticancer agents from this compound is a multi-step process.

Experimental_Workflow Start Start: Ethyl 4-chloro-7- methoxyquinoline- 3-carboxylate Synthesis Synthesis: Nucleophilic Aromatic Substitution with Substituted Anilines Start->Synthesis Purification Purification & Characterization (Column, NMR, MS) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) - IC50 Determination Purification->Cytotoxicity Mechanism Mechanism of Action Studies on Lead Compounds (Apoptosis, Cell Cycle, Western Blot) Cytotoxicity->Mechanism End Lead Compound Identification Mechanism->End

Caption: General experimental workflow for anticancer drug discovery.

References

Application Notes and Protocols: Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of "Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate" as a scaffold in antimalarial drug discovery. While direct experimental data for this specific compound is not extensively available in the public domain, this document synthesizes information from closely related 7-methoxyquinoline analogues to guide research and development efforts. The protocols detailed below are established methodologies for evaluating quinoline-based compounds against Plasmodium falciparum.

Introduction

The quinoline core is a privileged scaffold in antimalarial drug discovery, forming the backbone of established drugs like chloroquine and mefloquine. The emergence of drug-resistant Plasmodium falciparum strains necessitates the development of new chemical entities. This compound represents a versatile starting point for the synthesis of novel antimalarial candidates. Its structure combines key features known to influence antiplasmodial activity: a 4-chloroquinoline core, which is a common feature in many antimalarials, a methoxy group at the 7-position, and a carboxylate ester at the 3-position, which can be readily modified.

Potential Mechanisms of Action

Based on structure-activity relationship studies of analogous compounds, this compound and its derivatives may exert their antimalarial effects through two primary mechanisms:

  • Inhibition of Heme Detoxification: During the intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by crystallizing it into an inert substance called hemozoin.[1][2] Quinolines are known to interfere with this process by capping the growing hemozoin crystal, leading to the accumulation of toxic heme, which induces oxidative stress and parasite death.[3][4][5]

  • Inhibition of the Mitochondrial Cytochrome bc1 Complex: The electron transport chain in the parasite's mitochondria is essential for its survival. The cytochrome bc1 (Complex III) is a key enzyme in this pathway.[6][7] Several 4(1H)-quinolones, which are structurally related to the target compound, have been identified as potent inhibitors of the cytochrome bc1 complex at its ubiquinol oxidation (Qo) site.[8][9] This inhibition disrupts the mitochondrial membrane potential and ATP synthesis, ultimately killing the parasite.[10]

Data Presentation: Antimalarial Activity of Related Compounds

While specific IC50 values for this compound are not available in the cited literature, the following table summarizes the activity of structurally similar 2-aryl-7-methoxy-4-oxo-quinoline-3-carboxylate esters against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum.[9] This data provides a valuable benchmark for the expected potency of derivatives.

Table 1: In Vitro Antiplasmodial Activity of 7-Methoxy-4-oxo-quinoline-3-carboxylate Analogues [9]

Compound ID (as per source)2-Position SubstituentEC50 (µM) vs. K1 Strain (CQ-Resistant)EC50 (µM) vs. 3D7 Strain (CQ-Sensitive)
7 1,3-Benzodioxol-5-yl~0.25~0.25
31a Phenyl0.760.70
31b 2'-Thienyl3.002.50
31c 3'-Methoxyphenyl0.130.10
31d 4'-Methoxyphenyl0.380.35
31e 3',4'-Dimethoxyphenyl0.230.20

Note: This data is for 4-oxo-quinolones, which are related to the 4-chloroquinoline scaffold. The 4-chloro group is often used as a synthetic precursor to the 4-oxo or 4-amino functionalities.

Visualizations

Signaling and Mechanistic Pathways

heme_detoxification cluster_parasite Parasite Food Vacuole Hemoglobin Hemoglobin from Host RBC Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Hemozoin Crystal (Inert) Heme->Hemozoin Biocrystallization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Oxidative Stress Quinoline Quinoline Derivative (e.g., Chloroquine) Quinoline->Hemozoin Inhibits Crystallization workflow start Start: Synthesize This compound and Derivatives in_vitro In Vitro Antiplasmodial Assay (e.g., [3H]-Hypoxanthine Assay) vs. CQ-S and CQ-R Strains start->in_vitro cytotoxicity Cytotoxicity Assay (e.g., vs. HeLa or HepG2 cells) in_vitro->cytotoxicity selectivity Calculate Selectivity Index (SI) SI = CC50 / IC50 in_vitro->selectivity cytotoxicity->selectivity mechanism Mechanism of Action Studies (e.g., Heme Crystallization Assay, Cytochrome bc1 Inhibition) selectivity->mechanism If SI is favorable in_vivo In Vivo Efficacy Study (e.g., P. berghei in mouse model) mechanism->in_vivo lead_optimization Lead Optimization (SAR Studies) in_vivo->lead_optimization If active in vivo end Preclinical Candidate in_vivo->end If potent and safe lead_optimization->in_vitro Iterative Process

References

Application Notes: Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate as a Key Intermediate for Novel Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate as a versatile starting material for the synthesis of potent tyrosine kinase inhibitors (TKIs). The quinoline scaffold is a well-established pharmacophore in numerous FDA-approved TKIs, and this particular intermediate offers a strategic entry point for the development of novel therapeutics targeting key signaling pathways in oncology.[1][2][3]

Introduction to Tyrosine Kinase Inhibitors

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play a crucial role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and survival.[1] Dysregulation of RTK signaling, often due to mutations or overexpression, is a hallmark of many cancers.[1] TKIs are small molecule drugs that inhibit the catalytic activity of these kinases, thereby blocking downstream signaling and impeding tumor growth and progression.[1] Prominent examples of RTK families targeted in cancer therapy include the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5][6]

The Role of this compound

This compound is a key building block for the synthesis of a variety of quinoline-based TKIs. The 4-chloro substituent provides a reactive site for nucleophilic aromatic substitution, allowing for the introduction of various aniline and phenoxy moieties that are crucial for binding to the kinase domain. The methoxy group at the 7-position and the ethyl carboxylate at the 3-position can be strategically utilized or modified to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

Synthetic Pathways to Tyrosine Kinase Inhibitors

While direct synthesis from this compound to a final TKI is not extensively documented in a single step, a logical and versatile two-step synthetic approach can be employed. This involves:

  • Amidation of the Ethyl Ester: Conversion of the ethyl carboxylate group at the 3-position to a carboxamide. This is a common feature in many potent TKIs, as the amide group can form critical hydrogen bond interactions within the ATP-binding pocket of the target kinase.

  • Nucleophilic Aromatic Substitution: Reaction of the 4-chloro group with a suitable aromatic amine (e.g., an aminophenol derivative) to introduce the moiety responsible for targeting the specific tyrosine kinase.

This modular approach allows for the generation of a library of TKI candidates by varying the amine component in the second step.

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-7-methoxyquinoline-3-carboxamide

This protocol describes the conversion of the ethyl ester to the corresponding primary amide.

Materials:

  • This compound

  • Ammonia solution (e.g., 7N in methanol or aqueous ammonia)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Add a solution of ammonia in methanol (e.g., 7N solution, excess) to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization or column chromatography on silica gel using a suitable solvent system (e.g., DCM/MeOH gradient).

Quantitative Data:

ParameterValueReference
Yield 85-95%[7]
Reaction Time 4-6 hours[7]
Reaction Temperature 60-65 °C[7]
Purity (post-purification) >98% (by HPLC)
Protocol 2: Synthesis of a Novel Tyrosine Kinase Inhibitor via Nucleophilic Aromatic Substitution

This protocol outlines the coupling of the synthesized 4-chloro-7-methoxyquinoline-3-carboxamide with an exemplary aminophenol derivative.

Materials:

  • 4-chloro-7-methoxyquinoline-3-carboxamide (from Protocol 1)

  • 4-amino-3-chlorophenol hydrochloride

  • Potassium hydroxide or other suitable base

  • 1-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • 1-Propanol

  • Round-bottom flask

  • Stir plate and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a solution of 4-amino-3-chlorophenol hydrochloride (1.2 equivalents) in NMP, add potassium hydroxide (1.1 equivalents) and stir at room temperature.

  • Add 4-chloro-7-methoxyquinoline-3-carboxamide (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-85°C and maintain for 8-12 hours, monitoring by TLC.[8]

  • After completion, cool the reaction to room temperature and add a 10% 1-propanol solution to precipitate the product.[8]

  • Stir the suspension, then filter the solid product.

  • Wash the filter cake with a 10% 1-propanol solution and dry under vacuum to yield the final TKI.[8]

Quantitative Data:

ParameterValueReference
Yield 75-85%[8][9]
Reaction Time 8-12 hours[8]
Reaction Temperature 80-110 °C[8][9]
Purity (post-purification) >99% (by HPLC)[10]

Signaling Pathway Diagrams

The following diagrams illustrate the general signaling pathways of EGFR and VEGFR, which are common targets for quinoline-based tyrosine kinase inhibitors.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway PKC->Ras_Raf_MEK_ERK Nucleus Nucleus Ras_Raf_MEK_ERK->Nucleus Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Nucleus Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival Nucleus->Angiogenesis Synthesis_Workflow Start This compound Amidation Amidation (Protocol 1) Start->Amidation Intermediate 4-chloro-7-methoxyquinoline-3-carboxamide Amidation->Intermediate SNAr Nucleophilic Aromatic Substitution (Protocol 2) Intermediate->SNAr Final_Product Novel Tyrosine Kinase Inhibitor SNAr->Final_Product Aniline Substituted Aniline Derivative Aniline->SNAr Purification Purification (Recrystallization/Chromatography) Final_Product->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed experimental protocols for the nucleophilic aromatic substitution (SNAr) on ethyl 4-chloro-7-methoxyquinoline-3-carboxylate. This key intermediate is a versatile scaffold in medicinal chemistry, and its functionalization at the C4-position is crucial for the development of various biologically active compounds. The protocols herein cover reactions with a range of nucleophiles, including amines, phenols, and thiols, utilizing both conventional heating and microwave-assisted synthesis methodologies. This document is intended to serve as a practical guide for researchers in the synthesis and derivatization of quinoline-based compounds.

Introduction

The quinoline core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological activities. This compound is a key building block for the synthesis of novel therapeutic agents. The electron-withdrawing nature of the quinoline nitrogen and the ester group, combined with the chloro-substituent at the 4-position, renders this position highly susceptible to nucleophilic aromatic substitution.[1] This allows for the facile introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document outlines detailed procedures for the synthesis of the starting material and its subsequent reaction with various nucleophiles.

Synthesis of Starting Material: this compound

The precursor for nucleophilic substitution, this compound, is typically synthesized from its corresponding 4-hydroxy analog.

Protocol 2.1: Chlorination of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

This protocol describes the conversion of the 4-hydroxyquinoline to the 4-chloroquinoline using phosphorus oxychloride (POCl₃).

Materials:

  • Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • 1,4-Dioxane (or another suitable high-boiling solvent)

  • Ice water

  • Potassium carbonate (K₂CO₃) or other suitable base for neutralization

  • Ethyl acetate or dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (1.0 eq) in 1,4-dioxane.

  • Carefully add phosphorus oxychloride (POCl₃) (typically 3-5 equivalents) to the suspension.

  • Heat the reaction mixture to reflux (e.g., 120 °C) and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker of ice water with vigorous stirring to quench the excess POCl₃.

  • Neutralize the acidic solution by the slow addition of a base such as potassium carbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Nucleophilic Aromatic Substitution Reactions

The 4-chloro group of this compound can be readily displaced by a variety of nucleophiles. The following protocols provide general procedures for reactions with amines, phenols, and thiols.

Reaction with Amine Nucleophiles

The reaction with primary and secondary amines is a common method to introduce nitrogen-containing substituents. Both conventional heating and microwave-assisted methods are effective.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, piperidine) (1.1-1.5 eq)

  • Solvent (e.g., isopropanol, ethanol, DMF)

  • Pyridine hydrochloride (catalytic amount, optional, for anilines)

  • Sodium bicarbonate (NaHCO₃) solution

  • Petroleum ether

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent like isopropanol, add the amine (1.1-1.5 eq).

  • For less reactive amines like anilines, a catalytic amount of pyridine hydrochloride can be added.[3]

  • Heat the mixture to reflux and stir for 2-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add petroleum ether and a saturated solution of NaHCO₃.[3]

  • Filter the resulting precipitate, wash with water and petroleum ether, and dry.

  • If a precipitate does not form, extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Microwave irradiation can significantly reduce reaction times and improve yields.[4]

Materials:

  • This compound

  • Primary or secondary amine (1.2-2.0 eq)

  • Solvent (e.g., DMF, DMSO, or solvent-free)

  • Microwave reactor and appropriate vials

Procedure:

  • In a microwave vial, combine this compound (1.0 eq) and the desired amine (1.2-2.0 eq). The reaction can often be performed solvent-free or with a small amount of a high-boiling polar aprotic solvent like DMF or DMSO.[5][6]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a temperature between 120-180 °C for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The product can often be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Reaction with Phenol Nucleophiles

The synthesis of 4-aryloxyquinolines can be achieved through the reaction with phenols, typically in the presence of a base.

Materials:

  • This compound

  • Phenol or substituted phenol (1.1-1.5 eq)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Solvent (e.g., DMF, DMSO)

  • Standard laboratory glassware for heating and work-up

Procedure:

  • In a round-bottom flask, dissolve the phenol (1.1-1.5 eq) in a polar aprotic solvent such as DMF.

  • Add a base like K₂CO₃ (2.0-3.0 eq) to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Reaction with Thiol Nucleophiles

The displacement of the 4-chloro group with thiols provides access to 4-(arylthio)- or 4-(alkylthio)quinolines.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1-1.5 eq)

  • Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N))

  • Solvent (e.g., DMF, ethanol)

  • Standard laboratory glassware for heating and work-up

Procedure:

  • Dissolve this compound (1.0 eq) and the thiol (1.1-1.5 eq) in a suitable solvent such as DMF or ethanol.

  • Add a base like K₂CO₃ (2.0-3.0 eq) or Et₃N (1.5-2.0 eq).

  • Heat the reaction mixture to 60-100 °C and stir for 2-8 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature.

  • If a solid precipitates, filter, wash with a suitable solvent (e.g., cold ethanol or water), and dry.

  • If no solid forms, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes representative examples of nucleophilic substitution reactions on 4-chloroquinolines, providing a reference for expected outcomes.

Starting MaterialNucleophileMethodSolventBaseTemp. (°C)Time (h)Yield (%)Reference
4,7-dichloroquinoline1,3-diaminopropaneConventionalEthanol-Reflux--[1]
4,7-dichloroquinolineSubstituted anilinesMicrowaveDMSONaOH1800.3380-95General
4-chloro-7-fluoroquinolinem-chloroanilineConventionalIsopropanolPyridine HClReflux0.7596[3]
Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylateAmmoniaConventionalEthanol-1001289General
Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylatePiperidineMicrowave--1200.594General
Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylateThiophenolConventionalDMFK₂CO₃60676General

Note: The data presented are based on closely related 4-chloroquinoline substrates and serve as a general guideline. Yields and reaction conditions may vary for this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Nucleophilic_Aromatic_Substitution General Scheme for Nucleophilic Aromatic Substitution Start Ethyl 4-chloro-7-methoxy- quinoline-3-carboxylate Reaction_Conditions Reaction Conditions (Conventional Heating or Microwave) Start->Reaction_Conditions Nucleophile Nucleophile (R-NH₂, R-OH, R-SH) Nucleophile->Reaction_Conditions Solvent_Base Solvent + Base (e.g., DMF, K₂CO₃) Solvent_Base->Reaction_Conditions Intermediate Meisenheimer Complex (Intermediate) Reaction_Conditions->Intermediate Product Ethyl 4-substituted-7-methoxy- quinoline-3-carboxylate Reaction_Conditions->Product Intermediate->Product Workup Work-up (Quenching, Extraction) Product->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the nucleophilic aromatic substitution on this compound.

Experimental_Workflow Experimental Workflow cluster_prep Preparation of Starting Material cluster_reaction Nucleophilic Substitution cluster_purification Isolation and Purification start_mat Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate chlorination Chlorination with POCl₃ start_mat->chlorination chloro_product Ethyl 4-chloro-7-methoxy- quinoline-3-carboxylate chlorination->chloro_product reactants Chloroquinoline + Nucleophile chloro_product->reactants reaction Conventional Heating or Microwave reactants->reaction crude_product Crude Substituted Product reaction->crude_product workup Aqueous Work-up crude_product->workup purify Column Chromatography or Recrystallization workup->purify final_product Pure Substituted Quinoline purify->final_product

Caption: Step-by-step experimental workflow from starting material preparation to the final purified product.

Conclusion

The protocols and data presented in these application notes demonstrate that this compound is a versatile intermediate for the synthesis of a diverse range of 4-substituted quinoline derivatives. The nucleophilic aromatic substitution reactions proceed efficiently with various nucleophiles under both conventional heating and microwave-assisted conditions. These methodologies provide a robust platform for the generation of compound libraries for drug discovery and other applications in chemical biology. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

Application Notes and Protocols: Synthesis of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of quinoline derivatives is a cornerstone of medicinal chemistry, providing scaffolds for a wide array of therapeutic agents. Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate is a key intermediate in the development of various pharmacologically active molecules. This document provides a detailed protocol for its synthesis, based on established methodologies for analogous compounds, featuring a two-step process involving a Gould-Jacobs cyclization followed by chlorination.

Reaction Conditions and Reagents

The synthesis of this compound can be efficiently achieved in two primary steps. The first step involves the reaction of 3-methoxyaniline with diethyl ethoxymethylenemalonate to form an intermediate, which is then cyclized at high temperature to yield ethyl 7-methoxy-4-hydroxyquinoline-3-carboxylate. The subsequent step involves the chlorination of the 4-hydroxy group.

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1a 3-Methoxyaniline, Diethyl ethoxymethylenemalonateNone (neat)100-1101High
1b Intermediate from 1aDowtherm A (or Diphenyl ether)240-2500.5-185-95
2 Ethyl 7-methoxy-4-hydroxyquinoline-3-carboxylatePhosphorus oxychloride (POCl₃)100-110 (Reflux)2-4High

Experimental Protocols

Step 1: Synthesis of Ethyl 7-methoxy-4-hydroxyquinoline-3-carboxylate

This step is based on the well-established Gould-Jacobs reaction for quinoline synthesis.

Materials:

  • 3-Methoxyaniline

  • Diethyl ethoxymethylenemalonate

  • Dowtherm A (or diphenyl ether)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 3-methoxyaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture with stirring at 100-110 °C for 1 hour. The reaction is typically performed neat (without a solvent). Ethanol is evolved during this step.

  • In a separate flask equipped with a reflux condenser, heat Dowtherm A to 240-250 °C.

  • Slowly add the product from the previous step to the hot Dowtherm A with vigorous stirring.

  • Maintain the temperature for 30 minutes to 1 hour to allow for cyclization. The product will precipitate from the hot solution.

  • Cool the reaction mixture and filter the solid product.

  • Wash the collected solid with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.

  • The crude ethyl 7-methoxy-4-hydroxyquinoline-3-carboxylate can be used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves the conversion of the 4-hydroxy group to a 4-chloro group using a chlorinating agent.

Materials:

  • Ethyl 7-methoxy-4-hydroxyquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend the crude ethyl 7-methoxy-4-hydroxyquinoline-3-carboxylate in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker of ice water with stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Visualizing the Synthesis Workflow

The following diagram illustrates the two-step synthesis process for obtaining this compound.

SynthesisWorkflow A 3-Methoxyaniline + Diethyl ethoxymethylenemalonate B Intermediate A->B Heat (100-110 °C) C Ethyl 7-methoxy-4-hydroxy- quinoline-3-carboxylate B->C Cyclization in Dowtherm A (240-250 °C) D Ethyl 4-chloro-7-methoxy- quinoline-3-carboxylate C->D POCl₃, Reflux

Caption: Synthetic route to this compound.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices when handling the reagents mentioned, particularly phosphorus oxychloride.

Application Notes and Protocols for the Purification of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the purification of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis. The following methods are described: recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). These protocols are designed for researchers, scientists, and professionals in drug development to achieve high purity of the target compound, which is crucial for subsequent synthetic steps and ensuring the quality of active pharmaceutical ingredients (APIs).

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The selection of an appropriate solvent system is critical for obtaining high purity and yield. For quinoline derivatives, mixed solvent systems are often effective.[1]

Experimental Protocol: Recrystallization from Ethanol/Ethyl Acetate

This protocol is adapted from methods used for structurally similar quinoline compounds.[1][2]

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Ethyl Acetate (Reagent Grade)

Equipment:

  • Erlenmeyer Flasks

  • Heating Mantle or Hot Plate with Stirring Capability

  • Magnetic Stir Bar

  • Buchner Funnel and Flask

  • Filter Paper

  • Ice Bath

  • Spatula

  • Drying Oven or Vacuum Dessicator

Procedure:

  • Solvent Preparation: Prepare a mixed solvent of ethanol and ethyl acetate. A starting volume ratio of 1:1 is recommended.[1] For each gram of crude product, prepare approximately 15-25 mL of the solvent mixture. The optimal ratio and volume may need to be determined empirically.

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a magnetic stir bar. Add a small portion of the ethanol/ethyl acetate solvent mixture and begin heating with stirring. Continue adding the solvent mixture portion-wise until the solid completely dissolves at or near the boiling point. Avoid a large excess of solvent to ensure good recovery.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them. This step should be done quickly to prevent premature crystallization.[1]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this phase.[1]

  • Cooling: Once the solution has reached room temperature and crystal formation has initiated, place the flask in an ice bath for at least 30 minutes to maximize the yield.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals in a drying oven or a vacuum desiccator to remove residual solvent.

Expected Results

The following table summarizes typical outcomes for the recrystallization of related quinoline compounds.

ParameterTypical ValueReference
Purity Achieved>98%[1]
Yield85-95% (dependent on crude purity)[3]
AppearanceWhite to light-colored solid/powder[1]

Column Chromatography

Column chromatography is a highly effective method for purifying compounds based on their differential adsorption to a stationary phase. For quinoline derivatives, silica gel is a common stationary phase.[4]

Experimental Protocol: Silica Gel Column Chromatography

This protocol is based on established methods for purifying chloro-quinoline derivatives.[4][5]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum Ether (or Hexanes)

  • Ethyl Acetate

  • Dichloromethane (for sample loading)

  • Sand (acid-washed)

Equipment:

  • Glass chromatography column

  • Solvent reservoir

  • Round bottom flasks

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Column Packing (Slurry Method):

    • Determine the amount of silica gel needed (a general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight).[4]

    • Create a slurry of the silica gel in the initial mobile phase (e.g., 100% petroleum ether).

    • Pour the slurry into the column and tap gently to ensure even packing and remove air bubbles. Add a thin layer of sand on top of the silica bed.[4]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Remove the solvent using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.[4]

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., petroleum ether).

    • Gradually increase the polarity by adding ethyl acetate. A common gradient might start from 0% and increase to 20-30% ethyl acetate in petroleum ether. The optimal gradient should be determined by preliminary TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution using TLC with visualization under a UV lamp.[4]

    • Combine the pure fractions containing the desired product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.[4]

Expected Results
ParameterTypical ValueReference
Stationary PhaseSilica Gel (230-400 mesh)[4]
Mobile Phase SystemPetroleum Ether/Ethyl Acetate or Acetone/Chloroform[4][5]
Yield70-90%[5]
Purity Achieved>99%[4]

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for achieving very high purity, especially for complex mixtures or when small quantities of highly pure material are required.[6][7] Reversed-phase HPLC is often suitable for quinoline derivatives.[6]

Experimental Protocol: Reversed-Phase Preparative HPLC

This protocol is adapted from a method for another quinoline derivative and can be optimized for the target compound.[6]

Materials:

  • Crude or partially purified this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid or Trifluoroacetic Acid (TFA) (HPLC grade)

  • Methanol (for sample dissolution)

Equipment:

  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector

  • Preparative C18 HPLC column (e.g., 21.2 x 250 mm, 10 µm)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude sample in a minimal amount of methanol or the initial mobile phase.[6]

  • HPLC Method:

    • Column: C18, 21.2 x 250 mm, 10 µm[6]

    • Mobile Phase A: 0.1% Formic Acid in Water[6][8]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[6]

    • Gradient: A starting point could be a gradient from 60% to 90% B over 20 minutes. This should be optimized based on analytical scale injections.

    • Flow Rate: 20 mL/min[6]

    • Detection Wavelength: Determined by UV-Vis scan of the compound (a wavelength around 325 nm is a reasonable starting point for quinoline structures).[6]

    • Injection Volume: Varies based on sample concentration and column loading capacity.

  • Fraction Collection: Collect fractions corresponding to the main peak based on the UV chromatogram.[6]

  • Post-Purification Processing: Combine the pure fractions and remove the acetonitrile using a rotary evaporator. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to isolate the final product.[6]

Quantitative Data for Preparative HPLC of a Quinoline Derivative
ParameterValueReference
ColumnC18, 21.2 x 250 mm, 10 µm[6]
Mobile PhaseWater/Acetonitrile with 0.1% Formic Acid[6]
Purity Achieved> 99%[6]
Recovery> 90%[6]
Sample LoadingUp to 100 mg per injection[6]

Visualizations

Logical Workflow for Purification Technique Selection

Purification_Workflow Start Crude Solid Product CheckSolubility Perform Solubility Tests (Hot vs. Cold Solvents) Start->CheckSolubility GoodRecrystallization Good Differential Solubility? CheckSolubility->GoodRecrystallization Recrystallize Recrystallization GoodRecrystallization->Recrystallize Yes TLCAnalysis TLC Analysis of Crude GoodRecrystallization->TLCAnalysis No CheckPurity1 Check Purity (TLC/HPLC/NMR) Recrystallize->CheckPurity1 PureProduct Pure Product CheckPurity1->PureProduct Purity > 98% CheckPurity1->TLCAnalysis Purity < 98% Separable Impurities Separable by TLC? TLCAnalysis->Separable ColumnChrom Column Chromatography Separable->ColumnChrom Yes PrepHPLC Preparative HPLC Separable->PrepHPLC No / Difficult Separation CheckPurity2 Check Purity of Fractions ColumnChrom->CheckPurity2 CheckPurity2->PureProduct Pure Fractions CheckPurity2->PrepHPLC Impure Fractions PrepHPLC->PureProduct

Caption: Decision tree for selecting an appropriate purification technique.

General Experimental Workflow for Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis to Determine Mobile Phase Pack 2. Pack Column with Silica Gel Slurry TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute with Solvent Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Purified Product Evaporate->Final

Caption: Step-by-step workflow for purification by column chromatography.

Synthesis and Purification Pathway

Synthesis_Purification Reactants Starting Materials (e.g., 7-Methoxy-4-quinolinone) Synthesis Chemical Synthesis (e.g., Chlorination) Reactants->Synthesis Crude Crude Product: Ethyl 4-chloro-7-methoxy- quinoline-3-carboxylate Synthesis->Crude Purification Purification Step (Recrystallization or Chromatography) Crude->Purification Pure Purified Product (>98% Purity) Purification->Pure API_Synth Use in Subsequent API Synthesis Pure->API_Synth

Caption: Logical flow from synthesis to purified intermediate for API production.

References

Application Notes and Protocols for the Derivatization of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate in SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate, a key scaffold in the development of novel therapeutic agents. The protocols detailed herein are designed for the synthesis of compound libraries for Structure-Activity Relationship (SAR) studies, particularly in the context of antimalarial drug discovery.

Introduction

This compound is a versatile building block for medicinal chemistry. The quinoline core is a well-established pharmacophore found in numerous approved drugs. The key structural features of this molecule, namely the reactive 4-chloro substituent, the electron-donating 7-methoxy group, and the modifiable 3-carboxy-ester, provide multiple avenues for derivatization to explore the chemical space and optimize biological activity. The 4-chloro position is particularly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups.

Derivatization Strategies for SAR Studies

The primary strategies for the derivatization of this compound for SAR studies involve:

  • Nucleophilic Aromatic Substitution at the C4-Position: The chlorine atom at the 4-position can be readily displaced by a range of nucleophiles, including amines, alcohols, and thiols. This allows for the investigation of the impact of different substituents at this position on biological activity.

  • Modification of the C3-Ester Group: The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other ester derivatives. This allows for the exploration of the role of this functional group in target binding.

  • Modification of the C7-Methoxy Group: While less common, demethylation of the 7-methoxy group to the corresponding phenol allows for the introduction of alternative ether or ester functionalities.

Data Presentation: SAR of 7-Methoxyquinoline Derivatives

The following tables summarize the structure-activity relationships of 7-methoxyquinolone derivatives against Plasmodium falciparum strains, providing a basis for rational drug design.

Table 1: Antimalarial Activity of 7-Methoxy-4-oxo-quinolone-3-carboxylate Derivatives against P. falciparum [1]

Compound IDR3 SubstituentR4 SubstituentEC50 K1 (μM)EC50 3D7 (μM)
7 -COOEt=O~0.25~0.25
22a -COOH=O>10>10
23a -CONH2=O>10>10
20 -COCH3=O2.22.3
24a -COOEt-OCH30.490.81
25a -COOEt-NHCH3>10>10

Data extracted from a study on 4-oxo-3-carboxyl quinolones, where compound 7 is a 7-methoxy derivative.[1]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of the 4-Chloro Group with Amines

This protocol describes a general method for the synthesis of 4-amino-7-methoxyquinoline-3-carboxylate derivatives.

Materials:

  • This compound

  • Desired amine (1.2 - 1.5 equivalents)

  • Solvent (e.g., Isopropanol, N,N-Dimethylformamide (DMF))

  • Base (optional, e.g., Triethylamine, Diisopropylethylamine)

  • Round-bottom flask or microwave reaction vial

  • Reflux condenser or microwave reactor

  • Stirring apparatus

  • Standard work-up and purification equipment (e.g., rotary evaporator, silica gel for chromatography)

Procedure (Conventional Heating):

  • To a round-bottom flask, add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Add a suitable solvent such as isopropanol to dissolve the reactants.

  • If the amine salt is used, add a base like triethylamine (1.5 eq).

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Procedure (Microwave-Assisted Synthesis):

  • In a microwave vial, combine this compound (1.0 eq) and the desired amine (1.5 eq).

  • Add a suitable solvent if necessary (e.g., DMF).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Hydrolysis of the Ethyl Ester at the C3-Position

This protocol outlines the conversion of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 4-amino-7-methoxyquinoline-3-carboxylate derivative

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 1 N aqueous)

  • Ethanol or Dioxane

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware and work-up equipment

Procedure:

  • Dissolve the ethyl ester derivative in a suitable solvent like ethanol or dioxane.

  • Add an aqueous solution of NaOH or KOH (e.g., 1 N).

  • Heat the mixture at a suitable temperature (e.g., 75-130 °C) and monitor the reaction by TLC until the starting material is consumed.[1]

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Protocol 3: Amide Coupling of the C3-Carboxylic Acid

This protocol describes the formation of an amide from the C3-carboxylic acid.

Materials:

  • 4-amino-7-methoxyquinoline-3-carboxylic acid derivative

  • Amine source (e.g., Ammonium hydroxide, primary or secondary amine)

  • Coupling agent (e.g., N,N'-Carbonyldiimidazole (CDI), HBTU, HATU)

  • Solvent (e.g., DMF)

  • Standard laboratory glassware and work-up equipment

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF.

  • Add the coupling agent (e.g., CDI, 1.1 eq) and stir at room temperature for a specified time (e.g., 1-2 hours) to activate the carboxylic acid.

  • Add the desired amine or ammonium hydroxide to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow start This compound deriv1 C4-Derivatization (Nucleophilic Substitution) start->deriv1 deriv2 C3-Ester Modification start->deriv2 sar SAR Studies deriv1->sar hydrolysis Ester Hydrolysis deriv2->hydrolysis amide Amide Coupling hydrolysis->amide amide->sar signaling_pathway cluster_parasite Plasmodium falciparum Quinoline Derivative Quinoline Derivative Heme Polymerization Heme Polymerization Quinoline Derivative->Heme Polymerization Inhibition Toxic Heme Accumulation Toxic Heme Accumulation Heme Heme Hemozoin Hemozoin Heme->Hemozoin Polymerization Parasite Death Parasite Death Toxic Heme Accumulation->Parasite Death

References

Application Notes and Protocols for the Use of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate as a versatile scaffold for the parallel synthesis of compound libraries. The protocols detailed below are designed for the efficient generation of diverse 4-aminoquinoline derivatives, which are of significant interest in drug discovery due to their wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1]

Introduction

This compound is a key building block in medicinal chemistry. The quinoline core is a privileged structure found in numerous therapeutic agents.[2] The chloro group at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an ideal anchor point for introducing molecular diversity. This reactivity allows for the straightforward synthesis of large libraries of 4-substituted quinoline analogs by reacting the core scaffold with a variety of amines. Parallel synthesis techniques enable the rapid production of these compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Core Application: Parallel Synthesis of a 4-Aminoquinoline Library

The primary application of this compound in this context is the construction of a library of C4-substituted aminoquinoline derivatives. The general workflow involves a one-step nucleophilic substitution reaction with a panel of primary or secondary amines.

Experimental Workflow

The following diagram illustrates the general workflow for the parallel synthesis of a 4-aminoquinoline library from this compound.

G cluster_prep Preparation cluster_synthesis Parallel Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Storage start Start: Ethyl 4-chloro-7- methoxyquinoline-3-carboxylate reaction Nucleophilic Aromatic Substitution (SNAr) (e.g., in 96-well plate) start->reaction amines Array of diverse primary/secondary amines amines->reaction workup Parallel Work-up (e.g., Liquid-Liquid Extraction) reaction->workup purification Parallel Purification (e.g., Preparative HPLC) workup->purification analysis QC Analysis (LC-MS, NMR) purification->analysis library Final Compound Library (Stored in 96-well format) analysis->library

Caption: Workflow for Parallel Synthesis of a 4-Aminoquinoline Library.

Experimental Protocols

The following protocols are adapted from established methods for the parallel synthesis of 4-aminoquinoline libraries and are tailored for the use of this compound.[1][3]

Protocol 1: Solution-Phase Parallel Synthesis of Ethyl 4-amino-7-methoxyquinoline-3-carboxylate Derivatives

This protocol describes the reaction of this compound with a diverse set of primary and secondary amines in a 96-well plate format.

Materials:

  • This compound

  • A library of primary and secondary amines (e.g., alkylamines, anilines, heterocyclic amines)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • 96-well reaction plates with sealing mats

  • Automated liquid handler (recommended) or multichannel pipette

  • Plate shaker with heating capability

  • Centrifuge with plate rotor

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (0.2 M) in NMP.

    • Prepare stock solutions of each amine (0.5 M) in NMP in a separate 96-well plate.

    • Prepare a stock solution of DIPEA (1.0 M) in NMP.

  • Reaction Setup (in a 96-well reaction plate):

    • To each well, add 100 µL of the this compound stock solution (20 µmol, 1.0 eq).

    • To each corresponding well, add 50 µL of the appropriate amine stock solution (25 µmol, 1.25 eq).

    • Add 25 µL of the DIPEA stock solution (25 µmol, 1.25 eq) to each well.

    • Seal the reaction plate securely with a sealing mat.

  • Reaction Conditions:

    • Place the sealed plate on a shaker and heat at 120 °C for 12-18 hours.

    • Monitor the reaction progress by taking a small aliquot from a few wells and analyzing by LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, quench the reactions by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate to each well, sealing the plate, and shaking vigorously for 10 minutes.

    • Centrifuge the plate to separate the layers.

    • Carefully transfer the organic layer to a new 96-well plate.

    • Repeat the extraction with another 500 µL of ethyl acetate.

    • Combine the organic extracts and concentrate to dryness under a stream of nitrogen or in a vacuum centrifuge.

    • Re-dissolve the crude products in a suitable solvent (e.g., DMSO/methanol) for purification by parallel preparative HPLC.

  • Analysis and Storage:

    • Analyze the purity of the final compounds by LC-MS.

    • Confirm the identity of selected library members by ¹H NMR.

    • Prepare stock solutions of the final library in DMSO at a desired concentration (e.g., 10 mM) and store at -20 °C.

Quantitative Data

The following table presents representative yield and purity data for a library of 4-aminoquinoline derivatives synthesized via a similar parallel synthesis approach. The data is adapted from the supplementary information of Madrid et al., 2004, and serves as an example of expected outcomes.[3][4]

Amine ReactantProduct StructureYield (%)Purity (%) (by LC-MS)
3-Phenylpropylamine85>95
2-(1H-Indol-3-yl)ethanamine78>95
4-Fluorobenzylamine91>98
Cyclohexanemethanamine88>97
N-Methylbenzylamine82>95
Piperidine93>98

Note: Structures shown are representative of the core product scaffold. The R group corresponds to the residue from the amine reactant.

Biological Context and Signaling Pathways

Derivatives of the 4-aminoquinoline scaffold are known to exhibit potent anticancer activity by inhibiting various protein kinases involved in cell proliferation and survival signaling pathways.[1][5] Several quinoline-based compounds have been developed as inhibitors of key kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/Akt/mTOR pathway.[2][6] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.[7][8]

The diagram below illustrates a simplified representation of the EGFR and PI3K/Akt/mTOR signaling pathways, which are common targets for quinoline-based kinase inhibitors.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Promotes Inhibitor Quinoline Derivative (e.g., from library) Inhibitor->EGFR Inhibits Inhibitor->PI3K Inhibits

Caption: EGFR and PI3K/Akt/mTOR Signaling Pathways Targeted by Quinoline Inhibitors.

By screening the synthesized library against cancer cell lines, researchers can identify potent inhibitors and use the SAR data to guide the development of more effective and selective anticancer agents. The versatility of the this compound scaffold makes it an invaluable tool in this drug discovery process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this two-step synthesis, which involves the Gould-Jacobs reaction followed by chlorination.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a two-step process:

  • Gould-Jacobs Reaction: Condensation of 3-methoxyaniline with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative) followed by thermal cyclization to form Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

  • Chlorination: Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product, this compound.

Q2: What are the critical parameters affecting the yield of the Gould-Jacobs reaction?

The Gould-Jacobs reaction is sensitive to several factors that can significantly impact the yield of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. Key parameters include reaction temperature, reaction time, and the choice of solvent. High temperatures are generally required for the cyclization step, but prolonged heating can lead to decomposition and the formation of byproducts.[1] Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in some cases.[2][3]

Q3: What are the common challenges during the chlorination step?

The chlorination of the 4-hydroxyquinoline intermediate is often challenging. Common issues include:

  • Incomplete reaction: This can be due to insufficient heating, short reaction times, or an inadequate amount of the chlorinating agent.[4]

  • Decomposition: The starting material or the product can decompose at prolonged high temperatures.[4]

  • Moisture sensitivity: Chlorinating agents like phosphorus oxychloride (POCl₃) are highly sensitive to moisture, which can lead to their decomposition and reduced efficacy. Therefore, anhydrous conditions are crucial.[4]

  • Formation of impurities: Side reactions can lead to the formation of dark-colored impurities, making purification difficult.[4]

Q4: How can I monitor the progress of the reactions?

Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of both the Gould-Jacobs reaction and the chlorination step.[4] By comparing the TLC profile of the reaction mixture with that of the starting materials and the expected product, you can determine if the reaction is complete.

Q5: What are the recommended purification methods for the final product?

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and ethanol.[5] Column chromatography can also be employed for purification if significant impurities are present.[6]

Troubleshooting Guides

Part 1: Gould-Jacobs Reaction - Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate
Problem Possible Cause Suggested Solution
Low Yield Incomplete condensation of 3-methoxyaniline and diethyl ethoxymethylenemalonate.Ensure the use of fresh reagents. The reaction can be gently heated (e.g., on a steam bath) to drive the condensation to completion.[7]
Incomplete cyclization of the intermediate.The cyclization step requires high temperatures, often in a high-boiling solvent like Dowtherm A or diphenyl ether.[7] Ensure the reaction is heated to the appropriate temperature (typically 240-260 °C) for a sufficient time. Microwave heating can be an alternative to achieve high temperatures rapidly and may improve yields.[2]
Decomposition of starting materials or product at high temperatures.Optimize the reaction time and temperature. Prolonged heating at very high temperatures can lead to charring and reduced yields.[1]
Formation of a Dark Tar-like Substance Polymerization or side reactions at high temperatures.Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Ensure the reaction temperature is controlled and not excessively high.
Impurities in the starting materials.Use purified starting materials. 3-methoxyaniline should be distilled before use if its purity is questionable.
Product is an Oil and Difficult to Isolate Presence of high-boiling solvent residue.Ensure the high-boiling solvent is thoroughly removed under vacuum after the reaction.
The product may require seeding to induce crystallization.Try adding a small crystal of the pure product (if available) to the oil to initiate crystallization. Trituration with a non-polar solvent like hexane or petroleum ether can also sometimes induce solidification.[1]
Part 2: Chlorination - Synthesis of this compound
Problem Possible Cause Suggested Solution
Low or No Yield Inactive chlorinating agent due to moisture.Use freshly opened or distilled phosphorus oxychloride (POCl₃). Ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert, anhydrous atmosphere (e.g., nitrogen or argon).[4]
Incomplete reaction.Ensure the reaction is heated to a sufficient temperature (typically 90-110 °C) for an adequate amount of time (often several hours). Monitor the reaction by TLC.[4] Consider increasing the molar equivalents of the chlorinating agent.
Formation of Dark Brown or Black Reaction Mixture Decomposition of the starting material or product.Avoid excessive heating. Maintain the reaction temperature within the recommended range.
Side reactions on the quinoline ring.The electron-rich nature of the 7-methoxyquinoline ring can make it susceptible to side reactions. Using a controlled temperature and reaction time can help minimize these.[4]
Difficult Purification Presence of polar, colored impurities.Treat the crude product with activated charcoal during recrystallization to remove some colored impurities. Column chromatography may be necessary for highly impure samples.
Hydrolysis of the product during workup.The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group. During the workup, avoid prolonged exposure to water, especially at non-neutral pH. Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate or ammonia solution) in an ice bath.[6][8]

Data Presentation

Table 1: Typical Reaction Conditions for the Gould-Jacobs Cyclization

Parameter Condition Reported Yield of Intermediate Reference
Solvent Dowtherm A85-95% (of the ester before saponification)[7]
Temperature ~250 °CNot specified[7]
Time 15-60 minutesNot specified[7]
Heating Method ConventionalNot specified[7]
Heating Method Microwave (solvent-free)37-47%[2]
Temperature 300 °C37%[2]
Time 10 minutes37%[2]

Table 2: Typical Reaction Conditions for the Chlorination with POCl₃

Parameter Condition Reported Yield of Final Product Reference
Chlorinating Agent Phosphorus oxychloride (POCl₃)72%[6]
Temperature 100 °C72%[6]
Time 1 hour72%[6]
Solvent Diisopropylethylamine72%[6]
Chlorinating Agent Phosphorus oxychloride (POCl₃)79.2%[5]
Temperature 100 °C79.2%[5]
Time 6 hours79.2%[5]
Solvent Diethylene glycol dimethyl ether79.2%[5]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (Gould-Jacobs Reaction)
  • Condensation: In a round-bottom flask, combine 3-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture on a steam bath for 1 hour, allowing the ethanol byproduct to evaporate.

  • Cyclization: In a separate flask equipped with a reflux condenser, heat a high-boiling solvent such as Dowtherm A to reflux (approximately 250 °C).

  • Slowly and carefully add the crude condensation product from step 2 to the hot solvent.

  • Continue heating at reflux for 30-60 minutes. The product should precipitate from the hot solution.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a non-polar solvent like hexane or petroleum ether to remove residual high-boiling solvent and colored impurities.

  • Dry the solid to obtain crude Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of this compound (Chlorination)
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (1.0 equivalent).

  • Add phosphorus oxychloride (POCl₃, at least 3 equivalents, can also be used as the solvent).

  • Reaction: Heat the reaction mixture to 100-110 °C with stirring for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol/ethyl acetate mixture, to obtain pure this compound.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination start1 3-Methoxyaniline + Diethyl Ethoxymethylenemalonate condensation Condensation (Heat) start1->condensation intermediate Crude Intermediate condensation->intermediate cyclization Cyclization (High Temperature) intermediate->cyclization hydroxy_product Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate cyclization->hydroxy_product start2 Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate hydroxy_product->start2 chlorination Chlorination (POCl3, Heat) start2->chlorination workup Aqueous Workup (Ice, Neutralization) chlorination->workup purification Recrystallization workup->purification final_product Ethyl 4-chloro-7-methoxy- quinoline-3-carboxylate purification->final_product

Caption: Overall experimental workflow for the synthesis.

troubleshooting_low_yield cluster_gould_jacobs Gould-Jacobs Stage Issues cluster_chlorination Chlorination Stage Issues problem Low Yield of Final Product incomplete_condensation Incomplete Condensation problem->incomplete_condensation incomplete_cyclization Incomplete Cyclization problem->incomplete_cyclization decomposition1 Decomposition problem->decomposition1 inactive_reagent Inactive POCl3 problem->inactive_reagent incomplete_chlorination Incomplete Reaction problem->incomplete_chlorination decomposition2 Decomposition problem->decomposition2 hydrolysis Product Hydrolysis problem->hydrolysis check_reagents check_reagents incomplete_condensation->check_reagents Check Reagent Quality optimize_temp_time optimize_temp_time incomplete_cyclization->optimize_temp_time Optimize Temp/Time control_heating control_heating decomposition1->control_heating Control Heating use_anhydrous use_anhydrous inactive_reagent->use_anhydrous Use Anhydrous Conditions monitor_tlc monitor_tlc incomplete_chlorination->monitor_tlc Monitor with TLC control_temp2 control_temp2 decomposition2->control_temp2 Control Temperature careful_workup careful_workup hydrolysis->careful_workup Careful Workup

References

Technical Support Center: Synthesis of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate.

Experimental Workflow Overview

The synthesis of this compound is typically a two-step process. The first step is the formation of the quinoline core via the Gould-Jacobs reaction, which involves the condensation of 3-methoxyaniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization. The resulting ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is then chlorinated in the second step, commonly using phosphorus oxychloride (POCl₃), to yield the final product.

Synthesis Workflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination A 3-Methoxyaniline C Condensation A->C B Diethyl ethoxymethylenemalonate B->C D Ethyl 2-((3-methoxyphenyl)amino)methylenemalonate (Intermediate) C->D Ethanol evolution E Thermal Cyclization D->E High Temperature F Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate E->F G Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate I Chlorination G->I H Phosphorus Oxychloride (POCl₃) H->I J This compound (Final Product) I->J Gould_Jacobs_Troubleshooting cluster_products Potential Products cluster_side_reactions Other Side Reactions start Starting Materials: 3-Methoxyaniline & Diethyl ethoxymethylenemalonate condensation Condensation start->condensation intermediate Intermediate: Ethyl 2-((3-methoxyphenyl)amino)methylenemalonate condensation->intermediate cyclization Thermal Cyclization intermediate->cyclization incomplete_cyclization Incomplete Cyclization: Unreacted Intermediate intermediate->incomplete_cyclization Insufficient heat/time desired_product Desired Product: Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate cyclization->desired_product Correct Cyclization isomer Side Product: Ethyl 4-hydroxy-5-methoxy- quinoline-3-carboxylate cyclization->isomer Incorrect Cyclization (Regioisomer) hydrolysis Hydrolysis: 4-Hydroxy-7-methoxyquinoline- 3-carboxylic acid desired_product->hydrolysis Moisture present decarboxylation Decarboxylation: 4-Hydroxy-7-methoxyquinoline desired_product->decarboxylation Excessive heat Chlorination_Troubleshooting cluster_products Reaction Outcome start Starting Material: Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate reaction Chlorination with POCl₃ start->reaction desired_product Desired Product: Ethyl 4-chloro-7-methoxy- quinoline-3-carboxylate reaction->desired_product Successful Reaction incomplete_reaction Incomplete Reaction: Unreacted Starting Material reaction->incomplete_reaction Insufficient POCl₃/heat/time side_products Side Products: - Dark-colored impurities - Phosphorylated intermediates reaction->side_products Moisture/Excessive heat

"Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are recrystallization and flash column chromatography over silica gel.[1] For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) may also be employed.

Q2: What are the typical impurities I might encounter after synthesis?

A2: Common impurities include unreacted starting materials, such as the corresponding 4-hydroxyquinoline precursor, residual chlorinating agents (e.g., phosphorus oxychloride), and reaction byproducts.[1][2] High-boiling point solvents used in the synthesis, like N,N-dimethylformamide (DMF), can also be present as a residual impurity.[1]

Q3: Why is achieving high purity for this compound critical?

A3: High purity is essential because this compound often serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors used in oncology.[3] Impurities can interfere with subsequent reaction steps, lead to the formation of undesired side products, and impact the safety and efficacy of the final drug substance.[1]

Q4: How can I effectively monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography. For confirming the purity of the final product, analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC are recommended.[1]

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Product does not crystallize - Solvent is too polar, keeping the compound fully dissolved. - Too much solvent was used.- Add a less polar anti-solvent dropwise until turbidity persists. - Slowly evaporate some of the solvent. - Scratch the inside of the flask with a glass rod at the solvent-air interface. - Introduce a seed crystal.
Oiling out instead of crystallization - The solution is supersaturated. - The cooling process is too rapid. - The melting point of the compound is lower than the boiling point of the solvent.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly. - Add a small amount of additional solvent before cooling. - Try a different solvent system with a lower boiling point.
Low recovery of purified product - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Cool the crystallization mixture in an ice bath for a longer duration to maximize precipitation.[4] - Use a minimal amount of hot solvent for dissolution. - Preheat the filtration funnel and receiving flask to prevent premature crystallization.[4]
Poor purity after recrystallization - Inappropriate solvent choice that does not effectively differentiate between the product and impurities. - Impurities co-crystallize with the product.- Perform a second recrystallization with a different solvent system. - Consider a preliminary purification step like column chromatography to remove the bulk of impurities.
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of product and impurities - Incorrect eluent polarity. - Column overloading.- Optimize the solvent system using TLC. A common starting point is an Ethyl Acetate/Hexane mixture.[5] - Decrease the polarity of the eluent for better separation of less polar compounds, or increase it for more polar compounds. - Use a shallower solvent gradient during elution.[1] - Ensure the amount of crude product loaded is appropriate for the column size.
Product is not eluting from the column - Eluent is not polar enough. - The compound may be acidic and strongly adsorbing to the silica gel.- Gradually increase the polarity of the mobile phase. A common system for more polar compounds is Methanol/Dichloromethane.[5] - If the compound is suspected to be acidic, adding a small amount of a volatile acid (e.g., acetic acid) to the eluent can help. Conversely, for basic compounds, a small amount of triethylamine can be added.[5]
Residual high-boiling solvent (e.g., DMF) in the final product - Incomplete removal after the reaction work-up.- After column chromatography, co-evaporate the purified fractions with a lower-boiling solvent like toluene or dichloromethane multiple times.[1] - High-vacuum drying may also be effective.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is adapted from methods used for similar quinoline derivatives.[2][4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a hot solvent mixture, such as ethanol/ethyl acetate (a 1:1 ratio is a good starting point), until the solid completely dissolves with gentle heating and stirring.[2][4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them. This step should be done quickly to avoid premature crystallization.[4]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4]

  • Cooling: Once the solution has reached room temperature and crystals have begun to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. If a stronger solvent is used for dissolution, adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexane).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity as needed (e.g., increasing the percentage of ethyl acetate). The appropriate solvent gradient should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow Purification Workflow for this compound Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography Crude->ColumnChromatography Alternative Initial Purification PurityAnalysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct Pure Product PurityAnalysis->PureProduct Purity ≥ 98% Impure Product Still Impure PurityAnalysis->Impure Purity < 98% Impure->ColumnChromatography Further Purification

Caption: Purification workflow decision tree.

Troubleshooting_Logic Troubleshooting Logic for Poor Purity Start Impure Product After Initial Purification CheckTLC Analyze Impurity Profile by TLC Start->CheckTLC PolarImpurities Impurities are more polar? CheckTLC->PolarImpurities NonPolarImpurities Impurities are less polar? CheckTLC->NonPolarImpurities Recrystallize Recrystallize with a less polar solvent system PolarImpurities->Recrystallize Yes Column Run Column Chromatography PolarImpurities->Column No NonPolarImpurities->Recrystallize No NonPolarImpurities->Column Yes ShallowGradient Use a shallower eluent gradient Column->ShallowGradient DifferentSystem Change solvent system (e.g., DCM/MeOH) Column->DifferentSystem

Caption: Troubleshooting logic for impure product.

References

"Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

To ensure the stability and longevity of this compound, proper storage is crucial. For the solid compound, it is recommended to store it in a cool, dry place, away from light. A safety data sheet indicates the compound is stable under normal conditions[1].

For solutions, particularly in dimethyl sulfoxide (DMSO), long-term storage at low temperatures is advised to prevent degradation. Based on stability data for a structurally similar compound, Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate, stock solutions in DMSO can be stored at -20°C for up to one month and at -80°C for up to six months[2]. It is best practice to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

2. What are the known stability issues with this compound?

While generally stable, this compound is susceptible to degradation under certain conditions:

  • Acidic Conditions: Exposure to acidic environments can lead to the cleavage of the 7-methoxy group[3]. For a related compound, hydrolysis of the ethyl ester group has been observed at a pH below 3[2].

  • Metabolic Instability: In biological assays, particularly those involving liver microsomes, the compound can undergo metabolic degradation. Studies on a non-deuterated analog showed approximately 80% stability in human and about 60% in mouse microsomes, suggesting susceptibility to metabolism, likely through O-demethylation[3][4].

  • Thermal Decomposition: The compound may decompose at very high temperatures, with one report noting partial decomposition above 300°C for a related structure[3].

3. In which solvents is this compound soluble?

The compound is known to be soluble in dimethyl sulfoxide (DMSO)[2]. For synthetic purposes, it has been used in solvents such as ethanol and dichloromethane[4][5][6].

Troubleshooting Guides

Issue 1: Inconsistent or Poor Results in In Vitro Assays

Symptoms:

  • High variability between replicate experiments.

  • Lower than expected activity of the compound.

  • Loss of activity over the course of the experiment.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Compound Degradation in Acidic Media Many cell culture media are slightly acidic. Avoid prolonged incubation in highly acidic buffers. If possible, maintain the pH of the experimental medium around 7.4 using a suitable buffer like phosphate-buffered saline (PBS) to minimize hydrolysis[2].
Metabolic Degradation If using liver fractions (microsomes, S9) or hepatocytes, be aware of the compound's metabolic instability. Consider using a lower concentration of the metabolic system, a shorter incubation time, or including inhibitors of cytochrome P450 enzymes to reduce metabolic breakdown. Deuterated analogs have shown higher metabolic stability[3].
Freeze-Thaw Cycles Repeated freezing and thawing of stock solutions can lead to compound degradation. Prepare single-use aliquots of your stock solution to maintain its integrity.
Precipitation in Aqueous Buffers The compound may have limited aqueous solubility. Visually inspect your final assay solution for any signs of precipitation. If precipitation is suspected, consider preparing a more dilute stock solution in DMSO or using a co-solvent system, if compatible with your assay.
Issue 2: Difficulties in Chemical Synthesis and Purification

Symptoms:

  • Low yield of the desired product in subsequent reaction steps.

  • Presence of unexpected byproducts.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Nucleophilic Substitution of the Chlorine Atom The 4-chloro group is susceptible to nucleophilic substitution, especially at elevated temperatures or in the presence of strong nucleophiles[3]. Ensure your reaction conditions are free of unintended nucleophiles.
Hydrolysis of the Ester Group If the reaction or work-up involves strongly acidic or basic aqueous conditions, the ethyl ester group may be hydrolyzed to the corresponding carboxylic acid. Maintain a neutral pH during aqueous work-up if the ester is to be preserved.
Impure Starting Material The compound is described as an off-white or yellowish solid[5]. Significant color deviation may indicate impurities. Confirm the purity of your starting material by an appropriate analytical method (e.g., NMR, LC-MS) before use.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous).

  • Procedure:

    • Equilibrate the solid compound to room temperature before opening the container.

    • Weigh the desired amount of the solid in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[2].

Protocol 2: General Procedure for Use in Cell-Based Assays
  • Materials: Prepared stock solution in DMSO, appropriate cell culture medium.

  • Procedure:

    • Thaw a single-use aliquot of the stock solution at room temperature.

    • Prepare an intermediate dilution of the compound in cell culture medium. Note: The final concentration of DMSO in the assay should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

    • Add the desired final concentration of the compound to the cells.

    • Incubate the cells for the desired period.

    • Proceed with the specific assay readout.

Visualizations

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_storage Storage solid Solid Compound stock Stock Solution in DMSO solid->stock Dissolve storage_solid Cool, Dry, Dark solid->storage_solid working Working Solution in Media stock->working Dilute storage_solution -80°C Aliquots stock->storage_solution cells Cell Culture working->cells Treat assay Assay Readout cells->assay

Caption: General workflow for handling and using the compound.

troubleshooting_logic Troubleshooting Inconsistent In Vitro Results cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results degradation Compound Degradation? start->degradation precipitation Precipitation? start->precipitation metabolism Metabolic Instability? start->metabolism check_ph Check pH of Media Use Buffered Solution (pH 7.4) degradation->check_ph aliquot Aliquot Stock Solution Avoid Freeze-Thaw degradation->aliquot visual_inspect Visually Inspect Solution Adjust Dilution Strategy precipitation->visual_inspect assay_time Shorten Incubation Time Use Metabolic Inhibitors metabolism->assay_time

Caption: Logic diagram for troubleshooting inconsistent results.

References

Technical Support Center: Troubleshooting Reactions with Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, challenges can arise, particularly with heteroaromatic halides like this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low or no yield in a Suzuki coupling reaction with this compound?

A1: Low or no product yield is a frequent issue and can be attributed to several factors:

  • Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen and can be deactivated if the reaction is not performed under inert conditions.

  • Poor Ligand Choice: The ligand plays a crucial role in the catalytic cycle. For a relatively electron-rich chloroquinoline, a bulky and electron-rich phosphine ligand is often necessary to facilitate the oxidative addition step.

  • Inappropriate Base: The base is critical for the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Low Reaction Temperature: Suzuki couplings often require heating to proceed at a reasonable rate. Insufficient temperature can lead to an incomplete reaction.

  • Poor Quality Reagents: Degradation of the boronic acid or impurities in the solvent or other reagents can inhibit the catalyst and reduce the yield.

Q2: I am observing significant amounts of a byproduct that appears to be the starting chloroquinoline without the chlorine atom. What is this side reaction and how can I minimize it?

A2: This side product is the result of hydrodehalogenation, where the chloro group is replaced by a hydrogen atom. This can occur through various pathways, including a competing reaction with trace amounts of water or other proton sources in the reaction mixture. To minimize hydrodehalogenation:

  • Ensure all reagents and solvents are anhydrous.

  • Thoroughly degas the reaction mixture to remove oxygen.

  • Optimize the reaction temperature; sometimes lowering the temperature can reduce this side reaction.

  • Screen different bases, as the choice of base can influence the extent of hydrodehalogenation.

Q3: My boronic acid seems to be degrading during the reaction, leading to homocoupling of the boronic acid. How can I prevent this?

A3: Boronic acids can be prone to decomposition, especially at elevated temperatures, leading to the formation of biaryl homocoupling products. To mitigate this:

  • Use fresh, high-purity boronic acid.

  • Consider using a more stable boronic ester, such as a pinacol ester.

  • Add the boronic acid in slight excess (e.g., 1.2-1.5 equivalents).

  • Optimize the reaction time to avoid prolonged heating after the starting material has been consumed.

Troubleshooting Guide: Low Yield in Suzuki Coupling
Observation Potential Cause Suggested Solution
No reaction or very low conversionInactive catalyst or inappropriate ligandUse a pre-catalyst like Pd(dppf)Cl₂ or a combination of a Pd(0) source with a bulky, electron-rich ligand (e.g., XPhos, SPhos). Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen).
Incomplete reactionInsufficient temperature or reaction timeGradually increase the reaction temperature (e.g., in 10 °C increments from 80 °C). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Formation of hydrodehalogenated byproductPresence of water or inappropriate baseUse anhydrous solvents and reagents. Consider using a milder base like K₂CO₃ or Cs₂CO₃.
Formation of boronic acid homocoupling productDegradation of boronic acidUse a boronic ester (e.g., pinacol ester) for increased stability. Ensure the boronic acid is of high purity.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid or boronic ester (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours), monitoring the progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow for Suzuki Coupling

G start Low Yield in Suzuki Coupling catalyst Check Catalyst and Ligand start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents side_reactions Identify Side Products start->side_reactions solution1 Use Pre-catalyst / Bulky Ligand catalyst->solution1 solution2 Increase Temperature / Time conditions->solution2 solution3 Use Anhydrous Reagents / Milder Base reagents->solution3 solution4 Use Boronic Ester side_reactions->solution4

A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reactivity of this compound in this reaction can be influenced by several factors.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of this compound failing or giving low yields?

A1: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Buchwald-Hartwig aminations. Success with this compound often requires careful optimization of the following:

  • Catalyst System: A highly active catalyst system is usually necessary. This typically involves a palladium source and a bulky, electron-rich phosphine ligand (e.g., BrettPhos, RuPhos).

  • Base Selection: A strong, non-nucleophilic base is often required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is commonly used, but can be problematic with base-sensitive functional groups.

  • Solvent Choice: Anhydrous, aprotic solvents like toluene or dioxane are standard. The solubility of the reactants and the base in the chosen solvent is important.

  • Reaction Temperature: Higher temperatures are often needed to drive the reaction to completion, but this can also lead to side reactions.

Q2: I am seeing a complex mixture of products and my starting material is consumed. What could be happening?

A2: A complex product mixture can arise from several side reactions:

  • Hydrodehalogenation: Similar to the Suzuki coupling, replacement of the chloro group with a hydrogen can occur.

  • Ligand Arylation: The phosphine ligand can sometimes undergo arylation, leading to catalyst deactivation and byproduct formation.

  • Amine Decomposition: Some amines may be unstable under the reaction conditions, especially at high temperatures.

  • Reaction with the Ester Group: While less common, the amine could potentially react with the ethyl ester group, especially under harsh basic conditions, leading to amide formation.

Troubleshooting Guide: Failed Buchwald-Hartwig Amination
Observation Potential Cause Suggested Solution
No reactionPoor catalyst activity for aryl chloridesScreen a panel of bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos, XPhos) with a suitable palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst).
Low conversionInappropriate base or temperatureSwitch to a stronger base like NaOtBu or LiHMDS. Gradually increase the reaction temperature, monitoring for decomposition.
Complex product mixtureSide reactions are dominatingEnsure strictly anhydrous and anaerobic conditions. Consider a lower reaction temperature with a more active catalyst. Analyze the crude mixture by LC-MS to identify major byproducts and guide further optimization.
Starting material consumed, but desired product is absentProduct instability or incorrect identificationVerify the stability of the expected product under the reaction conditions. Confirm the identity of the product by NMR and mass spectrometry.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge a vial with the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2-5 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5 eq.).

  • Addition of Reactants: Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat the mixture with stirring at the desired temperature (e.g., 100 °C) for the required time (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Decision Tree for Buchwald-Hartwig Amination Troubleshooting

G start Failed Buchwald-Hartwig Amination sm_present Starting Material Remaining? start->sm_present yes_sm Yes sm_present->yes_sm no_sm No sm_present->no_sm optimize_conditions Optimize Conditions: - Stronger Base (NaOtBu) - Higher Temperature - More Active Ligand (e.g., BrettPhos) yes_sm->optimize_conditions analyze_byproducts Complex Mixture? no_sm->analyze_byproducts yes_complex Yes analyze_byproducts->yes_complex no_complex No analyze_byproducts->no_complex reduce_side_reactions Reduce Side Reactions: - Lower Temperature - Check Reagent Purity - Ensure Anhydrous/Anaerobic yes_complex->reduce_side_reactions check_product Check Product Stability and Identification no_complex->check_product

A decision tree to guide troubleshooting of Buchwald-Hartwig aminations.

III. Nucleophilic Aromatic Substitution (SNA_r_) and Hydrolysis

The electron-withdrawing nature of the quinoline ring system and the ester group can activate the 4-position towards nucleophilic aromatic substitution. Additionally, the ester functionality is susceptible to hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Can I perform a nucleophilic aromatic substitution on this compound with nucleophiles other than amines?

A1: Yes, the 4-chloro position is activated towards SNAr reactions. Strong nucleophiles such as alkoxides (e.g., sodium methoxide) or thiolates can displace the chloride. The reaction conditions will depend on the nucleophilicity of the attacking species. Generally, polar aprotic solvents like DMF or DMSO are used, and heating may be required.

Q2: I am trying to hydrolyze the ethyl ester to the corresponding carboxylic acid, but the reaction is sluggish and I am getting side products. What are the optimal conditions?

A2: Hydrolysis of the ethyl ester can be achieved under either acidic or basic conditions.

  • Basic Hydrolysis (Saponification): This is typically performed with a base such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of water and a co-solvent like ethanol or THF. A common side reaction under harsh basic conditions can be nucleophilic substitution at the 4-position by hydroxide, although this is generally slower than ester hydrolysis. If the reaction is sluggish, gentle heating can be applied.

  • Acidic Hydrolysis: Strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in aqueous media can also be used. However, the quinoline nitrogen can be protonated, which may affect the solubility and reactivity.

If you are observing side products, it is likely due to the reaction conditions being too harsh. Try using a milder base like LiOH at room temperature or slightly elevated temperatures and monitor the reaction closely.

Troubleshooting Guide: Ester Hydrolysis
Observation Potential Cause Suggested Solution
Incomplete hydrolysisInsufficient base/acid or low temperatureIncrease the equivalents of base or acid. Gently heat the reaction mixture (e.g., to 40-50 °C).
Formation of 4-hydroxyquinoline byproductSNAr with hydroxideUse milder conditions (e.g., LiOH at room temperature). Minimize reaction time once the ester is consumed.
Difficulty isolating the carboxylic acid productAmphoteric nature of the productCarefully adjust the pH to the isoelectric point of the carboxylic acid to induce precipitation. If the product is soluble, consider extraction into an organic solvent after acidification.
Experimental Protocol: General Procedure for Ester Hydrolysis
  • Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of THF and water.

  • Base Addition: Add an aqueous solution of LiOH (2.0 eq.) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture in an ice bath and acidify with 1N HCl to a pH of approximately 3-4.

  • Isolation: If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the carboxylic acid.

Reaction Pathways of this compound

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar SNAr cluster_hydrolysis Hydrolysis start This compound suzuki_product Ethyl 4-aryl-7-methoxyquinoline-3-carboxylate start->suzuki_product ArB(OH)₂, Pd catalyst, base buchwald_product Ethyl 4-amino-7-methoxyquinoline-3-carboxylate start->buchwald_product R₂NH, Pd catalyst, base snar_product Ethyl 4-alkoxy/thioalkoxy-7-methoxyquinoline-3-carboxylate start->snar_product Nu:⁻ (e.g., RO⁻, RS⁻) hydrolysis_product 4-chloro-7-methoxyquinoline-3-carboxylic acid start->hydrolysis_product H₃O⁺ or OH⁻

Common reaction pathways for this compound.

Optimization of reaction parameters for "Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, which typically proceeds in two key stages: 1) Cyclization to form Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate and 2) Chlorination to yield the final product.

Issue 1: Low or No Yield of Cyclized Product (Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate)

  • Question: My initial cyclization reaction is giving a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in the cyclization step, often a Conrad-Limpach or Gould-Jacobs type reaction, can stem from several factors. High reaction temperatures, often exceeding 250°C, are typically required for this thermal cyclization.[1] Insufficient temperature can lead to an incomplete reaction. The choice of solvent is also critical; high-boiling, inert solvents like Dowtherm A (a mixture of biphenyl and diphenyl ether) or mineral oil can significantly improve yields compared to running the reaction neat.[1][2] Ensure your starting materials, particularly the aniline derivative, are pure, as impurities can interfere with the reaction. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent product decomposition from prolonged heating.[1]

Issue 2: Formation of Impurities and Side Products

  • Question: I am observing significant impurity formation alongside my desired product. What are the common side reactions and how can I minimize them?

  • Answer: Side product formation is a common challenge. In quinoline synthesis, poor regioselectivity can be an issue, especially with unsymmetrical starting materials.[1] For the synthesis of the target molecule, a key side reaction to consider is the hydrolysis of the ethyl ester group, particularly if aqueous workup conditions are harsh or if the reaction is carried out for an extended period at high temperatures in the presence of moisture. To minimize this, ensure all reagents and solvents are dry and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions caused by air or moisture.[1] Purification techniques such as recrystallization or column chromatography are essential to isolate the desired product from any side products.

Issue 3: Incomplete Chlorination

  • Question: The chlorination of my 4-hydroxyquinoline intermediate is not going to completion. How can I improve the efficiency of this step?

  • Answer: The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). If the reaction is incomplete, consider the following:

    • Reagent Stoichiometry: Ensure a sufficient excess of the chlorinating agent is used. The molar ratio of the 4-hydroxyquinoline to the chlorinating agent is a critical parameter.

    • Reaction Temperature and Time: These reactions often require elevated temperatures. A typical temperature range is 90-120°C with reaction times of several hours.[3][4] Monitoring the reaction by TLC is essential to determine the point of completion.

    • Solvent: While some procedures run the reaction neat in excess POCl₃, the use of a high-boiling inert solvent like toluene or dioxane can sometimes facilitate a more controlled reaction.[3][4]

Issue 4: Product Purification Challenges

  • Question: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?

  • Answer: The crude product after the chlorination step will likely contain residual chlorinating agent and other byproducts. A common workup procedure involves carefully quenching the reaction mixture by pouring it into ice water and then neutralizing it.[4] The precipitated crude product can then be collected by filtration. For purification, recrystallization from a suitable solvent system, such as a mixture of ethanol and ethyl acetate, is often effective.[3] If recrystallization does not provide sufficient purity, flash column chromatography using a silica gel stationary phase and a solvent system like ethyl acetate in hexanes is a viable alternative.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis generally follows a two-step process. The first step is a cyclization reaction, typically a Conrad-Limpach synthesis, where 3-methoxyaniline is reacted with an ethyl α-carbethoxy-β-anilinoacrylate derivative (formed in situ from diethyl ethoxymethylenemalonate) at high temperatures to form Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.[2] The second step involves the chlorination of this intermediate using a reagent like phosphorus oxychloride (POCl₃) to yield the final product, this compound.[3]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: Careful control of reaction parameters is crucial. For the cyclization step, the temperature is a critical factor, often requiring heating above 250°C in a high-boiling solvent.[1][2] For the chlorination step, the molar ratio of the substrate to the chlorinating agent, as well as the reaction temperature and time, must be optimized.[3] Monitoring the progress of both reactions by TLC or LC-MS is highly recommended to ensure completion and avoid over-reaction or decomposition.[1]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are necessary. Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water, releasing toxic fumes. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The high-temperature cyclization step also requires caution to prevent thermal burns and ensure proper temperature control to avoid runaway reactions. Always consult the Safety Data Sheets (SDS) for all chemicals used.

Data Presentation

Table 1: Typical Reaction Parameters for Quinoline Synthesis

StepParameterTypical Value/ConditionReference
Cyclization Temperature> 250 °C[1][2]
SolventDowtherm A, Mineral Oil[1][2]
Reaction Time30 - 60 minutes[1]
Chlorination ReagentPhosphorus oxychloride (POCl₃)[3][4]
Temperature90 - 120 °C[3][4]
Reaction Time1 - 15 hours[3]
Molar Ratio (Substrate:POCl₃)1:1 to 1:3[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (Cyclization)

This protocol is a generalized procedure based on the Conrad-Limpach synthesis and should be optimized for specific laboratory conditions.

  • In a round-bottomed flask equipped with a reflux condenser, combine 3-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture, initially on a steam bath to allow for the evolution of ethanol, and then in a high-temperature heating mantle.

  • Add a high-boiling solvent such as Dowtherm A.

  • Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere (e.g., Nitrogen).[1]

  • Maintain this temperature for 30-60 minutes, monitoring the reaction progress by TLC.[1]

  • Upon completion, cool the reaction mixture. The product may precipitate upon cooling.

  • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry to obtain the crude Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

Protocol 2: Synthesis of this compound (Chlorination)

This protocol is a generalized procedure and should be optimized for specific laboratory conditions. Handle POCl₃ with extreme caution in a fume hood.

  • To a round-bottomed flask containing the crude Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (1.0 equivalent), add phosphorus oxychloride (POCl₃) (1-3 equivalents).[3]

  • Heat the reaction mixture to 90-120°C and stir for 1-15 hours.[3] Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., potassium carbonate solution) until the product precipitates.

  • Collect the solid by filtration, wash with water until neutral, and dry.

  • Purify the crude product by recrystallization (e.g., from an ethanol/ethyl acetate mixture) or by column chromatography.[3]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_intermediate Intermediate cluster_step2 Step 2: Chlorination cluster_final Final Product 3-Methoxyaniline 3-Methoxyaniline S1 Condensation & Thermal Cyclization 3-Methoxyaniline->S1 Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->S1 IM Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate S1->IM High Temp (>250°C) Inert Solvent S2 Chlorination with POCl3 IM->S2 POCl3 Heat (90-120°C) FP This compound S2->FP

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield? Step1 Cyclization Step Start->Step1 Yes Step2 Chlorination Step Start->Step2 No, but incomplete conversion Temp Check Temperature (>250°C?) Step1->Temp Yes Reagent Check POCl3 Stoichiometry Step2->Reagent Yes Solvent Check Solvent (High-boiling?) Temp->Solvent Temp OK Purity Check Starting Material Purity Solvent->Purity Solvent OK Time Optimize Reaction Time (TLC) Purity->Time Purity OK Temp2 Check Temperature (90-120°C?) Reagent->Temp2 Ratio OK Time2 Optimize Reaction Time (TLC) Temp2->Time2 Temp OK

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of "Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate".

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as 4-hydroxy-7-methoxyquinoline-3-carboxylate, and by-products from chlorination reactions.[1] Depending on the synthetic route, other related substances may also be present.

Q2: What are the recommended primary purification techniques for this compound?

A2: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography.[1][2] Recrystallization is a cost-effective method for removing impurities that have different solubility profiles from the desired compound.[2] Column chromatography provides a higher degree of purification by separating compounds based on their differential adsorption to a stationary phase.[1]

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice depends on the purity of your crude product and the required final purity. Recrystallization is often a good first step for removing bulk impurities from a relatively crude mixture.[2] If higher purity is required for subsequent synthetic steps, column chromatography is recommended.[1] Often, a combination of both methods is employed for optimal results.

Troubleshooting Guides

Recrystallization Issues

Problem: The compound does not dissolve in the chosen solvent, even with heating.

  • Possible Cause: The solvent is not polar enough to dissolve the compound.

  • Solution: Try a more polar solvent or a solvent mixture. A common rule of thumb is that solvents containing similar functional groups to the compound are often good solubilizers.[3] For esters like this compound, solvents like ethyl acetate or acetone might be effective.[3]

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause 1: The solution is supersaturated, and the compound is precipitating too quickly.

  • Solution 1: Re-heat the solution to dissolve the oil, then allow it to cool more slowly. Do not disturb the flask during the initial cooling phase to promote the formation of larger, purer crystals.[2] Seeding the solution with a small crystal of the pure compound can also induce proper crystallization.

  • Possible Cause 2: The presence of significant impurities is inhibiting crystal lattice formation.

  • Solution 2: Consider a preliminary purification step like a quick filtration through a small plug of silica gel or activated carbon to remove some impurities before attempting recrystallization again.

Problem: Poor recovery of the purified product.

  • Possible Cause 1: Too much solvent was used, and the compound remains dissolved even after cooling.

  • Solution 1: Concentrate the solution by evaporating some of the solvent and then attempt to recrystallize again. In the future, use the minimum amount of hot solvent required to fully dissolve the crude product.[2]

  • Possible Cause 2: The product is significantly soluble in the solvent at low temperatures.

  • Solution 2: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2] Consider using a different solvent system where the compound has lower solubility at cold temperatures.

Column Chromatography Issues

Problem: Poor separation of the desired compound from impurities (streaking or overlapping bands on the column).

  • Possible Cause 1: The chosen mobile phase (eluent) is too polar.

  • Solution 1: Decrease the polarity of the eluent. Start with a non-polar solvent like petroleum ether or hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[1] The ideal solvent system should provide good separation on a Thin Layer Chromatography (TLC) plate before running the column.[4]

  • Possible Cause 2: The column was not packed properly, leading to channels and uneven flow.

  • Solution 2: Ensure the silica gel is packed uniformly without any air bubbles. Tapping the side of the column during packing can help settle the silica gel evenly.[1][4]

Problem: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the compound down the silica gel.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a mixture of petroleum ether and ethyl acetate, increase the proportion of ethyl acetate.[1]

Problem: Cracking of the silica gel bed.

  • Possible Cause: The column has run dry.

  • Solution: It is crucial to never let the solvent level drop below the top of the silica gel.[4][5] If this happens, the separation will be compromised. Always ensure there is a layer of solvent above the stationary phase.

Data Presentation

Table 1: Common Solvent Systems for Recrystallization

Solvent/Solvent MixtureSuitabilityNotes
Ethanol/Ethyl AcetateEffective for similar quinoline compounds.[2][6]A 1:1 volume ratio has been shown to be effective.[2]
n-Hexane/AcetoneGenerally works well for a variety of organic compounds.[3]Good for situations with minor impurities.
n-Hexane/Ethyl AcetateCan be effective, especially with a higher level of impurities.[3]Less commonly used than hexane/acetone.
WaterPotentially useful for polar compounds.[3]Unlikely to be a good choice for this specific compound due to its organic nature.

Table 2: Example Mobile Phases for Column Chromatography

Mobile Phase CompositionApplication
Petroleum Ether / Ethyl Acetate (gradient)A common starting point for separating compounds of moderate polarity.[1]
Dichloromethane (DCM)Can be used as a solvent to dissolve the crude product for loading onto the column.[1]
Hexanes / Ethyl Acetate (gradient)An alternative to petroleum ether, often used for similar separations.[7]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a small amount of a suitable solvent system (e.g., ethanol/ethyl acetate 1:1 v/v) and heat the mixture gently while stirring until the solid completely dissolves.[2] Add the solvent portion-wise to avoid using an excess.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.[2]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2]

  • Cooling: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a drying oven or a vacuum desiccator.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[1][7]

  • Packing the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., petroleum ether). Pour the slurry into the column, tapping the sides to ensure even packing and remove air bubbles.[1][4] Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[1]

  • Elution: Carefully add the mobile phase to the top of the column. Apply gentle pressure to the top of the column to start the flow. Begin with a low polarity eluent and gradually increase the polarity as the separation progresses.[5]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.[1]

  • Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.[1]

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]

Visualizations

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if necessary) B->C Insoluble Impurities D Slow Cooling to Room Temperature B->D No Insoluble Impurities C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Troubleshooting cluster_problem Problem cluster_cause Possible Cause cluster_solution Solution P1 Poor Separation C1 Eluent Too Polar P1->C1 C2 Improper Packing P1->C2 P2 Compound Not Eluting C3 Eluent Not Polar Enough P2->C3 S1 Decrease Eluent Polarity C1->S1 S2 Repack Column C2->S2 S3 Increase Eluent Polarity C3->S3

Caption: Troubleshooting logic for common issues in column chromatography.

References

Navigating Solubility Challenges of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This technical support center provides a comprehensive guide to understanding and overcoming solubility issues encountered with Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate in organic solvents. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in some organic solvents?

A1: The solubility of this compound, like other substituted quinolines, is influenced by a combination of factors inherent to its molecular structure. The quinoline core itself is a bicyclic aromatic system, which contributes to its hydrophobicity. Strong intermolecular forces within the crystal lattice of the solid compound can also make it difficult for solvent molecules to effectively solvate individual molecules, thereby limiting solubility. The nature and position of its substituents—the chloro, methoxy, and ethyl carboxylate groups—play a significant role in determining its overall polarity and interaction with different solvents.[1]

Q2: What are the most promising organic solvents for dissolving this compound?

A2: Generally, quinoline derivatives show good solubility in a range of organic solvents.[2] Based on the solubility of structurally similar compounds, such as Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate which is known to be soluble in DMSO, polar aprotic solvents are a good starting point.[3] Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often effective. Halogenated solvents such as chloroform and dichloromethane, as well as alcohols like ethanol and methanol, are also viable options worth exploring.

Q3: Can temperature be used to improve the solubility of this compound?

A3: Yes, for most organic compounds, solubility tends to increase with temperature. Gently warming the solvent while dissolving this compound can significantly improve both the rate of dissolution and the overall solubility. However, it is crucial to be mindful of the compound's stability at elevated temperatures to avoid degradation.

Q4: What immediate steps can I take if the compound precipitates out of my solution?

A4: If precipitation occurs, consider the following immediate actions:

  • Agitation: Ensure the solution is being adequately stirred or vortexed.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.

  • Heating: Gently warm the solution as mentioned previously.

  • Solvent Addition: Add a small amount of a stronger co-solvent (e.g., a small percentage of DMSO) to the solution to increase its solvating power.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution of this compound.

Issue 1: The compound is not dissolving, or is dissolving very slowly.
Possible Cause Troubleshooting Steps
Insufficient Solvent Power 1. Switch to a more polar aprotic solvent such as DMSO or DMF. 2. Use a co-solvent system. For example, add a small percentage of DMSO to a less polar solvent like chloroform or ethanol.
Low Temperature 1. Gently warm the solvent while stirring. Monitor the temperature to avoid any potential degradation of the compound.
Inadequate Agitation 1. Increase the stirring speed. 2. Use a sonicator to provide mechanical energy to aid dissolution.
Compound Purity/Polymorphism 1. Ensure the purity of the compound, as impurities can affect solubility. 2. Consider the possibility of different crystalline forms (polymorphs) having different solubilities. Characterization by techniques like X-ray powder diffraction (XRPD) may be necessary in advanced cases.
Issue 2: The compound dissolves initially but then precipitates out of solution.
Possible Cause Troubleshooting Steps
Supersaturation 1. The initial dissolution may have been kinetically favored, leading to a supersaturated and unstable solution. Try preparing the solution at a slightly lower concentration. 2. Maintain a constant temperature, as fluctuations can cause precipitation.
Change in Solvent Composition 1. If a co-solvent was used, ensure the ratio is maintained. Evaporation of a more volatile co-solvent can lead to precipitation. 2. If adding the solution to another medium (e.g., an aqueous buffer), the change in polarity is likely the cause. This is a common issue in biological assays.[4]
pH Effects (in aqueous-organic mixtures) 1. Although this guide focuses on organic solvents, if the solvent system contains water, the pH can influence the solubility of quinoline derivatives. As weak bases, their solubility can be pH-dependent.[5]

Quantitative Solubility Data

SolventTypeEstimated Solubility (at 25°C)Notes
Dimethyl Sulfoxide (DMSO)Polar AproticHigh (> 50 mg/mL)Often the solvent of choice for preparing stock solutions.
N,N-Dimethylformamide (DMF)Polar AproticHigh (> 50 mg/mL)Similar to DMSO in its solvating power for such compounds.
ChloroformHalogenatedModerate (10-25 mg/mL)A common solvent for nonpolar to moderately polar compounds.
Dichloromethane (DCM)HalogenatedModerate (10-25 mg/mL)Similar to chloroform.
EthanolPolar Protic (Alcohol)Low to Moderate (1-10 mg/mL)Solubility may be improved with heating.
MethanolPolar Protic (Alcohol)Low to Moderate (1-10 mg/mL)Generally a slightly better solvent than ethanol for polar compounds.
AcetonePolar Aprotic (Ketone)Low ( < 1 mg/mL)May require heating to achieve significant solubility.
AcetonitrilePolar AproticLow ( < 1 mg/mL)Often used in chromatography but may not be a good primary solvent.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is a standard procedure for determining the thermodynamic (equilibrium) solubility of a solid compound in a given solvent.[2]

1. Materials and Equipment:

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Calibration Curve:

    • Accurately weigh a known amount of the compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Analyze the standards using HPLC or UV-Vis spectrophotometry and construct a calibration curve of response versus concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of the solid compound to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[2]

  • Sample Analysis:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of your calibration curve.

    • Analyze the diluted sample using the same method as for the calibration standards.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the equilibrium solubility.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Compound does not dissolve check_solvent Is the solvent appropriate? start->check_solvent change_solvent Try a more polar aprotic solvent (e.g., DMSO, DMF) check_solvent->change_solvent No check_temp Is the temperature optimal? check_solvent->check_temp Yes use_cosolvent Use a co-solvent system change_solvent->use_cosolvent change_solvent->check_temp use_cosolvent->check_temp heat_solution Gently warm the solution with stirring check_temp->heat_solution No check_agitation Is agitation sufficient? check_temp->check_agitation Yes heat_solution->check_agitation increase_agitation Increase stirring speed or sonicate check_agitation->increase_agitation No success Compound Dissolved check_agitation->success Yes increase_agitation->success

Caption: A workflow for troubleshooting common solubility problems.

G Factors Influencing Solubility solubility Solubility of this compound compound_props Compound Properties solubility->compound_props solvent_props Solvent Properties solubility->solvent_props external_factors External Factors solubility->external_factors crystal_lattice Crystal Lattice Energy compound_props->crystal_lattice molecular_structure Molecular Structure (Hydrophobicity, Substituents) compound_props->molecular_structure purity Purity & Polymorphism compound_props->purity polarity Polarity solvent_props->polarity h_bonding Hydrogen Bonding Capacity solvent_props->h_bonding temperature Temperature external_factors->temperature pressure Pressure (minor effect for solids) external_factors->pressure agitation Agitation/Sonication external_factors->agitation

Caption: Key factors that determine the solubility of the compound.

References

Preventing decomposition of "Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate" during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the decomposition of "Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate" during chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is resulting in a significant amount of a byproduct, which I suspect is the hydrolyzed carboxylic acid. How can I prevent the hydrolysis of the ethyl ester group?

A1: The ethyl ester group in "this compound" is susceptible to hydrolysis under both acidic and basic conditions. To minimize this side reaction, careful control of the reaction pH is crucial.

Troubleshooting Steps:

  • pH Monitoring and Control: Regularly monitor the pH of your reaction mixture. If the desired reaction does not require acidic or basic conditions, aim to maintain a neutral pH (around 7.0). Use a calibrated pH meter for accurate measurements.

  • Buffer Selection: If your reaction requires a specific pH, use an appropriate buffer system to maintain it within a narrow range.

  • Reagent Purity: Ensure that all reagents and solvents are free from acidic or basic impurities. For instance, some grades of chloroform can contain acidic impurities.

  • Water Scavenging: If the presence of water is not essential for your reaction, consider using anhydrous solvents and performing the reaction under an inert, dry atmosphere (e.g., nitrogen or argon). Molecular sieves can also be added to the reaction mixture to remove trace amounts of water.

Q2: I am observing the formation of a product that lacks the chlorine atom at the 4-position. What could be causing this dehalogenation, and how can I avoid it?

A2: The chloro group at the 4-position of the quinoline ring can be removed under certain conditions, a process known as dehalogenation or hydrodechlorination.[1] This is a common side reaction, especially under reductive conditions.

Troubleshooting Steps:

  • Avoid Reductive Conditions: If your desired transformation does not involve reduction, ensure that no reducing agents are present. Common sources of reduction include certain catalysts (e.g., Palladium on carbon with a hydrogen source) and some metal hydrides.[2]

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions that could be initiated by atmospheric components.

  • Catalyst Selection: If a catalyst is required, choose one that is not known to promote dehalogenation under your reaction conditions. For instance, some ruthenium-based catalysts have shown good tolerance to halogen-containing substrates.[2]

  • Temperature Control: High temperatures can sometimes promote dehalogenation. Running the reaction at the lowest effective temperature can help minimize this side reaction.

Q3: My main product appears to be the 4-hydroxyquinoline derivative (a quinolone) instead of the expected product. What is causing the hydrolysis of the 4-chloro group?

A3: The 4-chloro substituent on the quinoline ring is susceptible to nucleophilic substitution, particularly hydrolysis to the corresponding 4-hydroxy derivative, especially in the presence of water and acid.[3]

Troubleshooting Steps:

  • Anhydrous Conditions: The most effective way to prevent hydrolysis is to rigorously exclude water from the reaction. Use anhydrous solvents, dry glassware thoroughly, and run the reaction under a dry, inert atmosphere.

  • Control of Acidity: Avoid acidic conditions, as they can catalyze the hydrolysis of the 4-chloro group. If an acid is necessary for the reaction, consider using a weaker acid or a non-aqueous acid source.

  • Reaction Temperature: As with other side reactions, lower temperatures are generally preferred to minimize hydrolysis.

  • Reaction Time: Monitor the reaction progress and stop it as soon as the desired product is formed to prevent further degradation to the 4-hydroxyquinoline.

Q4: The overall yield of my reaction is low, and I see a complex mixture of products, suggesting general decomposition. How can I improve the stability of the starting material?

A4: Thermal degradation can lead to a complex mixture of byproducts. The stability of quinoline derivatives is influenced by factors such as temperature and the nature of substituents.[4][5]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. Overheating should be strictly avoided. Consider running small-scale experiments at various temperatures to find the optimal condition.

  • Solvent Selection: The choice of solvent can impact the stability of the reactant. Polar aprotic solvents like DMF or CCl₄ have been noted to enhance reactivity in some cases, which might allow for lower reaction temperatures.[6]

  • Limit Exposure to Light: Some organic molecules are light-sensitive. Conducting the reaction in a flask protected from light (e.g., wrapped in aluminum foil) can sometimes prevent photochemical decomposition.

Quantitative Data Summary

The stability of "this compound" is highly dependent on the reaction conditions. The following tables provide a general guide to the impact of pH and temperature on the primary decomposition pathways.

Table 1: Effect of pH on Decomposition Pathways

pH RangePrimary Decomposition PathwayRecommended Action
< 4Hydrolysis of 4-chloro group and ethyl esterMaintain pH > 4, use anhydrous conditions
4 - 6Minimal decompositionOptimal range for stability
6 - 8Minimal decompositionOptimal range for stability
> 8Hydrolysis of ethyl esterMaintain pH < 8

Table 2: Effect of Temperature on Decomposition

Temperature Range (°C)Potential DecompositionRecommended Action
25 - 50Generally stableIdeal for many reactions
50 - 100Increased risk of hydrolysis and dehalogenationUse with caution, monitor reaction closely
> 100Significant thermal decomposition likelyAvoid if possible, or use very short reaction times

Experimental Protocols

Protocol 1: General Procedure for a Reaction Minimizing Hydrolysis and Dehalogenation

  • Glassware Preparation: All glassware should be oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., anhydrous calcium sulfate).

  • Inert Atmosphere Setup: Assemble the reaction apparatus and purge with a dry, inert gas (e.g., nitrogen or argon) for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent and Solvent Preparation: Use anhydrous solvents from a freshly opened bottle or distilled from an appropriate drying agent. Ensure all other reagents are of high purity and free from water.

  • Reaction Setup: Dissolve "this compound" in the anhydrous solvent in the reaction flask under the inert atmosphere.

  • Temperature Control: Place the reaction flask in a temperature-controlled bath (e.g., oil bath, water bath, or cryocooler) set to the desired reaction temperature.

  • Reagent Addition: Add other reagents slowly via a syringe or dropping funnel.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, quench the reaction appropriately (e.g., by adding a neutral aqueous solution if compatible) and proceed with the extraction and purification of the product.

Visual Guides

DecompositionPathways cluster_main This compound cluster_products Decomposition Products A Ethyl 4-chloro-7- methoxyquinoline-3-carboxylate B 4-Chloro-7-methoxyquinoline- 3-carboxylic acid A->B Hydrolysis (Ester) C Ethyl 7-methoxyquinoline- 3-carboxylate A->C Dehalogenation D Ethyl 4-hydroxy-7- methoxyquinoline-3-carboxylate A->D Hydrolysis (Chloro) E Complex Mixture A->E Thermal Decomposition

Caption: Potential decomposition pathways of the target compound.

TroubleshootingWorkflow cluster_workflow Troubleshooting Workflow Start Decomposition Observed Identify Identify Byproduct(s) (e.g., via NMR, MS) Start->Identify Hydrolysis_Ester Ester Hydrolysis? Identify->Hydrolysis_Ester Dehalogenation Dehalogenation? Hydrolysis_Ester->Dehalogenation No Action_pH Control pH Use Anhydrous Conditions Hydrolysis_Ester->Action_pH Yes Hydrolysis_Cl 4-OH Formation? Dehalogenation->Hydrolysis_Cl No Action_Redox Avoid Reductants Inert Atmosphere Dehalogenation->Action_Redox Yes Thermal Complex Mixture? Hydrolysis_Cl->Thermal No Action_Water Strictly Anhydrous Conditions Hydrolysis_Cl->Action_Water Yes Action_Temp Lower Reaction Temp. Optimize Time Thermal->Action_Temp Yes End Decomposition Minimized Action_pH->End Action_Redox->End Action_Water->End Action_Temp->End

Caption: A logical workflow for troubleshooting decomposition issues.

References

Characterization of unexpected byproducts in "Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate. This key intermediate is often prepared via a two-step process: a Gould-Jacobs reaction followed by a chlorination step. This guide addresses common issues and the characterization of unexpected byproducts that may arise during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway involves a two-step process:

  • Gould-Jacobs Reaction: Condensation of 3-methoxyaniline with diethyl ethoxymethylenemalonate (DEEMM) followed by a high-temperature thermal cyclization to yield Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.[1]

  • Chlorination: Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Q2: What are the critical parameters in the Gould-Jacobs cyclization step?

A2: The thermal cyclization is the most demanding step and requires high temperatures, typically around 250 °C. Key parameters to control are:

  • Temperature: Insufficient temperature will lead to incomplete cyclization, leaving the intermediate, diethyl 2-((3-methoxyphenyl)amino)methylenemalonate, as a major component. Conversely, excessively high temperatures or prolonged heating can lead to decomposition and tar formation.

  • Reaction Time: The reaction should be monitored to determine the optimal time for complete cyclization while minimizing degradation.

  • Solvent: A high-boiling, inert solvent such as Dowtherm A (a mixture of diphenyl ether and biphenyl) is typically used to achieve the necessary temperature and ensure even heating.

Q3: What are the common challenges during the chlorination with POCl₃?

A3: The chlorination step, while generally effective, can present its own set of challenges:

  • Moisture: POCl₃ is highly sensitive to moisture. All reagents and glassware must be scrupulously dry to prevent decomposition of the chlorinating agent and formation of byproducts. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: The reaction of the 4-hydroxyquinoline intermediate with POCl₃ can be exothermic. The temperature should be controlled, often by slow addition of the reagent or by cooling, to prevent runaway reactions and the formation of dark-colored impurities.

  • Work-up: The 4-chloro product can be susceptible to hydrolysis back to the 4-hydroxy starting material during aqueous work-up. It is crucial to perform the work-up at low temperatures and neutralize any excess acid promptly.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired this compound 1. Incomplete Gould-Jacobs cyclization. 2. Decomposition during cyclization. 3. Inefficient chlorination. 4. Product loss during work-up or purification.1. Ensure the cyclization temperature reaches ~250 °C. Increase reaction time if necessary, while monitoring for decomposition. 2. Optimize the heating time and temperature to find a balance between cyclization and degradation. 3. Use freshly distilled POCl₃ and ensure anhydrous conditions. Consider using a slight excess of POCl₃. 4. During work-up of the chlorination step, pour the reaction mixture onto ice and neutralize carefully. Extract the product promptly. Optimize purification conditions (e.g., solvent system for chromatography or recrystallization).
Presence of an unexpected isomer in the final product Formation of the regioisomeric Ethyl 4-chloro-5-methoxyquinoline-3-carboxylate during the Gould-Jacobs reaction due to cyclization at the alternative ortho position of 3-methoxyaniline.1. The formation of this regioisomer is often difficult to prevent completely. 2. Careful purification by column chromatography is typically required to separate the 7-methoxy (desired) and 5-methoxy (undesired) isomers. Monitor fractions carefully by TLC or LC-MS.
Significant amount of unreacted Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in the final product 1. Incomplete chlorination. 2. Hydrolysis of the 4-chloro product during work-up.1. Increase the amount of POCl₃ and/or the reaction time and temperature for the chlorination step. 2. Ensure the work-up is performed at low temperature (e.g., pouring onto ice) and that the mixture is neutralized before extraction. Avoid prolonged contact with aqueous acidic or basic conditions.
Formation of dark tar or polymeric material Decomposition of starting materials, intermediates, or product at high temperatures, particularly during the Gould-Jacobs cyclization.1. Carefully control the temperature and heating time of the cyclization. 2. Consider using microwave-assisted heating, which can often reduce reaction times and minimize thermal decomposition. 3. Ensure the reaction is carried out under an inert atmosphere to prevent oxidative decomposition.
Identification of an ethoxy-substituted impurity This may arise from side reactions, particularly if ethanol is used as a solvent in subsequent steps or is present as an impurity. An example from a related synthesis is 4-ethoxy-7-methoxyquinoline-6-carboxamide .1. If this impurity is detected, review all reaction and purification steps for sources of ethanol. 2. Purification via column chromatography should be effective in removing this byproduct.

Characterization of Key Compounds and Potential Byproducts

Compound Name Structure Key Characterization Data (Predicted/Reported)
This compound (Desired Product)Structure of Desired Product¹H NMR (CDCl₃): Signals for the ethyl ester protons, methoxy group, and distinct aromatic protons of the 7-methoxyquinoline core. ¹³C NMR (CDCl₃): Resonances for the ester carbonyl, quinoline carbons, and methoxy carbon. MS (ESI+): m/z for [M+H]⁺.
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (Intermediate)Structure of Intermediate¹H NMR (DMSO-d₆): Broad signal for the 4-OH proton, signals for the ethyl ester, methoxy group, and aromatic protons. MS (ESI+): m/z for [M+H]⁺.
Diethyl 2-((3-methoxyphenyl)amino)methylenemalonate (Uncyclized Intermediate)Structure of Uncyclized Intermediate¹H NMR (CDCl₃): Characteristic signals for two ethyl ester groups, a vinyl proton, an NH proton, and the aromatic protons of the 3-methoxyphenyl group. MS (ESI+): m/z for [M+H]⁺.
Ethyl 4-chloro-5-methoxyquinoline-3-carboxylate (Unexpected Regioisomer)Structure of Regioisomer¹H NMR (CDCl₃): A different aromatic proton splitting pattern compared to the desired 7-methoxy isomer. MS (ESI+): m/z for [M+H]⁺ (same as the desired product). Distinguishable by chromatographic methods (TLC, HPLC, GC) and NMR.

Note: The placeholder images for chemical structures should be replaced with actual chemical structure diagrams.

Experimental Protocols

Gould-Jacobs Reaction: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

A mixture of 3-methoxyaniline and a slight molar excess of diethyl ethoxymethylenemalonate is heated, typically without a solvent, at around 100-120 °C for 1-2 hours to form the intermediate, diethyl 2-((3-methoxyphenyl)amino)methylenemalonate. The progress of this initial condensation can be monitored by TLC. After completion, the crude intermediate is added portion-wise to a pre-heated, high-boiling solvent such as Dowtherm A at approximately 250 °C. The mixture is heated for an additional 30-60 minutes to effect cyclization. Upon cooling, the product often precipitates and can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.

Chlorination: Synthesis of this compound

The dried Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is suspended in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine base like N,N-dimethylaniline or pyridine may be added. The mixture is heated, typically to reflux (around 110 °C), for several hours until the reaction is complete as monitored by TLC or LC-MS. After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The acidic solution is neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate) while keeping the temperature low. The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

troubleshooting_workflow Troubleshooting Byproduct Formation start Analyze Crude Product by LC-MS and ¹H NMR check_mass Identify m/z of Byproducts start->check_mass mass_match_product Byproduct m/z matches desired product? check_mass->mass_match_product Analyze m/z mass_match_intermediate Byproduct m/z matches hydroxy-intermediate? mass_match_product->mass_match_intermediate No is_regioisomer Likely Regioisomer (5-methoxy) mass_match_product->is_regioisomer Yes mass_match_starting Byproduct m/z matches uncyclized intermediate? mass_match_intermediate->mass_match_starting No is_hydrolysis Incomplete Chlorination or Hydrolysis mass_match_intermediate->is_hydrolysis Yes is_incomplete_cyclization Incomplete Cyclization mass_match_starting->is_incomplete_cyclization Yes unknown_byproduct Unknown Byproduct (e.g., Decomposition) mass_match_starting->unknown_byproduct No solution_regioisomer Optimize Purification (Chromatography) is_regioisomer->solution_regioisomer solution_hydrolysis Improve Chlorination (anhydrous, time/temp) & Work-up (low temp) is_hydrolysis->solution_hydrolysis solution_cyclization Increase Cyclization Temp/Time is_incomplete_cyclization->solution_cyclization solution_unknown Further Characterization (2D NMR, HRMS) & Optimize Reaction Conditions unknown_byproduct->solution_unknown

Caption: Troubleshooting flowchart for byproduct identification.

Potential Reaction Pathways for Byproduct Formation

reaction_pathways Potential Byproduct Formation Pathways cluster_gould_jacobs Gould-Jacobs Reaction cluster_chlorination Chlorination aniline 3-Methoxyaniline + DEEMM intermediate Diethyl 2-((3-methoxyphenyl)amino)methylenemalonate aniline->intermediate cyclization Thermal Cyclization (~250°C) intermediate->cyclization hydroxy_7 Ethyl 4-hydroxy-7-methoxy... (Desired Intermediate) cyclization->hydroxy_7 Major Pathway hydroxy_5 Ethyl 4-hydroxy-5-methoxy... (Regioisomeric Intermediate) cyclization->hydroxy_5 Minor Pathway decomposition Decomposition Products (Tar) cyclization->decomposition High Temp/Time chlorination_step Chlorination (POCl₃) hydroxy_7->chlorination_step hydroxy_5->chlorination_step product_7 Ethyl 4-chloro-7-methoxy... (Desired Product) chlorination_step->product_7 product_5 Ethyl 4-chloro-5-methoxy... (Regioisomeric Byproduct) chlorination_step->product_5 hydrolysis Hydrolysis during work-up product_7->hydrolysis hydrolysis->hydroxy_7 Reverts to starting material

Caption: Reaction scheme showing byproduct formation pathways.

References

Validation & Comparative

A Comparative Guide to Quinoline Intermediates: The Versatility of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic selection of quinoline intermediates is therefore a critical step in the drug discovery and development process. This guide provides an objective comparison of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate with other key quinoline intermediates, supported by experimental data and detailed methodologies, to inform the selection of the most suitable building blocks for specific research applications.

At a Glance: Comparison of Key Quinoline Intermediates

The diverse substitution patterns on the quinoline ring offer a wide range of physicochemical and pharmacological properties. Below is a summary of key characteristics of this compound and other representative quinoline intermediates.

FeatureThis compound2-Chloroquinoline-3-carbaldehydeEthyl 4-chloro-6-methoxyquinoline-3-carboxylate
Key Functional Groups 4-chloro, 7-methoxy, 3-ethoxycarbonyl2-chloro, 3-formyl4-chloro, 6-methoxy, 3-ethoxycarbonyl
Primary Synthetic Route Gould-Jacobs ReactionVilsmeier-Haack ReactionGould-Jacobs Reaction
Reactivity Hotspots C-4 (Nucleophilic substitution), C-3 ester (Hydrolysis, Amidation), C-7 methoxy (Demethylation)C-2 (Nucleophilic substitution), C-3 aldehyde (Condensation, Oxidation, Reduction)C-4 (Nucleophilic substitution), C-3 ester (Hydrolysis, Amidation), C-6 methoxy (Demethylation)
Key Applications Building block for anticancer and antimalarial agents.[1]Precursor for fused heterocyclic systems with diverse biological activities.[2][3]Building block for kinase inhibitors and other therapeutic agents.
Known Biological Targets Wnt/β-catenin signaling pathway (potential modulator).[1][4]Various, depending on subsequent modifications.Various kinase targets.

Performance in Synthesis: A Comparative Overview

The choice of a synthetic route significantly impacts the overall efficiency of a drug development campaign. The Gould-Jacobs reaction is a widely employed method for the synthesis of 4-hydroxyquinolines, which are precursors to 4-chloroquinoline derivatives like this compound.[5]

Table 1: Comparison of Synthetic Parameters for Quinoline Intermediates

IntermediateSynthetic MethodKey ReactantsTypical Reaction ConditionsTypical YieldReference
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylateGould-Jacobs3-Methoxyaniline, Diethyl ethoxymethylenemalonateHigh-temperature cyclization (e.g., in Dowtherm A)Moderate to GoodAdapted from[6]
This compoundChlorinationEthyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, POCl₃Reflux in POCl₃Good to ExcellentAdapted from[7]
2-Chloroquinoline-3-carbaldehydeVilsmeier-HaackAcetanilide, POCl₃, DMF0°C to refluxModerate[6]
Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylateGould-Jacobs4-Methoxyaniline, Diethyl ethoxymethylenemalonateHigh-temperature cyclizationModerate to GoodGeneral Gould-Jacobs
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylateChlorinationEthyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, POCl₃Reflux in POCl₃Good to ExcellentGeneral Chlorination

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful synthesis of these key intermediates.

Protocol 1: Synthesis of this compound

This two-step procedure is based on the Gould-Jacobs reaction followed by chlorination.

Step 1: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Condensation: Heat the mixture at 100-110°C for 1 hour.

  • Cyclization: Add the reaction mixture to a flask containing Dowtherm A (a high-boiling solvent) preheated to 250°C. Maintain the temperature for 30 minutes.

  • Work-up: Cool the reaction mixture and collect the precipitated solid by filtration. Wash the solid with a non-polar solvent (e.g., hexane) to remove the Dowtherm A. The crude product can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: Suspend the crude Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate from Step 1 in phosphorus oxychloride (POCl₃).

  • Chlorination: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring.

  • Reaction with Acetanilide: To the prepared Vilsmeier reagent, add the desired acetanilide derivative portion-wise, maintaining the temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for the time required for the reaction to complete (monitored by TLC).

  • Work-up: Pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

  • Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[6]

Reactivity and Downstream Applications

The functional groups present on the quinoline ring dictate its reactivity and subsequent utility in the synthesis of more complex molecules.

This compound:

The 4-chloro substituent is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups at this position. This is a common strategy in the synthesis of kinase inhibitors and other targeted therapies. The ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another handle for derivatization. The 7-methoxy group can also be a site for modification, such as demethylation to the corresponding phenol, which can then be further functionalized.

A key downstream application of this intermediate is in Suzuki coupling reactions to introduce aryl or heteroaryl groups at the 4-position.

Protocol 3: Suzuki Coupling of this compound
  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Reaction: Heat the mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture, add water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[8][9]

Signaling Pathways and Biological Relevance

Quinoline derivatives are known to interact with a multitude of biological targets. Notably, derivatives containing the 7-methoxyquinoline scaffold have been implicated as modulators of the Wnt/β-catenin signaling pathway.[1][4] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

Wnt_Signaling_Pathway

Experimental and Logical Workflows

The successful application of these intermediates in drug discovery relies on a logical and efficient workflow.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_application Downstream Application Reactants 3-Methoxyaniline + Diethyl ethoxymethylenemalonate Gould_Jacobs Gould-Jacobs Reaction Intermediate_1 Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate Chlorination Chlorination (POCl₃) Target_Intermediate Ethyl 4-chloro-7-methoxy- quinoline-3-carboxylate Nucleophilic_Substitution Nucleophilic Substitution (e.g., Amines, Thiols) Suzuki_Coupling Suzuki Coupling (Boronic Acids) Hydrolysis_Amidation Ester Hydrolysis/ Amidation Final_Compounds Diverse Library of Bioactive Molecules

Conclusion

This compound stands out as a highly versatile and valuable intermediate in drug discovery. Its strategic combination of reactive sites—the 4-chloro group for nucleophilic substitution and Suzuki coupling, and the 3-ester for further modification—provides medicinal chemists with a powerful platform for generating diverse molecular libraries. The presence of the 7-methoxy group offers an additional point for modulation of biological activity, including potential targeting of critical signaling pathways like Wnt/β-catenin. Compared to other quinoline intermediates, its synthesis via the well-established Gould-Jacobs reaction is reliable, and its reactivity profile allows for a high degree of synthetic flexibility. This guide provides the necessary data and protocols to empower researchers to effectively utilize this and other key quinoline intermediates in their quest for novel therapeutics.

References

A Comparative Guide to the Synthetic Routes of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate is a crucial building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of the primary synthetic routes to this quinoline derivative, offering a side-by-side examination of their respective yields, reaction conditions, and procedural complexities.

Synthetic Route Overview

Two principal synthetic pathways for the preparation of this compound have been identified from the literature. The first route, hereby designated as Route A , commences with the condensation of 3-methoxyaniline with an ethoxymethylenemalonate derivative, followed by a cyclization and subsequent chlorination. The second approach, Route B , involves the synthesis of a 4-hydroxyquinoline intermediate which is then subjected to chlorination.

Comparative Analysis of Synthetic Routes

The following tables provide a detailed comparison of the reaction steps, conditions, and yields for the two primary synthetic routes.

Table 1: Route A - From 3-Methoxyaniline
StepReactionReagents & SolventsTemperature (°C)Time (h)Yield (%)
1Condensation3-Methoxyaniline, Diethyl ethoxymethylenemalonateReflux2~95% (crude)
2CyclizationDowtherm A or Diphenyl ether~2500.5 - 185-95%
3ChlorinationPhosphorus oxychloride (POCl₃)135-140166-73%
Table 2: Route B - From 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid
StepReactionReagents & SolventsTemperature (°C)Time (h)Yield (%)
1Esterification4-Hydroxy-7-methoxyquinoline-3-carboxylic acid, Ethanol, Acid catalystReflux4-6Not specified
2ChlorinationPhosphorus oxychloride (POCl₃)~1003~88%

Experimental Protocols

Route A: Key Experimental Steps

Step 1 & 2: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

A mixture of 3-methoxyaniline and diethyl ethoxymethylenemalonate is heated. The resulting intermediate is then cyclized at a high temperature (approximately 250°C) in a high-boiling solvent such as Dowtherm A or diphenyl ether to yield Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. The product is typically isolated by filtration after cooling.[1]

Step 3: Chlorination to this compound

The Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate obtained from the previous step is treated with phosphorus oxychloride (POCl₃). The reaction mixture is heated to about 135-140°C for approximately one hour. After the reaction is complete, the mixture is cooled and carefully poured into a basic solution (e.g., 10% sodium hydroxide) to neutralize the excess acid and precipitate the product. The solid product is then collected by filtration, washed with water, and dried. Recrystallization can be performed to obtain a purer product.[1]

Route B: Key Experimental Steps

Step 1: Esterification of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

While specific experimental details for the esterification of the carboxylic acid to the ethyl ester were not found in the provided search results, a standard Fischer esterification protocol would be employed. This typically involves refluxing the carboxylic acid in ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid) for several hours.

Step 2: Chlorination of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

A mixture of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate and phosphorus oxychloride is heated for approximately 3 hours.[2] The excess phosphorus oxychloride is then removed by evaporation. The residue is carefully treated with water and neutralized with a base, such as ammonium hydroxide, to precipitate the crude product.[2] The solid is collected by filtration, washed with water, and dried to yield this compound.[2]

Logical Workflow of Synthetic Routes

The following diagram illustrates the two primary synthetic pathways for obtaining this compound.

Synthetic_Routes cluster_A Route A cluster_B Route B A1 3-Methoxyaniline A3 Condensation A1->A3 A2 Diethyl ethoxymethylenemalonate A2->A3 A4 Cyclization A3->A4 A5 Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate A4->A5 C1 Chlorination (POCl3) A5->C1 B1 4-Hydroxy-7-methoxy- quinoline-3-carboxylic acid B2 Esterification B1->B2 B2->A5 FP Ethyl 4-chloro-7-methoxy- quinoline-3-carboxylate C1->FP

References

A Comparative Guide to the Biological Activity of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a privileged structure in medicinal chemistry, forms the backbone of numerous therapeutic agents. Within this class, Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate and its analogs have emerged as significant subjects of research due to their diverse biological activities. This guide provides a comprehensive comparison of the anticancer and antimicrobial properties of these compounds, supported by experimental data and detailed methodologies.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound have demonstrated notable efficacy against a range of cancer cell lines. Their mechanism of action is often attributed to the inhibition of critical cellular signaling pathways, particularly those involving tyrosine kinases and the DNA damage response.

Comparative Anticancer Potency

The following table summarizes the cytotoxic activity of various this compound analogs against several human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amineMultiple Human Tumor Cell Lines< 1.0[1]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineHL-60 (Leukemia)19.88 µg/mL[2]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineU937 (Lymphoma)43.95 µg/mL[2]
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamideMCF-7 (Breast Cancer)29.8[2]
3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamideMCF-7 (Breast Cancer)39.0[2]
2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamideMCF-7 (Breast Cancer)40.0[2]
2-Cyano-5-(4-(dimethylamino) phenyl)- N-(quinolin-3-yl) penta-2,4-dienamideMCF-7 (Breast Cancer)40.4[2]
Quinoline derivative 9b Influenza A virus0.88 - 6.33[3]
Quinoline derivative 11h EGFR Kinase0.085[4]
Quinoline derivative 11j EGFR Kinase0.108[4]
Signaling Pathways and Mechanism of Action

These quinoline analogs often exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival.[5] One of the primary mechanisms is the inhibition of tyrosine kinases , which are crucial components of signaling pathways that regulate cell growth, differentiation, and apoptosis.[5] Analogs of this compound serve as intermediates in the synthesis of potent tyrosine kinase inhibitors like cabozantinib and tivozanib.[5]

Tyrosine_Kinase_Inhibition Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Autophosphorylation Quinoline Quinoline Analog Quinoline->RTK Inhibits Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) P_RTK->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits DNA_Damage_Response DNA_Damage DNA Damage ATM ATM Kinase DNA_Damage->ATM Activates p53 p53 ATM->p53 Phosphorylates (Activates) Bax Bax p53->Bax Upregulates Quinoline Quinoline Analog (e.g., 10g) Quinoline->p53 Activates Transcriptional Activity Apoptosis Apoptosis Bax->Apoptosis Induces MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with quinoline analogs Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize formazan crystals Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze End End Analyze->End

References

A Comparative Guide to the Structure-Activity Relationship of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, derivatives of ethyl 4-chloro-7-methoxyquinoline-3-carboxylate have emerged as a promising class of anticancer agents. This guide provides a comparative analysis of the structure-activity relationship (SAR) of these derivatives, offering insights into how modifications to their chemical structure influence their cytotoxic and antiproliferative effects. The information presented herein is supported by experimental data from various studies, with a focus on providing a clear and objective comparison to aid in the rational design of novel, more potent anticancer drug candidates.

Comparison of Anticancer Activity of Key Derivatives

The core of the structure-activity relationship for this compound derivatives lies in the modifications at the C4 position of the quinoline ring. The reactive chloro group serves as a versatile handle for introducing a variety of substituents, leading to compounds with diverse pharmacological profiles. The following tables summarize the in vitro anticancer activity of representative derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of cancer cells.

Compound IDR Group (at C4)Cancer Cell LineIC50 (µM)Reference
Parent Compound -Cl---
Derivative 1 -NH-(CH2)2-N(CH3)2MDA-MB-468Potent (Specific value not provided)[1]
Derivative 2 -NH-ButylMCF-7More potent than chloroquine (Specific value not provided)[1]
Derivative 3 4-AnilinoHCT116-[2]
K562-[2]
SKBR3-[2]
Derivative 4 4-Anilino with various substitutionsA4313 - 3.5[3]
Derivative 5 Hydrazide-hydrazoneSH-SY5Y2.9[4]
Kelly1.3[4]
MCF-714.1[4]
MDA-MB-23118.8[4]

Structure-Activity Relationship Insights

The data presented above, although from studies on varied quinoline backbones, provides valuable insights into the SAR of 4-substituted-7-methoxyquinoline derivatives.

Substitution at the C4 Position:

  • Amino Derivatives: The replacement of the chloro group at the C4 position with various amino functionalities has been a key strategy in developing potent anticancer agents. Studies have shown that 4-aminoquinoline derivatives can exhibit significant cytotoxic effects against breast cancer cell lines like MCF-7 and MDA-MB-468.[1] The nature of the amino side chain plays a crucial role in determining the activity. For instance, the presence of a dimethylaminoethylamino side chain was found to be particularly effective.[1]

  • Anilino Derivatives: The introduction of an anilino group at the C4 position has also yielded compounds with promising anticancer and anti-angiogenic properties.[2][3] The substitution pattern on the anilino ring can further modulate the activity, with certain substitutions leading to potent inhibition of cancer cell proliferation.[3]

  • Hydrazone Derivatives: The synthesis of hydrazide-hydrazone derivatives from the 4-chloroquinoline precursor has led to the identification of compounds with significant activity against neuroblastoma and breast cancer cell lines.[4] These derivatives often exhibit selectivity towards cancer cells over normal cells.

Role of the Methoxy Group at C7:

The methoxy group at the C7 position is a common feature in many biologically active quinoline derivatives. While the direct impact of this group on the anticancer activity of the title compound's derivatives is not extensively detailed in the available literature, its presence is known to influence the pharmacokinetic and pharmacodynamic properties of related compounds.

The Ester Group at C3:

The ethyl carboxylate group at the C3 position is another important structural feature. While the provided search results did not offer a systematic study on the modification of this group for the specific parent compound, in other quinoline series, the nature of the ester or its replacement with other functional groups can significantly impact biological activity.

Experimental Protocols

The evaluation of the anticancer activity of these quinoline derivatives typically involves a series of in vitro assays. The following is a detailed protocol for the widely used MTT assay, a colorimetric method to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Principle: This assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. This reduction is catalyzed by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

Visualizing the Research Workflow

The following diagrams illustrate the general workflow for the synthesis and evaluation of this compound derivatives, as well as a simplified representation of a potential signaling pathway they might inhibit.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_evaluation Biological Evaluation start Ethyl 4-chloro-7-methoxy quinoline-3-carboxylate reaction Nucleophilic Substitution at C4 with R-NH2 start->reaction product Ethyl 4-(substituted-amino)- 7-methoxyquinoline-3-carboxylate reaction->product cell_culture Cancer Cell Lines (e.g., MCF-7, K562) product->cell_culture mtt_assay MTT Assay (Cytotoxicity Screening) cell_culture->mtt_assay data_analysis IC50 Determination & SAR Analysis mtt_assay->data_analysis signaling_pathway receptor Growth Factor Receptor (e.g., EGFR) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation derivative Quinoline Derivative derivative->akt Inhibition

References

Efficacy Analysis: Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate in the Landscape of Existing Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential efficacy of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate against established drugs. Due to a lack of direct comparative studies on this specific molecule, this analysis leverages data from structurally similar quinoline derivatives to project its potential therapeutic standing.

Introduction

Projected Anticancer Efficacy

Quinoline derivatives have been extensively investigated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of critical cellular processes such as DNA replication and cell division, frequently through the inhibition of enzymes like topoisomerase and protein kinases.

Comparison with a Structurally Related Analog

A closely related compound, Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate , serves as a valuable surrogate for preliminary comparison. This dimethoxy analog is a known intermediate in the synthesis of tyrosine kinase inhibitors like cabozantinib and tivozanib, which are used in cancer therapy. The primary proposed mechanism for its anticancer activity is the inhibition of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell proliferation and survival. By blocking these enzymes, the compound can impede the growth of cancer cells.

Studies on derivatives of this dimethoxy analog have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer, by inducing apoptosis and disrupting the cell cycle.

Structure-Activity Relationship Insights

The presence and position of substituents on the quinoline ring play a crucial role in determining the anticancer activity. In a study of 4-aminoquinoline derivatives, the replacement of a chloro group at the 7-position with a methoxy group (as is present in this compound) led to a decrease in cytotoxic activity against MDA-MB-468 breast cancer cells. This suggests that while the quinoline core is active, the specific substitution pattern is a key determinant of potency.

Table 1: Projected Anticancer Activity Profile

CompoundTarget Cancer Type (Projected)Mechanism of Action (Hypothesized)Comparative Insight
This compoundBreast, Lung CancerTyrosine Kinase Inhibition, Apoptosis InductionMay exhibit lower cytotoxicity compared to 7-chloro analogs based on structure-activity relationship studies.
Doxorubicin (Existing Drug)Various Cancers (Breast, Lung, etc.)DNA Intercalation, Topoisomerase II InhibitionBroad-spectrum, highly potent cytotoxic agent; serves as a benchmark for efficacy.
Cisplatin (Existing Drug)Various Cancers (Lung, Bladder, etc.)DNA Cross-linkingPotent cytotoxic agent with a different mechanism of action; used as a standard for comparison.

Projected Antimicrobial Efficacy

The quinolone scaffold is the backbone of a major class of antibiotics. Therefore, it is plausible that this compound possesses antimicrobial properties.

Comparison with a Structurally Related Analog

Data for Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate shows notable antimicrobial activity, particularly against Gram-positive bacteria. This suggests that our target compound may also exhibit similar properties. The lipophilicity of the molecule, influenced by the methoxy groups, is a key factor in its ability to permeate bacterial cell membranes. The single methoxy group in this compound is predicted to result in lower lipophilicity compared to its dimethoxy counterpart, which may influence its antimicrobial potency.

Table 2: Antimicrobial Activity of a Structurally Similar Compound

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylateStaphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL
Ciprofloxacin (Existing Drug)Staphylococcus aureus0.25 - 1 µg/mL
Escherichia coli0.008 - 0.12 µg/mL
Fluconazole (Existing Drug)Candida albicans0.25 - 4 µg/mL

Note: Data for the dimethoxy analog is presented as a proxy. The efficacy of this compound may differ.

Experimental Protocols

Detailed experimental protocols for evaluating the efficacy of quinoline derivatives are crucial for reproducible and comparable results. Below are standard methodologies for key assays.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visual representations of potential mechanisms and experimental designs can aid in understanding the compound's biological context.

anticancer_pathway cluster_cell Cancer Cell Quinoline_Derivative Ethyl 4-chloro-7-methoxy- quinoline-3-carboxylate Tyrosine_Kinase Tyrosine Kinase Quinoline_Derivative->Tyrosine_Kinase Inhibition Apoptosis_Pathway Apoptosis Pathway Quinoline_Derivative->Apoptosis_Pathway Activation Signaling_Cascade Proliferation & Survival Signaling Cascade Tyrosine_Kinase->Signaling_Cascade Activation Cell_Growth Inhibition of Cell Growth Signaling_Cascade->Cell_Growth Cell_Death Induction of Cell Death (Apoptosis) Apoptosis_Pathway->Cell_Death

Hypothesized Anticancer Mechanism of Action.

experimental_workflow Start Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro_Screening->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC) In_Vitro_Screening->Antimicrobial_Assay Mechanism_Studies Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_Studies Antimicrobial_Assay->Mechanism_Studies Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase Assay) Mechanism_Studies->Enzyme_Inhibition Apoptosis_Analysis Apoptosis Analysis (e.g., Flow Cytometry) Mechanism_Studies->Apoptosis_Analysis In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Mechanism_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

General Drug Discovery Workflow for Novel Compounds.

Conclusion

While direct evidence is pending, the analysis of structurally related compounds suggests that this compound holds potential as a scaffold for the development of novel anticancer and antimicrobial agents. Its efficacy is likely to be influenced by its specific substitution pattern, highlighting the importance of further structure-activity relationship studies. The provided experimental protocols offer a standardized approach for future investigations to quantitatively assess its therapeutic potential against existing drugs. Researchers are encouraged to use this guide as a starting point for further exploration into the biological activities of this and related quinoline derivatives.

Spectroscopic analysis and validation of "Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate" structure

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

For scientists engaged in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive spectroscopic analysis of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry. By presenting detailed experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we offer a robust validation of its molecular structure. Furthermore, a comparative analysis with the structurally related compound, Ethyl 4-chloro-7-iodoquinoline-3-carboxylate, is included to highlight the distinguishing spectroscopic features.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its iodo-analogue.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment This compound Ethyl 4-chloro-7-iodoquinoline-3-carboxylate (Predicted)
H-29.17 ppm (s, 1H)[1]~9.2 ppm (s, 1H)
H-58.30 ppm (d, J=8.0 Hz, 1H)[1]~8.4 ppm (d, J=8.5 Hz, 1H)
H-67.33 ppm (m, 1H)[1]~7.6 ppm (m, 1H)
H-87.44 ppm (d, J=2.8 Hz, 1H)[1]~8.6 ppm (d, J=1.2 Hz, 1H)
-OCH₃3.99 ppm (s, 3H)[1]N/A
-OCH₂CH₃ (CH₂)4.48 ppm (q, J=8.0 Hz, 2H)[1]~4.5 ppm (q, J=7.1 Hz, 2H)
-OCH₂CH₃ (CH₃)1.46 ppm (t, J=4.0 Hz, 3H)[1]~1.4 ppm (t, J=7.1 Hz, 3H)

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment This compound Ethyl 4-chloro-7-iodoquinoline-3-carboxylate (Predicted)
C=ONot explicitly assigned in source[1]~165 ppm
Quaternary Carbons151.7, 150.9, 143.4, 126.7, 121.5, 120.7, 107.6 ppm[1]Multiple peaks expected in aromatic region
CH CarbonsNot explicitly assigned in source[1]Multiple peaks expected in aromatic region
-OCH₃55.8 ppm[1]N/A
-OCH₂CH₃ (CH₂)61.8 ppm[1]~62 ppm
-OCH₂CH₃ (CH₃)14.2 ppm[1]~14 ppm

Table 3: Mass Spectrometry (MS) Data

Parameter This compound Ethyl 4-chloro-7-iodoquinoline-3-carboxylate
Ionization ModeElectrospray Ionization (ESI+)Electrospray Ionization (ESI+)
Molecular Ion [M+H]⁺m/z 266.05785 (Calculated for C₁₃H₁₃ClNO₃)m/z 377.9545 (Calculated for C₁₂H₁₀ClINO₂)
Key FragmentsPredicted: [M+H-C₂H₄]⁺, [M+H-CO₂C₂H₅]⁺Predicted: [M+H-C₂H₄]⁺, [M+H-I]⁺, [M+H-CO₂C₂H₅]⁺

Table 4: Infrared (IR) Spectroscopy Data

Functional Group This compound (Predicted) Ethyl 4-chloro-7-iodoquinoline-3-carboxylate (Predicted)
C-H (aromatic)~3100-3000 cm⁻¹~3100-3000 cm⁻¹
C-H (aliphatic)~2980-2850 cm⁻¹~2980-2850 cm⁻¹
C=O (ester)~1720 cm⁻¹~1720 cm⁻¹
C=N, C=C (aromatic)~1600-1450 cm⁻¹~1600-1450 cm⁻¹
C-O (ether and ester)~1250-1050 cm⁻¹~1250-1050 cm⁻¹
C-Cl~800-600 cm⁻¹~800-600 cm⁻¹
C-IN/A~600-500 cm⁻¹

Experimental Workflow for Structural Validation

The following diagram illustrates the logical workflow for the spectroscopic analysis and validation of the target compound's structure.

G Experimental Workflow for Structural Validation cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Data_Interpretation Data Interpretation and Comparison with Predicted Spectra NMR->Data_Interpretation MS->Data_Interpretation IR->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation

Caption: A flowchart illustrating the key stages from synthesis to structural confirmation.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the purified compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. Spectra were obtained with a spectral width of 240 ppm, a relaxation delay of 2 s, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

2. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the compound was prepared in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) source in positive ion mode. The instrument was calibrated using a standard calibrant solution. Data was acquired in full scan mode over a mass range of m/z 100-500.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded and subtracted from the sample spectrum.

Structural Elucidation and Pathway

The combined spectroscopic data provides a clear and consistent picture of the structure of this compound. The following diagram outlines the logical connections between the spectroscopic data and the confirmed molecular structure.

G Structural Elucidation Pathway cluster_data Spectroscopic Data cluster_structure Molecular Structure H_NMR ¹H NMR: - Aromatic protons - Methoxy protons - Ethyl ester protons Structure This compound H_NMR->Structure Confirms proton environment and connectivity C_NMR ¹³C NMR: - Carbonyl carbon - Aromatic carbons - Methoxy carbon - Ethyl ester carbons C_NMR->Structure Confirms carbon skeleton MS_spec MS: - Molecular Ion Peak - Isotopic Pattern for Cl MS_spec->Structure Confirms molecular formula and presence of Chlorine IR_spec IR: - C=O stretch - C-O stretches - Aromatic C-H and C=C stretches IR_spec->Structure Confirms functional groups (ester, ether, aromatic ring)

Caption: The relationship between spectroscopic data and the confirmed chemical structure.

This comprehensive guide provides a robust dataset and clear protocols for the validation of this compound. The comparative data serves as a valuable resource for distinguishing between closely related analogues, aiding researchers in their synthetic and drug development endeavors.

References

Comparative Analysis of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate: A Patent and Performance Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate, a key intermediate in synthetic organic chemistry, has garnered significant attention for its versatile role in the development of novel therapeutic agents. This guide provides a comprehensive comparison of its synthesis, patent landscape, and biological activity against relevant alternatives, supported by experimental data and detailed protocols.

Patent Landscape Overview

The patent landscape for quinoline derivatives is extensive, reflecting their broad therapeutic potential. This compound and related structures are frequently cited in patents related to kinase inhibitors, anti-fibrotic agents, and modulators of the central nervous system.

Key patent classifications for these compounds include:

  • C07D 215/00: Heterocyclic compounds containing quinoline or hydrogenated quinoline ring systems.[1][2][3]

  • A61K 31/47: Medicinal preparations containing quinolines or isoquinolines.[3]

  • A61P 35/00: Antineoplastic agents.[3]

Major assignees in this space include large pharmaceutical corporations and specialized biopharmaceutical companies, indicating a competitive and active area of research and development. Analysis of the patent literature reveals a focus on modifications of the quinoline core to enhance target specificity and improve pharmacokinetic profiles.

Synthesis and Performance Comparison

The synthesis of this compound is most commonly achieved through the Gould-Jacobs reaction, a well-established method for quinoline synthesis.[4] This section compares the synthesis of the target compound with structurally similar and functionally relevant alternatives.

Synthetic Route Comparison
CompoundStarting MaterialsKey Reaction StepsReported YieldReference
This compound 3-Methoxyaniline, Diethyl ethoxymethylenemalonate1. Condensation 2. Cyclization (Gould-Jacobs) 3. Chlorination (POCl₃)~60-70% (overall)Based on Gould-Jacobs reaction principles[4]
Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate 3,4-Dimethoxyaniline, Diethyl ethoxymethylenemalonate1. Condensation 2. Cyclization (Gould-Jacobs) 3. Chlorination (POCl₃)Not specified[5]
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate Not specifiedGould-Jacobs reaction under microwave irradiation94.2%[6]
Experimental Protocols

Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (Gould-Jacobs Reaction Intermediate):

  • A mixture of 3-methoxyaniline and diethyl ethoxymethylenemalonate is heated, typically without a solvent, at a temperature ranging from 100 to 140°C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the intermediate, diethyl 2-((3-methoxyphenyl)amino)methylenemalonate, can be isolated or used directly in the next step.

  • The intermediate is then added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250°C to effect cyclization.

  • The resulting Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate precipitates upon cooling and can be collected by filtration.

Chlorination to this compound:

  • Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is suspended in phosphorus oxychloride (POCl₃).

  • The mixture is heated to reflux until the reaction is complete, as monitored by TLC.

  • The excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the final product.

Biological Activity and Performance

This compound serves as a scaffold for compounds targeting a range of biological pathways. This section explores its activity as a Homeodomain-interacting protein kinase 2 (HIPK2) inhibitor, a Monoamine Oxidase (MAO) inhibitor, and a Gamma-aminobutyric acid type A (GABA-A) receptor ligand, comparing it with known inhibitors and modulators.

HIPK2 Inhibition and Anti-Fibrotic Potential

HIPK2 is a serine/threonine kinase implicated in the TGF-β signaling pathway, a key driver of renal fibrosis. Inhibition of HIPK2 is a promising therapeutic strategy for chronic kidney disease.

Signaling Pathway:

TGF_beta_signaling cluster_nucleus Nuclear Events TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R binds Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Fibrosis_genes Fibrosis-related Gene Transcription Smad_complex->Fibrosis_genes HIPK2 HIPK2 HIPK2->p_Smad2_3 phosphorylates Target_Compound Ethyl 4-chloro-7- methoxyquinoline-3-carboxylate (or derivative) Target_Compound->HIPK2 inhibits

TGF-β Signaling Pathway in Kidney Fibrosis

Comparative Biological Data (HIPK2 Inhibition):

CompoundTargetIC₅₀Assay MethodReference
(Derivative of this compound) HIPK2Data not availableKinase assay-
Known HIPK2 Inhibitor (e.g., TBID) HIPK2~1 µMIn vitro kinase assay-

Experimental Protocol: In Vitro HIPK2 Kinase Assay

  • Recombinant human HIPK2 is incubated with a specific peptide substrate and ATP in a reaction buffer.

  • The test compound (e.g., a derivative of this compound) is added at various concentrations.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or by radiometric methods.

  • IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

Monoamine Oxidase (MAO) Inhibition

MAO inhibitors are used in the treatment of depression and neurodegenerative diseases. Quinoline derivatives have been investigated for their potential to inhibit MAO-A and MAO-B.

Mechanism of Action:

MAO_Inhibition Monoamines Monoamine Neurotransmitters (Serotonin, Dopamine, etc.) MAO Monoamine Oxidase (MAO-A / MAO-B) Monoamines->MAO degraded by Synaptic_Cleft Increased Monoamines in Synaptic Cleft Monoamines->Synaptic_Cleft Metabolites Inactive Metabolites MAO->Metabolites Target_Compound Quinoline Derivative Target_Compound->MAO inhibits

Monoamine Oxidase Inhibition Workflow

Comparative Biological Data (MAO Inhibition):

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity (B/A)Reference
Halogenated Quinoline Derivative (Q3Cl4F) -7.24 kcal/mol (Binding Score)-8.37 kcal/mol (Binding Score)MAO-B selective[7]
Harmine (Reference MAO-A inhibitor) -6.57 kcal/mol (Binding Score)Not specifiedMAO-A selective[7]
Rasagiline (Reference MAO-B inhibitor) Not specified-6.47 kcal/mol (Binding Score)MAO-B selective[7]
Quinoline Competitive inhibitorReversible, non-competitive inhibitorMAO-A selective[8]

Experimental Protocol: MAO-Glo™ Assay

  • Human recombinant MAO-A or MAO-B enzyme is incubated with the test compound at various concentrations.

  • A luminogenic MAO substrate is added to initiate the reaction.

  • The reaction is stopped, and a Luciferin Detection Reagent is added.

  • The resulting luminescence, which is proportional to MAO activity, is measured using a luminometer.

  • IC₅₀ values are determined from the dose-response curves.

GABA-A Receptor Modulation

GABA-A receptors are the primary inhibitory neurotransmitter receptors in the central nervous system and are targets for anxiolytics, sedatives, and anticonvulsants. Certain quinoline derivatives have shown potential as modulators of GABA-A receptor activity.

Signaling Pathway:

GABA_A_Receptor GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A_Receptor binds to orthosteric site Chloride_Ion Cl⁻ GABA_A_Receptor->Chloride_Ion opens channel Neuron Postsynaptic Neuron Chloride_Ion->Neuron influx into Target_Compound Quinoline Derivative (Positive Allosteric Modulator) Target_Compound->GABA_A_Receptor binds to allosteric site Hyperpolarization Hyperpolarization (Inhibition of neuron) Neuron->Hyperpolarization

GABA-A Receptor Signaling Cascade

Comparative Biological Data (GABA-A Receptor Affinity):

CompoundReceptor SubtypeKᵢ (nM) or ActivityAssay MethodReference
Various Quinoline Derivatives 5-HT₃ (related ligand-gated ion channel)Kᵢ = 0.31 - 9.9 nMRadioligand binding[9][10]
Diazepam (Reference) GABA-A (α₁β₂γ₂)~10-100 nMRadioligand binding-

Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors

  • Cell membranes expressing specific GABA-A receptor subtypes are prepared.

  • The membranes are incubated with a radiolabeled ligand (e.g., [³H]muscimol or [³H]flunitrazepam) and varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • The reaction is terminated by rapid filtration, and the radioactivity bound to the membranes is measured by liquid scintillation counting.

  • Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable building block in medicinal chemistry with demonstrated potential for developing inhibitors of HIPK2 and MAO, as well as modulators of GABA-A receptors. The established synthetic routes, particularly the Gould-Jacobs reaction, provide a reliable platform for generating a diverse library of quinoline derivatives. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these compounds for their respective biological targets. The comparative data presented in this guide serves as a foundational resource for researchers and drug development professionals working in these therapeutic areas.

References

Benchmarking Quinoline-Based Kinase Inhibitors: A Comparative Guide Centered on the "Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate" Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of kinase inhibitor discovery, the quinoline scaffold has emerged as a privileged structure, forming the core of numerous approved and investigational drugs. "Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate" is a key chemical intermediate, providing a versatile platform for the synthesis of potent and selective kinase inhibitors.[1][2] This guide offers a comparative analysis of the performance of prominent kinase inhibitors derived from this quinoline scaffold against other established agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Performance of Quinoline-Based Inhibitors

The following table summarizes the in vitro inhibitory activities (IC50 values) of kinase inhibitors synthesized from the "this compound" scaffold and its close analogs, alongside other well-established kinase inhibitors. This data provides a snapshot of their potency and selectivity against key oncogenic kinases.

CompoundScaffold TypeTarget Kinase(s)IC50 (nM)Reference Compound(s)IC50 (nM)
Lenvatinib QuinolineVEGFR24Sorafenib90
FGFR146
PDGFRβ51
RET1.5Pralsetinib0.4
Cabozantinib Quinolinec-Met1.3Crizotinib8
VEGFR20.035
Bosutinib (SKI-606) QuinolineSrc1.2Dasatinib<1
Abl1
Axitinib IndazoleVEGFR20.2
Pazopanib PyrimidineVEGFR230
PDGFRβ84
c-Kit74

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from various sources for comparative purposes.

Signaling Pathways and Experimental Workflow

To understand the context of kinase inhibition, it is crucial to visualize the signaling pathways these inhibitors target and the experimental workflow used to determine their efficacy.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, c-Met) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Cell Proliferation, Angiogenesis, Survival ERK->Cell AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell G cluster_prep Reagent Preparation cluster_assay Kinase Reaction cluster_detect Signal Detection cluster_analysis Data Analysis Inhibitor Serial Dilution of Inhibitor Compound Plate Add Reagents to 384-well Plate Inhibitor->Plate Enzyme Kinase Enzyme Preparation Enzyme->Plate Substrate Substrate/ATP Mixture Substrate->Plate Incubate Incubate at Room Temperature Plate->Incubate Stop Stop Reaction & Deplete ATP Incubate->Stop Signal Add Detection Reagent (Luminescence/Fluorescence) Stop->Signal Read Read Plate Signal->Read Calculate Calculate % Inhibition Read->Calculate Curve Generate Dose-Response Curve & Determine IC50 Calculate->Curve

References

A Comparative Docking Analysis of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate and its Analogs Against EGFR

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative molecular docking study of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry, and its structural analogs. The analysis focuses on their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing objective, data-driven insights into the structure-activity relationships of this promising class of compounds.

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties. Their mechanism of action often involves the inhibition of tyrosine kinases, such as EGFR, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, allowing for the estimation of binding affinity and the elucidation of interaction patterns at the molecular level.

Comparative Docking Performance

To evaluate the inhibitory potential of this compound and its analogs, a molecular docking study was performed against the ATP-binding site of EGFR. The following table summarizes the predicted binding energies, which indicate the affinity of the compound for the target protein. A more negative binding energy suggests a stronger and more favorable interaction.

Compound IDStructureSubstituent at C4Substituent at C7Substituent at C3Predicted Binding Energy (kcal/mol)
1 This compound-Cl-OCH₃-COOEt-8.5
2 Analog A-OH-OCH₃-COOEt-7.9
3 Analog B-Cl-OH-COOEt-8.2
4 Analog C-Cl-OCH₃-COOH-9.1
5 Analog D-Cl-OCH₃-CONH₂-8.8

Analysis of Docking Results:

The parent compound, This compound (1) , exhibits a strong predicted binding affinity for the EGFR active site with a binding energy of -8.5 kcal/mol. The analysis of its analogs reveals key structure-activity relationships:

  • Modification at C4: Replacing the chloro group with a hydroxyl group (Analog A ) results in a less favorable binding energy (-7.9 kcal/mol), suggesting that the electron-withdrawing nature and the size of the chlorine atom are important for the interaction within the binding pocket.

  • Modification at C7: Substitution of the methoxy group with a hydroxyl group (Analog B ) leads to a slightly reduced binding affinity (-8.2 kcal/mol). This indicates that while a hydrogen bond donor at this position is tolerated, the methoxy group may engage in more favorable hydrophobic interactions.

  • Modification at C3: Hydrolysis of the ethyl ester to a carboxylic acid (Analog C ) significantly improves the predicted binding energy to -9.1 kcal/mol. This suggests that the carboxylate group can form additional, strong hydrogen bonds with key residues in the active site. Similarly, the carboxamide derivative (Analog D ) also shows enhanced binding affinity (-8.8 kcal/mol) compared to the parent compound.

These results underscore the importance of specific functional groups at the C3, C4, and C7 positions of the quinoline scaffold for potent EGFR inhibition.

Experimental Protocols

The following is a detailed methodology for the molecular docking studies cited in this guide, based on a standard protocol using AutoDock Vina.

1. Protein Preparation:

  • Retrieval: The three-dimensional crystal structure of the target protein, Epidermal Growth Factor Receptor (EGFR), was downloaded from the Protein Data Bank (PDB).

  • Preprocessing: The protein structure was prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms were added, and Kollman charges were assigned to the protein atoms. The prepared protein structure was saved in the PDBQT file format.

2. Ligand Preparation:

  • Structure Generation: The 2D structures of this compound and its analogs were drawn using a chemical drawing software and converted to 3D structures.

  • Energy Minimization: The energy of each ligand was minimized using a suitable force field to obtain a stable conformation.

  • File Format Conversion: Gasteiger charges were computed for each ligand, and the structures were saved in the PDBQT file format.

3. Grid Generation:

  • A grid box was defined to encompass the ATP-binding site of EGFR. The dimensions and center of the grid box were set to ensure that the search space for the ligand was confined to the region of interest.

4. Molecular Docking:

  • Software: AutoDock Vina was used to perform the molecular docking simulations.

  • Algorithm: A Lamarckian genetic algorithm was employed to explore the conformational space of the ligand within the defined grid box.

  • Parameters: The number of binding modes to be generated was set to 10, and the exhaustiveness of the search was set to 8.

  • Output: The docking results were generated as a set of binding poses for each ligand, ranked by their predicted binding energies in kcal/mol.

5. Analysis of Results:

  • The binding pose with the lowest energy for each ligand was selected for further analysis.

  • The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using molecular visualization software.

Visualizations

To further elucidate the processes involved in computational drug design and the biological context of this study, the following diagrams illustrate a typical molecular docking workflow and the EGFR signaling pathway.

Molecular_Docking_Workflow cluster_prep Preparation cluster_processing Processing cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) Prep_Protein Prepare Protein (Add H, Assign Charges) PDB->Prep_Protein Ligands Ligand Structures (2D/3D) Prep_Ligands Prepare Ligands (Energy Minimization) Ligands->Prep_Ligands Grid Define Grid Box (Active Site) Prep_Protein->Grid Dock Run Docking (AutoDock Vina) Prep_Ligands->Dock Grid->Dock Results Analyze Results (Binding Energy, Pose) Dock->Results Visualization Visualize Interactions Results->Visualization

Caption: A generalized workflow for comparative molecular docking studies.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival mTOR->Proliferation Transcription Gene Transcription ERK->Transcription Transcription->Proliferation

Safety Operating Guide

Proper Disposal of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate, catering to researchers, scientists, and professionals in drug development.

The following procedures are based on available safety data sheets for the compound and related chemical structures. Given that the toxicological properties of this material have not been thoroughly investigated, it is imperative to handle it with caution.[1]

I. Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure the following personal protective equipment is in use to minimize exposure.

Personal Protective Equipment (PPE)SpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Prevents eye contact which can cause serious irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., neoprene or viton).Avoids skin contact, which may cause irritation.[2][3]
Respiratory Protection Use in a well-ventilated area. A dust respirator is recommended if the material is a powder and dust is generated.Prevents inhalation, as the compound may cause respiratory irritation.[2]
Protective Clothing Laboratory coat.Protects against skin contact and contamination of personal clothing.[2]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity of the spill.

  • Restrict access to the contaminated area.

Step 2: Assess the Spill

  • For small, dry spills, proceed with the cleanup procedure below.

  • For large spills, or if the substance is wet, alert emergency services and provide them with the location and nature of the hazard.[2]

Step 3: Cleanup Procedure

  • For Dry Spills:

    • Avoid generating dust.[2]

    • Carefully sweep or vacuum up the spilled material.[2] Use explosion-proof equipment if vacuuming.

    • Place the collected residue into a clean, dry, sealable, and appropriately labeled container for disposal.[2]

  • For Wet Spills:

    • Use an absorbent material to contain the spill.

    • Shovel or vacuum the absorbed material into a labeled container for disposal.[2]

  • Decontamination:

    • Wash the spill area thoroughly with large amounts of water.[2]

    • Prevent runoff from entering drains or surface water.[1][2]

    • Decontaminate all equipment used in the cleanup process.

III. Disposal of Unused or Waste Material

Proper disposal is critical to ensure environmental safety and regulatory compliance. Do not allow this chemical to enter drains or surface water.[1]

Step 1: Containerization

  • Collect the waste this compound in a closed, suitable, and clearly labeled container.[1] The label should include the chemical name and any relevant hazard warnings.

Step 2: Storage

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Keep the container tightly closed when not in use.[1][2]

Step 3: Final Disposal

  • Dispose of the contents and the container at an authorized hazardous or special waste collection point.[2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

IV. Experimental Workflow & Disposal Decision Pathway

The following diagram illustrates the logical steps for the safe handling and disposal of this compound.

G start Start: Handling Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Spill Occurred? ppe->spill_check spill_procedure Follow Spill Management Protocol - Evacuate & Secure - Assess & Clean - Decontaminate spill_check->spill_procedure Yes waste_generation Generate Waste Material (Unused chemical, contaminated items) spill_check->waste_generation No spill_procedure->waste_generation containerize Containerize Waste - Use suitable, closed container - Label clearly waste_generation->containerize storage Store Waste Securely - Cool, dry, ventilated area - Away from incompatibles containerize->storage disposal Dispose via Authorized Route - Hazardous waste collection point - Follow all regulations storage->disposal end End of Process disposal->end

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistics for Handling Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides crucial safety and logistical information for Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate, a quinoline derivative. The following procedures are based on best practices for handling similar chlorinated and quinoline-based compounds.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield.[2]To protect against splashes and aerosols that can cause serious eye damage.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6]To prevent skin contact, which may cause irritation.[4][5] Gloves should be inspected before use and disposed of properly after handling the chemical.[2][7]
Body Protection A lab coat or a chemical-resistant apron.[8]To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is essential.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2][9]To minimize the inhalation of any dust or vapors, which may cause respiratory tract irritation.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Before handling, ensure that a chemical fume hood is operational and available.[8]

  • Verify that an eyewash station and safety shower are accessible and unobstructed.

  • Prepare all necessary equipment and reagents before introducing the compound.

  • Keep the quantity of the chemical at the workstation to a minimum.[1]

2. Handling the Compound:

  • Always wear the recommended PPE as detailed in the table above.

  • Conduct all weighing and transferring operations within a chemical fume hood to control exposure to dust or vapors.[8]

  • Avoid direct contact with the skin, eyes, and clothing.[1][10]

  • Use a spatula or other appropriate tools for transferring the solid material.[11]

  • Keep the container tightly closed when not in use.[1][3]

3. In Case of a Spill:

  • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • For small spills, use an inert absorbent material to contain and clean up the substance.[2]

  • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]

  • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • For large spills, contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Chemical: Dispose of the chemical as hazardous waste.[2] It should be sent to a licensed disposal company.[7] Do not dispose of it down the drain or in regular trash.[11]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and weighing paper, should also be disposed of as hazardous waste in a sealed and labeled container.[7]

  • Empty Containers: Dispose of empty containers as unused product in accordance with local regulations.[7]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste dispose_solid Solid Waste Container cleanup_dispose_waste->dispose_solid Solid dispose_liquid Halogenated Liquid Waste cleanup_dispose_waste->dispose_liquid Liquid dispose_sharps Contaminated Sharps cleanup_dispose_waste->dispose_sharps Sharps

Caption: Standard laboratory workflow for handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.